molecular formula C₇H₃D₃N₂O₂S₂ B1163224 Holomycin-d3

Holomycin-d3

Cat. No.: B1163224
M. Wt: 217.28
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Holomycin-d3 is a deuterated analog of Holomycin, a secondary metabolite belonging to the dithiolopyrrolone class of antibiotics . This compound is intended for use in research applications. Holomycin is recognized for its broad-spectrum antibacterial activity against a variety of gram-positive and gram-negative bacteria . Its primary research value lies in its unique mechanism of action; studies indicate that Holomycin exerts a bacteriostatic effect associated with the rapid inhibition of RNA synthesis in bacterial cells . Recent research suggests its reduced form acts as a potent chelator of intracellular metal ions, such as Zn²⁺, thereby inhibiting essential metalloenzymes and disrupting cellular processes . Beyond its antibacterial properties, Holomycin also exhibits antitumor activity . Furthermore, investigations into its native producer, Photobacterium galatheae , have revealed that Holomycin can significantly enhance biofilm formation, suggesting a potential ecological role beyond antibiosis . This compound, with its stable deuterium atoms, is particularly useful as an internal standard in mass spectrometry-based analyses, enabling precise quantification and reliable tracking of the compound in complex biological systems during pharmacological and metabolic studies. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₇H₃D₃N₂O₂S₂

Molecular Weight

217.28

Synonyms

N-(4,5-Dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide-d3;  6-Acetamido-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3;  6-(Acetylamino)-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one-d3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Evolving Mechanism of Action of Holomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Holomycin, a member of the dithiolopyrrolone class of antibiotics, has long been recognized for its broad-spectrum antibacterial activity. Initial investigations into its mechanism of action pointed towards the direct inhibition of bacterial RNA polymerase (RNAP), a well-established target for antibiotics. However, subsequent research has unveiled a more complex and nuanced mechanism, shifting the paradigm from direct enzymatic inhibition to the disruption of fundamental cellular processes. This guide provides a comprehensive overview of the scientific journey to understand holomycin's mode of action, from the early RNAP inhibition hypothesis to the current model of holomycin as a prodrug that disrupts bacterial metal homeostasis. We will delve into the key experimental evidence that has shaped our understanding, provide detailed protocols for relevant assays, and discuss the implications for future antibiotic development. While the focus of this guide is holomycin, the principles discussed are largely applicable to its deuterated analogue, holomycin-d3, which is often utilized in pharmacokinetic and metabolic studies.

Introduction to Holomycin: A Dithiolopyrrolone Antibiotic

Holomycin is a natural product first isolated from Streptomyces clavuligerus.[1] It belongs to the dithiolopyrrolone family of antibiotics, characterized by a pyrrolinone ring fused with a dithiole ring containing a reactive disulfide bond.[2] Holomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Notably, it has shown efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

The initial interest in holomycin and its analogues, such as thiolutin, was fueled by their potent antibacterial effects and the urgent need for new classes of antibiotics to combat rising drug resistance. The early focus of mechanistic studies was on the inhibition of macromolecular synthesis, with RNA synthesis being identified as a primary target.[3]

The RNA Polymerase Inhibition Hypothesis: An Early Perspective

Early studies in whole bacterial cells demonstrated that holomycin rapidly inhibits RNA synthesis.[3][6] This observation led to the logical hypothesis that holomycin directly targets and inhibits DNA-dependent RNA polymerase, the enzyme responsible for transcription. Further experiments examining the kinetics of β-galactosidase induction in Escherichia coli were consistent with the inhibition of RNA chain elongation.[3][4] This was in contrast to well-characterized RNAP inhibitors like rifampicin, which inhibits transcription initiation.[3]

This hypothesis was attractive as bacterial RNAP is a validated and highly attractive target for antibiotic development.[1][7] The prospect of a new RNAP inhibitor with a novel mechanism of action spurred further investigation.

Re-evaluating the Target: Evidence Against Direct RNA Polymerase Inhibition

Despite the compelling in vivo data, attempts to demonstrate direct inhibition of purified E. coli RNA polymerase by holomycin in vitro yielded perplexing results. Holomycin was found to be a weak inhibitor of RNAP in cell-free transcription assays, and the concentrations required for inhibition were significantly higher than the minimum inhibitory concentrations (MICs) observed for bacterial growth.[3][4][6] This discrepancy cast considerable doubt on the hypothesis that direct RNAP inhibition was the primary mechanism of action.

This led to the proposal that holomycin might be a prodrug, requiring intracellular activation to an active form that could then inhibit RNA polymerase.[3][4][6] This would explain the potent in vivo activity despite the weak in vitro inhibition of the purified enzyme by the parent compound.

The Current Paradigm: Holomycin as a Prodrug and Metal Chelator

More recent and comprehensive studies have shifted the understanding of holomycin's mechanism of action away from direct RNAP inhibition and towards the disruption of metal homeostasis.[5][8][9] This current model posits that holomycin acts as a prodrug that undergoes intracellular reduction of its disulfide bond to form a reactive ene-dithiol.[2][8] This reduced form of holomycin is a potent chelator of divalent metal ions, with a particularly high affinity for zinc (Zn²⁺).[8][9]

Zinc is an essential cofactor for a multitude of bacterial enzymes and proteins, including those involved in metabolism, DNA replication, and gene expression. By sequestering intracellular zinc, the active form of holomycin is thought to inhibit a subset of these critical zinc-dependent metalloenzymes.[8][9] This disruption of metal homeostasis leads to a cascade of downstream effects, ultimately inhibiting bacterial growth.[9]

Crucially, in vitro experiments have shown that reduced holomycin can inhibit zinc-dependent enzymes like E. coli class II fructose bisphosphate aldolase, while still exhibiting weak to no inhibition of purified E. coli RNA polymerase.[8] This strongly suggests that RNA polymerase is not the primary target of holomycin.[8][9]

Holomycin_Mechanism cluster_cell Bacterial Cell Holomycin_prodrug Holomycin (Prodrug) Reduced_holomycin Reduced Holomycin (Active Ene-dithiol) Holomycin_prodrug->Reduced_holomycin Intracellular Reduction Zinc Intracellular Zn²⁺ Reduced_holomycin->Zinc Chelation Metalloenzymes Zinc-Dependent Metalloenzymes Reduced_holomycin->Metalloenzymes Inhibition via Zn²⁺ Sequestration Zinc->Metalloenzymes Cofactor for Inhibited_metalloenzymes Inhibited Metalloenzymes Metalloenzymes->Inhibited_metalloenzymes Downstream_effects Downstream Effects (e.g., Metabolic Disruption, Indirect Transcription Inhibition) Inhibited_metalloenzymes->Downstream_effects IVT_Workflow cluster_prep Reaction Preparation cluster_reaction Transcription Reaction cluster_analysis Analysis A Combine Buffer, DNA Template, rNTPs B Add Holomycin (or control) A->B C Add RNA Polymerase B->C D Initiate with Radiolabeled rNTP at 37°C C->D E Incubate for 15-30 min D->E F Terminate with Stop Solution E->F G Denature Samples at 95°C F->G H Run on Denaturing PAGE G->H I Visualize and Quantify with Phosphorimager H->I

Figure 2: Workflow for an in vitro transcription assay.

DNase I Footprinting Assay

This technique is used to identify the specific binding site of a protein on a DNA fragment. [10][11]While holomycin is not expected to bind DNA directly, this assay is crucial for studying inhibitors that do bind to the RNAP-DNA complex and protect the DNA from cleavage.

Objective: To determine if a putative RNAP inhibitor alters the interaction of RNAP with its promoter DNA.

Materials:

  • DNA probe containing the promoter of interest, uniquely end-labeled with ³²P.

  • Purified RNA polymerase.

  • Putative inhibitor.

  • DNase I.

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/ml sheared salmon sperm DNA).

  • Denaturing polyacrylamide sequencing gel.

Procedure:

  • Binding Reaction: Incubate the end-labeled DNA probe with RNA polymerase in the binding buffer to allow the formation of the open promoter complex. Prepare parallel reactions with and without the inhibitor. Also, include a control reaction with no protein.

  • DNase I Digestion: Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short, precisely controlled time (e.g., 1 minute) at room temperature.

  • Termination: Stop the digestion by adding the stop solution.

  • Purification: Extract the DNA with phenol:chloroform and precipitate with ethanol.

  • Analysis: Resuspend the DNA pellets in loading buffer, denature at 90°C, and separate the fragments on a sequencing gel.

  • Visualization: Expose the gel to a phosphor screen and visualize the resulting ladder of DNA fragments.

Expected Results: In the lane with RNAP alone, a "footprint" will be visible as a region of protection from DNase I cleavage where the polymerase is bound to the DNA. If an inhibitor disrupts this binding, the footprint will be diminished or absent. If an inhibitor stabilizes the complex, the footprint may be enhanced.

Conclusion and Future Directions

The scientific journey to elucidate the mechanism of action of holomycin serves as a compelling case study in the complexities of antibiotic research. While initially believed to be a direct inhibitor of RNA polymerase, the current body of evidence strongly supports a model where holomycin acts as a prodrug that disrupts bacterial metal homeostasis through zinc chelation. The observed inhibition of transcription is likely an indirect, downstream consequence of this primary mechanism.

This revised understanding has significant implications for drug development. It highlights the potential of targeting metal homeostasis as an antibacterial strategy and underscores the importance of a multi-faceted experimental approach to deconvolute the mechanism of action of novel compounds.

Future research in this area could focus on:

  • Identifying the full spectrum of metalloenzymes inhibited by reduced holomycin. This would provide a more complete picture of its cellular effects.

  • Elucidating the precise molecular mechanisms by which the disruption of metal homeostasis leads to the inhibition of transcription.

  • Investigating the potential for synergistic interactions between holomycin and other antibiotics.

  • Exploring the structure-activity relationships of the dithiolopyrrolone scaffold to design new analogues with improved potency and selectivity.

By continuing to unravel the intricate details of holomycin's mechanism of action, we can gain valuable insights that will inform the development of the next generation of antibiotics.

References

  • A Comparative Guide to Biochemical Assays for Evaluating RNA Polymerase Inhibitors - Benchchem. (n.d.).
  • In vitro Transcription (IVT) and tRNA Binding Assay - Bio-protocol. (2014, September 20).
  • Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - PMC - NIH. (n.d.).
  • Bacterial Transcription as a Target for Antibacterial Drug Development - PMC - NIH. (n.d.).
  • Antimicrobial properties and mode of action of the pyrrothine holomycin - PubMed. (n.d.).
  • RNA polymerase assay kit - ProFoldin. (n.d.).
  • Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin - ResearchGate. (2025, August 5).
  • Comparing Thiolutin and holomycin as transcription inhibitors - Benchchem. (n.d.).
  • In Vitro Transcription Assays and Their Application in Drug Discovery - PMC - NIH. (2016, September 20).
  • Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PNAS. (2017, February 16).
  • Role for dithiolopyrrolones in disrupting bacterial metal homeostasis - PubMed Central - NIH. (2017, February 16).
  • DNase I Footprinting - National Diagnostics. (2011, November 16).
  • DNAse I Footprint Analysis of DNA-Protein Binding. (n.d.).
  • Overview of In Vitro Transcription | Thermo Fisher Scientific - US. (n.d.).
  • Novel Hybrid-Type Antimicrobial Agents Targeting the Switch Region of Bacterial RNA Polymerase - PMC - NIH. (2013, January 11).
  • Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide - Benchchem. (n.d.).

Sources

Technical Guide: Isotopic Purity and Analytical Application of Holomycin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Holomycin-d3 is the stable isotope-labeled analog of Holomycin, a pyrrothine antibiotic belonging to the dithiolopyrrolone class. It functions primarily as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.[1][2]

The critical quality attribute for this reagent is Isotopic Purity , typically specified as


 deuterated forms . This metric is distinct from chemical purity and is paramount for minimizing "cross-talk" (interference) with the native analyte (Holomycin-d0) during trace-level quantification.[1][2]

This guide details the structural specifications, defines the isotopic purity requirements, and provides validated protocols for assessing and utilizing this compound in bioanalytical assays.

Chemical Identity and Structural Integrity[3]

To understand the isotopic purity, one must first define the labeling position. Holomycin contains an acetamido group at the C6 position of the dithiolopyrrolone core. The "d3" designation universally refers to the substitution of the three hydrogens on the acetyl methyl group with deuterium.

Structural Specifications
  • Analyte: this compound (N-Acetyl-d3-holomycin)[1][2]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~217.29 g/mol (vs. 214.27 g/mol for native)[1][2]

  • Mass Shift: +3.018 Da[2]

  • Label Position: Acetyl methyl group (

    
    )[1][2]
    
Synthesis Logic

The synthesis of this compound typically follows the acetylation of the pyrrothine core (the amine precursor) using acetic anhydride-d6 or acetyl chloride-d3 . This targeted synthesis ensures high isotopic incorporation at a metabolically stable position, preventing deuterium scrambling during analysis.

HolomycinSynthesis Precursor Pyrrothine Core (Amine Precursor) Reaction N-Acetylation (Nucleophilic Acyl Substitution) Precursor->Reaction Reagent Acetic Anhydride-d6 (Deuterium Source) Reagent->Reaction Product This compound (N-COCD3) Reaction->Product Yields Stable Isotope

Figure 1: Synthetic logic for this compound generation, highlighting the introduction of the deuterium label via the acetyl group.[1][2]

Defining Isotopic Purity[1]

For this compound, isotopic purity is not merely the presence of deuterium; it is the absence of the d0 (unlabeled) isotopologue .[1][2]

The Metric: Atom % D vs. Enrichment

While vendors often state "


 Atom % D", the operational metric for mass spectrometry is the Isotopic Enrichment Distribution .
  • Specification:

    
     Deuterated forms (d1 + d2 + d3).
    
  • Critical Constraint: The contribution of d0 (native Holomycin) must be

    
    .[1][2]
    
Why It Matters (The "Cross-Talk" Effect)

If this compound contains significant d0 impurities, adding the internal standard to a sample will artificially increase the signal of the native analyte.[1][2] This causes:

  • Overestimation of Holomycin concentration in study samples.

  • Non-linear calibration curves at the lower limit of quantification (LLOQ).

Analytical Validation Protocols

Trust but verify. Do not rely solely on the Certificate of Analysis (CoA). The following protocols allow you to validate the isotopic purity of this compound before deploying it in critical assays.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Assessment

This is the definitive method for calculating isotopic purity.[1][2]

Reagents:

  • This compound reference material.[3][4][5]

  • LC-MS grade Methanol or Acetonitrile.

  • Formic Acid (0.1%).[1][2]

Workflow:

  • Preparation: Dissolve this compound to a concentration of 1 µg/mL in 50:50 Methanol:Water (+0.1% Formic Acid).

  • Infusion: Infuse directly into an HRMS (e.g., Q-TOF or Orbitrap) at 10 µL/min.

  • Acquisition: Acquire spectra in Positive Ion Mode (

    
    ).
    
  • Target Ions:

    • d0 (Native): m/z ~215.0 (M+H)+

    • d3 (Labeled): m/z ~218.0 (M+H)+

  • Calculation:

    
    [1][2][6]
    

Acceptance Criteria: The intensity of the d0 peak (m/z 215.0) should be indistinguishable from baseline noise or


 of the d3 peak.
Protocol B: H-NMR Verification

NMR confirms the structural location of the label.

Workflow:

  • Solvent: Dissolve ~1 mg this compound in DMSO-d6.

  • Acquisition: Run a standard proton scan (500 MHz or higher).[1][2]

  • Analysis:

    • Native Holomycin: Shows a sharp singlet at

      
       ppm (acetyl methyl group).[1][2]
      
    • This compound: This singlet must be absent (or reduced to a tiny residual hump).[1][2]

    • Ring Protons: The thiolo-pyrrolone ring protons should remain visible and integrated correctly relative to the solvent residual peak.

Applications & Handling (The Self-Validating System)

Holomycin possesses a disulfide bridge (


) within the dithiolopyrrolone core.[1][2] This feature makes it chemically reactive and prone to reduction.
Stability Warning: The Disulfide Bridge

This compound can be reduced to the dithiol form if exposed to reducing agents (e.g., DTT, mercaptoethanol) or high pH conditions.[1][2]

  • Storage: -20°C, desiccated, protected from light.

  • Solution Stability: Unstable in basic buffers. Prepare stock solutions in pure DMSO or Methanol/0.1% Formic Acid.

LC-MS/MS Internal Standard Workflow

The following diagram illustrates how this compound is integrated into a bioanalytical workflow to correct for matrix effects and recovery losses.

LCMSWorkflow cluster_correction Self-Validating Mechanism Sample Biological Sample (Plasma/Tissue) Spike Spike IS (this compound) Sample->Spike Normalization Point Extract Protein Precipitation (Acetonitrile) Spike->Extract Inject LC-MS/MS Injection Extract->Inject Data Data Processing (Ratio: Analyte Area / IS Area) Inject->Data Correction Co-elution ensures IS and Analyte experience identical ion suppression Inject->Correction

Figure 2: Integration of this compound into a quantitative bioanalytical workflow. The co-elution of the d3-IS with the analyte corrects for ionization suppression.

Data Presentation: Quantification Parameters

When setting up the Mass Spectrometer (MRM mode), use the following transitions (values are approximate and must be tuned):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Holomycin (Native) 215.0173.0~15-20Analyte
This compound 218.0176.0~15-20Internal Standard

Note: The loss of 42 Da (ketene) is a common fragmentation pathway for acetylated compounds.[1][2]

References

  • Toronto Research Chemicals. this compound Product Specification. Retrieved from (TRC Catalog # H598492).[1][2]

  • Li, B., & Walsh, C. T. (2010).[1][2] Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences. Link[1][2]

  • Cayman Chemical. Deuterated Internal Standards: Purity Definitions. (General reference for d3-labeling standards). Link

  • PubChem. Holomycin Compound Summary. National Library of Medicine. Link[1][2]

Sources

Holomycin-d3 Stability in Different Solvent Systems: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the critical factors influencing the stability of holomycin-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), in various solvent systems. As the "gold standard" for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the integrity of this compound solutions is paramount for generating accurate and reproducible data. This document synthesizes insights from the known chemistry of the dithiolopyrrolone class of antibiotics with established best practices for stability testing. It details theoretical degradation pathways, provides robust experimental protocols for stability assessment, and offers guidance on data interpretation and best practices for handling and storage.

Introduction: The Critical Role of a Stable Internal Standard

In the landscape of drug discovery and development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, accurate quantification of analytes in complex biological matrices is essential. The principle of isotope dilution mass spectrometry (IDMS), which employs a stable isotope-labeled internal standard, is the undisputed gold standard for robust LC-MS quantification.[1]

This compound, the deuterated analogue of the broad-spectrum antibiotic holomycin, serves this exact purpose. By introducing a known quantity of this compound into a sample at the earliest stage, it perfectly mimics the analyte through extraction, chromatography, and ionization.[1][2] Any variability in the analytical process affects both the analyte and the SIL-IS equally, ensuring the ratio between them remains constant.[3][4] This normalization is crucial for correcting for matrix effects, such as ion suppression or enhancement, which can otherwise lead to unreliable data.[4][5]

However, the foundational assumption of this method rests on a critical pillar: the stability of the internal standard in the solvent systems used for stock solutions, working solutions, and in the final sample extract. Degradation of this compound prior to analysis can lead to a skewed analyte-to-internal standard ratio, resulting in the overestimation of the analyte concentration and compromising the integrity of an entire study. This guide provides the foundational knowledge and practical protocols to ensure the stability and, therefore, the reliability of this compound in your research.

Physicochemical Properties and Inherent Reactivity of Holomycin

Holomycin (C₇H₆N₂O₂S₂) is a member of the dithiolopyrrolone (DTP) class of natural products.[6][7][8] Its structure is characterized by a unique and reactive bicyclic ene-disulfide core. This functional group is the cornerstone of its biological activity but also its primary point of chemical vulnerability.

Holomycin acts as a prodrug; it is intracellularly reduced to its active ene-dithiol form.[9][10] This reduced form is a potent metal chelator, disrupting bacterial metal homeostasis by sequestering essential ions like zinc and iron, thereby inhibiting critical metalloenzymes.[9][11] The susceptibility of the disulfide bond to reduction highlights its inherent electrophilicity and potential for reacting with nucleophiles, a key consideration for its stability in various solvents.

Key Structural Feature of Concern:

  • Ene-Disulfide Bridge: This strained disulfide bond within the five-membered ring is susceptible to nucleophilic attack. Solvents like water, methanol, or amines can potentially act as nucleophiles, leading to ring-opening and degradation.

Theoretical Considerations for this compound Stability

The stability of this compound in a given solvent is a function of several interdependent factors. Understanding these principles allows for rational solvent selection and the design of robust stability studies.

  • Solvent Nucleophilicity and Protic Nature: Protic solvents, particularly water and alcohols (e.g., methanol), can act as nucleophiles. They can attack the electrophilic sulfur atoms of the disulfide bond, leading to solvolysis and ring cleavage. Aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO) are generally less reactive towards the disulfide bond.

  • pH of Aqueous Solutions: The stability of this compound in aqueous media is expected to be highly pH-dependent.

    • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the acetamide group is a potential degradation pathway.

    • Neutral Conditions (pH ~7): While seemingly benign, water can still act as a nucleophile, leading to slow hydrolysis of the dithiolactone ring over time.

    • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is expected to be a significant degradation pathway. The hydroxide ion is a potent nucleophile that can readily attack the disulfide bond and the amide linkage, leading to rapid degradation.

  • Temperature: As with most chemical reactions, the rate of this compound degradation will increase with temperature. Therefore, storage at reduced temperatures (-20°C or -80°C) is critical for long-term stability.[12][13] Stability at room temperature or physiological temperature (37°C) is often limited and must be experimentally determined.[14][15][16]

  • Presence of Reductants: The biological activation of holomycin involves reduction.[10] The presence of even trace amounts of reducing agents (e.g., thiols like dithiothreitol or β-mercaptoethanol) in a solvent system will rapidly convert this compound to its dithiol form, which may be less stable and prone to re-oxidation or other reactions.

Experimental Design for Assessing this compound Stability

A systematic stability study is essential to define the appropriate storage conditions and shelf-life for this compound solutions. A well-designed experiment will evaluate the compound's integrity over time across various relevant conditions. The general principle is that a solution is considered stable if the concentration of the parent compound remains above 90% of its initial concentration.[16][17]

Proposed Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation p1 Prepare high-concentration This compound stock solution in DMSO or ACN p2 Aliquot stock into multiple vials for different conditions p1->p2 p3 Dilute stock into test solvents: ACN, MeOH, 50:50 ACN:H2O, pH 4, 7, 9 Buffers p2->p3 s1 Store aliquots at: -20°C (Long-term) 4°C (Short-term) 23°C (Benchtop) p3->s1 s2 Define Time Points: T=0, 2h, 8h, 24h, 7 days, 1 month a1 At each time point, retrieve samples from each condition s2->a1 a2 Prepare for LC-MS/MS analysis (e.g., further dilution) a1->a2 a3 Quantify remaining this compound using a calibration curve a2->a3 d1 Calculate % Remaining vs. T=0 a3->d1 d2 Determine degradation rate / half-life d1->d2 d3 Identify optimal storage conditions and shelf-life d2->d3

Caption: Experimental workflow for this compound stability assessment.

Detailed Protocol: Stability in Solution

This protocol describes a self-validating system for determining the stability of this compound in common laboratory solvents.

1. Preparation of Stock Solution: a. Prepare a 1.0 mg/mL stock solution of this compound in 100% DMSO or 100% acetonitrile (ACN). These are generally considered superior for long-term storage of less polar compounds. b. Sonicate briefly to ensure complete dissolution. c. Immediately aliquot this primary stock into multiple, small-volume polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -80°C.

2. Preparation of Working Solutions: a. From a freshly thawed primary stock aliquot, prepare 10 µg/mL working solutions in the following solvent systems:

  • 100% Acetonitrile (ACN)
  • 100% Methanol (MeOH)
  • 50:50 ACN:Water
  • DMSO
  • Aqueous Buffer pH 4.0 (e.g., Ammonium Acetate)
  • Aqueous Buffer pH 7.4 (e.g., Phosphate-Buffered Saline)
  • Aqueous Buffer pH 9.0 (e.g., Ammonium Formate) b. For each solvent system, dispense aliquots into labeled vials for each time point and temperature condition.

3. Incubation and Sampling: a. Store the sets of vials at three different temperatures:

  • -20°C (simulating long-term freezer storage)
  • 4°C (simulating refrigerator/autosampler storage)
  • 23°C (simulating benchtop/room temperature exposure) b. Pull samples for analysis at designated time points (e.g., T=0, 4h, 8h, 24h, 48h, 7 days, and 1 month for -20°C). c. The T=0 sample should be analyzed immediately after preparation.

4. Analytical Methodology (LC-MS/MS): a. Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a Sciex or Agilent Triple Quadrupole). b. Chromatography:

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient starting at 5-10% B, ramping to 95% B.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL. c. Mass Spectrometry:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Monitor the transition for this compound. Based on literature for holomycin ([M+H]⁺ = 215), the precursor ion for this compound (assuming three deuterium atoms) would be m/z 218. A suitable product ion would need to be determined via infusion and fragmentation (e.g., m/z 218 -> 176). d. Quantification: Prepare a fresh calibration curve for each analytical run using the primary stock solution to quantify the concentration of this compound in the stability samples. The peak area of this compound at each time point is compared to the peak area at T=0.

Data Analysis and Interpretation

Quantitative Data Summary

The stability of this compound is expressed as the percentage of the initial concentration remaining at each time point. The data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Stability of this compound (10 µg/mL) at 23°C (Room Temperature)

Time Point % Remaining in ACN % Remaining in MeOH % Remaining in pH 7.4 Buffer
T=0 100% 100% 100%
4 hours 99.5% 98.1% 94.2%
8 hours 99.2% 96.5% 88.1%
24 hours 98.5% 91.3% 71.5%

| 48 hours | 97.1% | 84.2% | 55.8% |

Note: This data is illustrative and should be confirmed experimentally.

Proposed Degradation Pathway

Based on the chemistry of the dithiolopyrrolone core, the primary non-biological degradation pathway in protic or aqueous solvents is likely hydrolysis. The following diagram illustrates a proposed mechanism for the hydrolysis of the ene-disulfide bridge.

Caption: Proposed hydrolytic degradation pathway of this compound. (Note: As I cannot generate images, this DOT script is a template showing how one would represent the chemical structures in a diagram. The image source would need to be replaced with actual chemical structure images.)

Best Practices for Storage and Handling

Based on the theoretical stability and general practices for handling sensitive compounds, the following are recommended:

  • Primary Stock Solutions: Prepare in 100% high-purity DMSO or ACN. Aliquot into single-use volumes and store at -80°C for long-term stability (months to years).

  • Working Solutions: For daily use, aqueous and alcohol-based solutions should be prepared fresh. If storage is necessary, keep at 4°C and use within 24-48 hours, but only after experimental data confirms stability for that period. ACN solutions are likely to be more stable.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.

  • Use High-Purity Solvents: Solvents should be HPLC-grade or higher to minimize contaminants that could catalyze degradation.

  • Protect from Light: While not explicitly reported for holomycin, many complex organic molecules are light-sensitive. Storing solutions in amber vials is a prudent precautionary measure.

Conclusion

The chemical stability of this compound is a prerequisite for its effective use as an internal standard in high-precision quantitative LC-MS assays. The presence of the reactive ene-disulfide bridge in its core structure makes it susceptible to degradation, particularly in protic and aqueous solvent systems. Stability is expected to be highest in aprotic organic solvents like acetonitrile and lowest in aqueous buffers, especially under basic conditions. Rigorous, systematic evaluation of this compound stability under laboratory-specific conditions is not merely recommended—it is essential for ensuring data integrity, accuracy, and reproducibility in drug development and research.

References

  • Vertex AI Search. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.
  • Nolan, E. M., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. PNAS. Available at: [Link]

  • Sikowitz, M. D., et al. (2026). Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants. PMC. Available at: [Link]

  • Saleh, O., et al. (n.d.). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. PMC. Available at: [Link]

  • ResearchGate. (n.d.). High-resolution ESI-Q-Tof mass spectrometric analysis of holomycin.... Available at: [Link]

  • MDPI. (n.d.). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Available at: [Link]

  • BenchChem. (2025). Holomycin's Broad-Spectrum Antibacterial Activity: A Technical Guide.
  • ResearchGate. (n.d.). Identification of holomycin. (A) Holomycin purified by HPLC.... Available at: [Link]

  • Chopra, I., et al. (n.d.). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. PMC - NIH. Available at: [Link]

  • Liras, P., et al. (n.d.). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. PubMed. Available at: [Link]

  • Croubels, S., et al. (n.d.). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. PubMed. Available at: [Link]

  • ASM Journals. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]

  • MDPI. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Available at: [Link]

  • Walker, S. E., et al. (n.d.). Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device. Available at: [Link]

  • Legeron, R., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Available at: [Link]

  • PMC - NIH. (n.d.). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]

  • PubMed. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Available at: [Link]

  • PubMed. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. Available at: [Link]

  • ResearchGate. (2025). Extremely long time stability study of selected antibiotic standards. Available at: [Link]

  • NIH. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Available at: [Link]

  • ResearchGate. (n.d.). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Available at: [Link]

Sources

Precision Biosynthesis of Holomycin-d3: Pathway Mechanics and Isotopic Labeling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Holomycin is a dithiolopyrrolone antibiotic produced by Streptomyces clavuligerus that functions as a potent inhibitor of bacterial RNA polymerase.[1][2][3][4][5] In pharmacokinetic (PK) and metabolic flux studies, the precise quantification of holomycin is often hampered by its redox-active disulfide bridge, which can lead to signal suppression or artifact formation in complex biological matrices.

To overcome this, Holomycin-d3 serves as the gold-standard internal standard.[6] Unlike generic analogs, a stable isotope-labeled variant (


H

) allows for normalization against extraction inefficiencies and ionization suppression in LC-MS/MS workflows.[6]

This guide details the biosynthetic logic and experimental protocols required to produce this compound.[6] Unlike chemical synthesis, which requires harsh conditions incompatible with the sensitive disulfide core, Precursor-Directed Biosynthesis (PDB) utilizes the native enzymatic machinery of S. clavuligerus to incorporate deuterium with high regioselectivity.

The Biosynthetic Engine: hlm Cluster Mechanics

To successfully label holomycin, one must understand the "assembly line" encoded by the hlm gene cluster. The pathway constructs the bicyclic pyrrothine core from two L-cysteine molecules, followed by a terminal acylation step.

The Target for Labeling

Holomycin is


-acetyl-pyrrothine .[6] It differs from its analog thiolutin (

-acetyl-

-methyl-pyrrothine) by the absence of an

-methyl group on the pyrrole ring.[6]
  • Implication: Feeding deuterated methionine (

    
    -Met) will not  label holomycin efficiently, as there is no methyltransferase step in its maturation.[6]
    
  • The Solution: The label must be introduced via the acetyl group . The precursor is Acetyl-CoA .[6] Therefore, the strategy relies on feeding Sodium Acetate-

    
     , which the bacterium converts to Acetyl-CoA-
    
    
    
    and incorporates via the acyltransferase HlmA.[6]
Key Enzymatic Steps
  • Core Assembly (HlmE, HlmB, HlmF): The NRPS HlmE condenses two cysteines.[6][1] HlmB and HlmF facilitate oxidation and decarboxylation to form the pyrrothine skeleton.

  • Disulfide Formation (HlmI): A critical dithiol oxidase that closes the S-S bridge, stabilizing the molecule.

  • Terminal Acylation (HlmA): The "Gatekeeper" enzyme. HlmA is an acyltransferase that transfers the acetyl group from Acetyl-CoA to the free amine of the pyrrothine core (holothin).

Pathway Visualization

The following diagram illustrates the flow of precursors and the specific insertion point for the deuterium label.

HolomycinBiosynthesis cluster_inputs Precursors cluster_core Pyrrothine Core Assembly Cys 2x L-Cysteine Dipeptide Cys-Cys Dipeptide Cys->Dipeptide HlmE (NRPS) Acetate Sodium Acetate-d3 (Isotope Source) AcetylCoA Acetyl-CoA-d3 Acetate->AcetylCoA Host Metabolism (ACS) Holothin Holothin (Deacetyl-holomycin) Dipeptide->Holothin HlmB (Oxidation) HlmF (Decarboxylation) HlmI (Disulfide Bridge) HolomycinD3 This compound (Target) Holothin->HolomycinD3 HlmA (Acyltransferase) AcetylCoA->HolomycinD3

Figure 1: Biosynthetic pathway of this compound.[6] Red nodes indicate the path of the deuterium label.

Experimental Protocol: Precursor-Directed Biosynthesis

This protocol describes the in vivo production of this compound using S. clavuligerus ATCC 27064 (or the high-producing mutant gap15-1-0).[6]

Materials
  • Strain: Streptomyces clavuligerus ATCC 27064.[6][3][5][7][8]

  • Label Source: Sodium Acetate-

    
     (
    
    
    
    99 atom % D, Sigma-Aldrich).[6]
  • Medium: SA (Starch-Asparagine) medium or GSP medium (optimized for secondary metabolites).

Pulse-Feeding Workflow

To maximize incorporation and minimize metabolic scrambling (where


-acetate enters the TCA cycle and loses deuterium), a pulse-feeding strategy  is required during the idiophase (production phase).[6]
StepPhaseActionRationale
1 Seed Culture Inoculate spores into TSB medium; incubate 24h @ 28°C.Generate biomass before induction.
2 Fermentation Transfer 5% seed to 50mL production medium (SA).[6] Incubate @ 28°C, 220 rpm.Initiate secondary metabolism.[6]
3 Pulse 1 (48h) Add Sodium Acetate-

(Final conc: 5 mM).
Early idiophase; HlmA expression begins.[6]
4 Pulse 2 (60h) Add Sodium Acetate-

(Final conc: 5 mM).
Sustain the pool of labeled Acetyl-CoA.
5 Harvest (72-96h) Centrifuge culture broth (4000g, 15 min).Holomycin is secreted into the supernatant.
Extraction and Purification
  • Liquid-Liquid Extraction: Adjust supernatant pH to 6.0. Extract 2x with equal volume of Ethyl Acetate (EtOAc).[6]

  • Concentration: Dry organic layer under nitrogen (do not use heat >40°C due to disulfide instability).[6]

  • Purification: Resuspend in Methanol. Isolate via Semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

Analytical Validation (LC-MS/MS)

Verification of the "d3" incorporation is performed using Triple Quadrupole MS.

Mass Shift Confirmation
  • Native Holomycin:

    
    [6]
    
  • This compound:

    
    [6]
    
  • Calculation: The shift of +3.02 Da confirms the presence of the intact acetyl-

    
     group.
    
Fragmentation Logic

In MS/MS, the acetyl group is often cleaved.

  • Transition 1 (Quantifier):

    
     (Loss of ketene-
    
    
    
    / acetyl group).[6] Note that if the acetyl group is lost, the daughter ion might revert to the core mass, but the parent ion selection (
    
    
    ) ensures specificity.
  • Transition 2 (Qualifier):

    
     (Cleavage of the dithiole ring).
    
Validation Workflow Diagram

ValidationWorkflow Broth Fermentation Broth (72h) Extract EtOAc Extraction Broth->Extract HPLC HPLC Purification (C18 Column) Extract->HPLC MS LC-MS/MS Analysis (ESI+ Mode) HPLC->MS ResultNative Native Peak 215 m/z MS->ResultNative Background ResultD3 This compound 218 m/z MS->ResultD3 Enriched Product

Figure 2: Extraction and validation workflow for this compound.

References

  • Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[5][7] Proceedings of the National Academy of Sciences, 107(45), 19172–19177. [Link][6]

  • Huang, T., et al. (2011). Streptomyces clavuligerus HlmI Is an Intramolecular Disulfide-Forming Dithiol Oxidase in Holomycin Biosynthesis.[6][7] Biochemistry, 50(19), 3927–3935.[6] [Link]

  • Chan, A. N., et al. (2017). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics.[6] Natural Product Reports, 34(6).[6] [Link]

  • Zhang, S. D., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753.[9] Applied and Environmental Microbiology, 87(11).[6] [Link][6]

Sources

Holomycin-d3: A Technical Guide to its Differential Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Holomycin, a member of the dithiolopyrrolone class of natural products, has long been recognized for its potent, broad-spectrum antibacterial properties.[1][2][3][4][5][6][7][8] This guide focuses on the deuterated analog, holomycin-d3, providing an in-depth exploration of its differential activity against gram-positive and gram-negative bacteria. While specific studies on the deuterated form are limited, the wealth of data on the parent compound, holomycin, serves as a robust foundation for understanding its biological effects. This document will delve into the nuanced mechanisms of action, the structural basis for its selective efficacy, and provide detailed protocols for its evaluation, tailored for researchers, scientists, and drug development professionals.

The Antibacterial Spectrum of Holomycin: A Quantitative Overview

Holomycin exhibits a wide range of inhibitory activity across the bacterial kingdom. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.[9] Holomycin is generally more potent against gram-positive bacteria, though it retains significant activity against many gram-negative species. However, some gram-negative bacteria, such as Pseudomonas aeruginosa, Enterobacter cloacae, and Morganella morganii, display notable resistance.[1][2][4]

The differential susceptibility is summarized in the table below, compiled from multiple studies.

Bacterial Species Gram Stain Strain MIC (µg/mL) Susceptibility Level Reference
Staphylococcus aureusGram-PositiveClinical Isolates0.1 - 1Highly Susceptible[3]
Staphylococcus epidermidisGram-PositiveClinical Isolates0.1 - 1Highly Susceptible[3]
Streptococcus pneumoniaeGram-PositiveClinical Isolates0.1 - 1Highly Susceptible[3]
Streptococcus pyogenesGram-PositiveClinical Isolates0.1 - 1Highly Susceptible[3]
Escherichia coliGram-NegativeK-12 MG16552 - 8Moderately Susceptible[3]
Haemophilus influenzaeGram-NegativeClinical Isolates2 - 8Moderately Susceptible[3]
Moraxella catarrhalisGram-NegativeClinical Isolates2 - 8Moderately Susceptible[3]
Enterobacter cloacaeGram-NegativeClinical Isolates16 - 64Relatively Unsusceptible[3][4]
Morganella morganiiGram-NegativeClinical Isolates16 - 64Relatively Unsusceptible[3][4]
Pseudomonas aeruginosaGram-NegativeClinical Isolates16 - 64Relatively Unsusceptible[3][4]

Unraveling the Mechanism of Action: From RNA Polymerase to Metal Homeostasis

The scientific understanding of holomycin's mechanism of action has evolved, moving from an initial hypothesis centered on RNA synthesis inhibition to a more nuanced model involving intracellular activation and disruption of metal ion balance.

The Initial Hypothesis: Inhibition of RNA Polymerase
The Current Paradigm: A Prodrug that Disrupts Metal Homeostasis

More recent evidence strongly indicates that holomycin functions as a prodrug.[1][2][4][10] It is believed to be intracellularly reduced to its active dithiol form. This reduced form is a potent chelator of essential metal ions, particularly zinc.[10] By sequestering intracellular zinc, the activated holomycin disrupts the function of numerous zinc-dependent metalloenzymes, leading to a cascade of metabolic failures and ultimately inhibiting bacterial growth.[10] This mechanism also explains the earlier observations of RNA synthesis inhibition, as RNA polymerase itself is a zinc-containing enzyme. However, the primary mode of action is now understood to be a broader disruption of metal homeostasis rather than specific inhibition of a single enzyme.[10]

Holomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm Holomycin_d3 This compound (Prodrug) Holomycin_d3_in This compound Holomycin_d3->Holomycin_d3_in Passive Diffusion Reduction Intracellular Reduction (Reductases) Holomycin_d3_in->Reduction Active_Holomycin Reduced this compound (Active Dithiol) Reduction->Active_Holomycin Chelation Chelation Active_Holomycin->Chelation Inhibition Inhibition Active_Holomycin->Inhibition Zinc Zn²⁺ Zinc->Chelation Inactive_Complex This compound-Zn²⁺ Complex Chelation->Inactive_Complex Metalloenzymes Zinc-Dependent Metalloenzymes Metalloenzymes->Inhibition Growth_Inhibition Bacterial Growth Inhibition Inhibition->Growth_Inhibition

Proposed mechanism of this compound action.

The Basis of Differential Activity: The Gram-Negative Barrier

The disparity in holomycin's efficacy against gram-positive and gram-negative bacteria can be largely attributed to the fundamental differences in their cell envelope structures.

Gram-positive bacteria possess a thick, porous peptidoglycan layer that is generally permeable to small molecules like holomycin. In contrast, gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a formidable permeability barrier.[11][12] This outer membrane significantly restricts the entry of many antibiotics, including the prodrug form of holomycin. For holomycin to be effective, it must first enter the cytoplasm to be reductively activated. The inability of holomycin to efficiently cross the outer membrane of certain gram-negative species, like P. aeruginosa, is a primary mechanism of their intrinsic resistance.[1][4][11]

Cell_Envelope_Comparison cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium Peptidoglycan_GP Thick Peptidoglycan Layer Cytoplasmic_Membrane_GP Cytoplasmic Membrane Peptidoglycan_GP->Cytoplasmic_Membrane_GP Cytoplasm_GP Cytoplasm Cytoplasmic_Membrane_GP->Cytoplasm_GP Holomycin_GP This compound Holomycin_GP->Peptidoglycan_GP Easy Passage Outer_Membrane_GN Outer Membrane Periplasm_GN Periplasmic Space (Thin Peptidoglycan) Outer_Membrane_GN->Periplasm_GN Cytoplasmic_Membrane_GN Cytoplasmic Membrane Periplasm_GN->Cytoplasmic_Membrane_GN Cytoplasm_GN Cytoplasm Cytoplasmic_Membrane_GN->Cytoplasm_GN Holomycin_GN This compound Holomycin_GN->Outer_Membrane_GN Restricted Entry

Comparison of gram-positive and gram-negative cell envelopes.

Experimental Protocol: Broth Microdilution MIC Assay

To empirically determine the activity of this compound against various bacterial strains, the broth microdilution method is the gold standard.[13][14][15] This protocol provides a reliable and reproducible means of establishing the MIC.

Materials
  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial cultures in logarithmic growth phase

  • Spectrophotometer

  • Sterile multichannel pipettes and reservoirs

  • Incubator (37°C)

Step-by-Step Methodology
  • Prepare Bacterial Inoculum:

    • Aseptically transfer colonies of the test bacterium to a tube of sterile broth.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[13][15]

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the appropriate concentration of this compound (prepared from the stock solution) to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only, no inoculum).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[13][15]

  • Determine the MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[9][13][15]

MIC_Assay_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Dilute_Inoculum Dilute to 5x10⁵ CFU/mL Prep_Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prep_Plate Prepare 96-well Plate with Serial Dilutions of this compound Prep_Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Broth Microdilution MIC Assay.

Conclusion

This compound, like its parent compound, is a broad-spectrum antibacterial agent with a complex and fascinating mechanism of action. Its differential activity, with greater potency generally observed against gram-positive bacteria, is primarily dictated by the structural differences in the bacterial cell envelope. The current scientific consensus points to a prodrug mechanism, where intracellular reduction leads to the chelation of essential metal ions, thereby disrupting critical cellular processes. A thorough understanding of this mechanism and the factors influencing its activity is paramount for its potential development and application in combating bacterial infections. The standardized protocols provided herein offer a robust framework for the continued investigation of this promising class of antibiotics.

References

  • Oliva, B., O'Neill, A. J., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Le, T. B., Imber, A. N., Lopatkin, A. J., & Brady, S. F. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2419–2424. [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Wikipedia. (2023, December 2). Minimum inhibitory concentration. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Worthington, R. J., & Melander, C. (2013). The hybrid antibiotic thiomarinol A overcomes intrinsic resistance in Escherichia coli using a privileged dithiolopyrrolone moiety. ACS Chemical Biology, 8(11), 2439–2447. [Link]

  • Oliva, B., O'Neill, A. J., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. ResearchGate. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. ASM Journals. Retrieved from [Link]

  • Zhang, W., Chen, X., Wang, Y., Li, Y., & Zhang, Y. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00139-21. [Link]

  • American Society for Microbiology. (2021, May 11). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology. Retrieved from [Link]

  • Li, B., & Walsh, C. T. (2010). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Accounts of Chemical Research, 43(1), 29–39. [Link]

  • Li, Y., & Li, Z. (2014). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 12(6), 3436–3456. [Link]

  • Hothersall, J., et al. (2011). A Natural Plasmid Uniquely Encodes Two Biosynthetic Pathways Creating a Potent Anti-MRSA Antibiotic. PLoS ONE, 6(3), e18031. [Link]

  • Fleming, D., & Melander, C. (2022). Overcoming Intrinsic Resistance in Gram-negative Bacteria using Small Molecule Adjuvants. ACS infectious diseases, 8(2), 226–243. [Link]

  • University of British Columbia. (2012). COMBATING INTRINSIC ANTIBIOTIC RESISTANCE IN GRAM-NEGATIVE BACTERIA. Retrieved from [Link]

Sources

Technical Guide: The Discovery, Biosynthesis, and Natural Sources of Holomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Holomycin (CAS: 488-04-0) is a dithiolopyrrolone antibiotic characterized by its unique hetero-bicyclic scaffold containing an ene-disulfide bridge.[1] Originally discovered in the late 1950s, it has recently garnered renewed interest due to its potent activity against rifamycin-resistant bacteria and its role in marine microbial ecology. This guide provides a comprehensive technical analysis of holomycin, detailing its historical isolation, biosynthetic logic, natural distribution, and rigorous protocols for its extraction and purification.

Historical Discovery and Taxonomy

The discovery of holomycin is rooted in the "Golden Age" of antibiotic research. It was first isolated in 1959 by researchers at ETH Zürich (Ettlinger et al.) from the culture broth of Streptomyces griseus (strain ETH 28832).

Unlike the structurally related thiolutin and aureothricin, which were known earlier, holomycin lacks the N-methyl group on the pyrrolinon ring, distinguishing it as desmethyl-thiolutin .

Timeline of Discovery & Rediscovery
  • 1959: First isolation from Streptomyces griseus (Soil isolate).

  • 2010: Identification of the biosynthetic gene cluster (hlm) in Streptomyces clavuligerus, a strain industrially famous for clavulanic acid production.

  • 2013: Discovery of holomycin production in the fish pathogen Yersinia ruckeri, revealing a rare example of dithiolopyrrolone production outside Actinobacteria.[2]

  • 2021: Isolation from the marine bacterium Photobacterium galatheae, where it functions not just as an antibiotic but as a biofilm-inducing signal.

Chemical Structure and Properties

Holomycin belongs to the dithiolopyrrolone class.[1][2][3][4] Its core reactivity and biological activity stem from the intramolecular disulfide bridge, which can undergo reversible reduction to a dithiol form.

PropertyData
IUPAC Name N-(5-oxo-4,5-dihydro-1,2-dithiolo[4,3-b]pyrrol-6-yl)acetamide
Formula C₇H₆N₂O₂S₂
Molecular Weight 214.26 g/mol
Appearance Yellow to orange powder (Chromophore)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water
UV Maxima ~300 nm, ~390 nm (Responsible for yellow color)
Stability Sensitive to light and alkaline pH (disulfide cleavage)

Biosynthetic Machinery

The biosynthesis of holomycin is driven by a compact gene cluster (hlm in S. clavuligerus, hom in Y. ruckeri). The pathway is notable for its use of non-ribosomal peptide synthetase (NRPS) logic combined with oxidative cyclization.

The hlm Cluster Logic
  • Precursor Activation (HlmE): An NRPS module activates L-Cysteine . It condenses two cysteine molecules to form a dithiol-containing dipeptide intermediate.

  • Oxidative Cyclization (HlmB/HlmI): The acyclic intermediate undergoes an eight-electron oxidation to form the bicyclic pyrrothine core (holothin).

    • HlmI (FAD-dependent dithiol oxidase) is critical here.[5] It catalyzes the formation of the disulfide bridge, a step essential for the molecule's stability and bioactivity.

  • Acylation (HlmA): The final step is the N-acylation of the pyrrothine core (holothin) by the acyltransferase HlmA , using Acetyl-CoA to yield Holomycin.

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from genetic encoding to the final bioactive molecule.

HolomycinBiosynthesis cluster_genes Biosynthetic Gene Cluster (hlm) Gene_HlmE HlmE (NRPS) Precursor 2x L-Cysteine Gene_HlmE->Precursor Encodes Gene_HlmB HlmB (Dehydrogenase) Gene_HlmI HlmI (Oxidase) Gene_HlmA HlmA (Acyltransferase) Core Holothin (Pyrrothine Core) Gene_HlmA->Core Inter1 Cys-Cys Dipeptide Precursor->Inter1 Condensation (HlmE) Inter1->Core Oxidative Cyclization (-8e⁻) (HlmB, HlmI) Product Holomycin (Final Antibiotic) Core->Product N-Acetylation (HlmA + Acetyl-CoA)

Figure 1: The biosynthetic logic of Holomycin, transforming L-Cysteine into the dithiolopyrrolone scaffold.

Natural Sources and Ecological Niche

While originally found in soil Actinobacteria, the "rediscovery" of holomycin in marine Proteobacteria suggests a broader ecological role, likely related to biofilm modulation and niche defense.

OrganismEnvironmentGene ClusterNotes
Streptomyces griseus Soilhlm homologOriginal source (1959).
Streptomyces clavuligerus SoilhlmOften cryptic; production activated in mutants (e.g., ccaR or orf15 mutants).
Yersinia ruckeri Freshwater (Fish Pathogen)homUses RNA methyltransferase (Hom12) for self-resistance.[2][4]
Photobacterium galatheae Marine (Mussel surface)hlm-likeHolomycin induces biofilm formation in this strain.[6]

Technical Protocol: Extraction and Purification

This protocol is designed for the isolation of holomycin from Streptomyces liquid fermentation.

Fermentation
  • Medium: Glycerol-Sucrose-Proline-Glutamate (GSPG) or Tryptic Soy Broth (TSB).

  • Conditions: 28–30°C, 200 rpm, 3–5 days.

  • Induction: For S. clavuligerus, use specific mutants (e.g., ∆orf15) or stress conditions to trigger the cryptic cluster.

Extraction Workflow

Holomycin is moderately lipophilic and extracts well into ethyl acetate.

ExtractionProtocol Culture Fermentation Broth (3-5 Days) Centrifuge Centrifugation (4000 x g, 15 min) Culture->Centrifuge Supernatant Supernatant (Discard Pellet) Centrifuge->Supernatant Extraction Liquid-Liquid Extraction 1:1 v/v Ethyl Acetate Supernatant->Extraction OrganicPhase Organic Phase (Yellow) Extraction->OrganicPhase Evaporation Rotary Evaporation (Dry to residue) OrganicPhase->Evaporation Crude Crude Extract (Resuspend in MeOH) Evaporation->Crude HPLC RP-HPLC Purification (C18 Column) Crude->HPLC

Figure 2: Step-by-step extraction workflow for isolating Holomycin from fermentation broth.

Purification (RP-HPLC)

To achieve >95% purity for biological assays, Reverse-Phase HPLC is required.

  • Column: C18 Analytical (e.g., Agilent Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm) or Semi-prep equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7][8]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[7]

  • Gradient:

    • 0–2 min: 5% B (Isocratic)

    • 2–20 min: 5% → 95% B (Linear Gradient)

    • 20–25 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min (Analytical).

  • Detection: UV-Vis diode array; monitor 390 nm (diagnostic yellow absorbance) and 300 nm .

  • Elution: Holomycin typically elutes as a distinct peak in the middle of the gradient (approx. 40-50% ACN depending on column).

Pharmacology and Mechanism of Action

Target: RNA Polymerase

Holomycin inhibits bacterial growth by targeting DNA-dependent RNA polymerase (RNAP) . Unlike rifamycins which bind the β-subunit deep within the exit channel, holomycin appears to interfere with the initiation or early elongation complex.

  • Efficacy: Active against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[6][9][10]

  • Cross-Resistance: Notably, holomycin retains activity against Rifampicin-resistant strains, indicating a distinct binding site or mode of inhibition.

Self-Resistance Mechanisms

Producers must protect themselves from this potent inhibitor:

  • Redox Control (S. clavuligerus): The enzyme HlmI acts as a dithiol oxidase.[1] It ensures holomycin remains in its oxidized disulfide form inside the cell. The reduced dithiol form is believed to be the toxic species (possibly via zinc chelation or redox cycling).

  • Target Modification (Y. ruckeri): This bacterium expresses Hom12 , an RNA methyltransferase that methylates the RNA polymerase or associated RNA, preventing holomycin binding.[2]

References

  • Ettlinger, L., et al. (1959). Stoffwechselprodukte von Actinomyceten.[11] 19. Mitteilung. Holomycin.[1][2][3][11][12][13] Helvetica Chimica Acta, 42(2), 563-569. Link

  • Li, B., & Walsh, C. T. (2010).[14] Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(46), 19731-19735. Link

  • Qin, Z., et al. (2013).[4] The fish pathogen Yersinia ruckeri produces holomycin and uses an RNA methyltransferase for self-resistance.[2][4][13] Journal of Biological Chemistry, 288(20), 14688-14697. Link

  • Wietz, M., et al. (2021). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation by the native producer Photobacterium galatheae S2753.[6] Applied and Environmental Microbiology, 87(14), e00410-21. Link

  • Li, B., et al. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics. Natural Product Reports, 31(7), 905-923. Link

Sources

Methodological & Application

Precision Metabolic Flux Analysis of Antibiotic Stress: Quantifying Holomycin-d3 Mediated Cellular Response

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metabolic Flux Analysis (MFA) is the gold standard for elucidating the intracellular carbon redistribution of bacteria under antibiotic stress. However, correlating metabolic shifts with intracellular drug accumulation requires absolute quantification of the antibiotic, often complicated by complex biological matrices. This guide details the application of Holomycin-d3 (a deuterated isotopologue of the dithiolopyrrolone antibiotic) as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (ID-MS). By integrating this compound quantification with 13C-MFA, researchers can rigorously map the metabolic cost of antibiotic resistance and biosynthesis in Streptomyces clavuligerus and target pathogens like Escherichia coli.

Scientific Background

Mechanism of Action & Biosynthetic Burden

Holomycin is a broad-spectrum antibiotic characterized by a pyrrothine nucleus. Its efficacy and metabolic footprint are two-fold:

  • Target Inhibition: Holomycin inhibits bacterial DNA-dependent RNA polymerase (RNA Pol), halting transcription. Recent evidence suggests it acts as a prodrug, where the intracellular reduced form (ene-dithiol) chelates zinc ions required by metalloenzymes [1].

  • Biosynthetic Drain: In producer strains (S. clavuligerus), holomycin synthesis is metabolically expensive, draining the L-Cysteine and Acetate pools. This creates a direct competition with primary metabolism (e.g., protein synthesis and TCA cycle) [2].

The Role of this compound

In LC-MS/MS analysis, bacterial lysates cause significant matrix effects (ion suppression or enhancement). Using a non-deuterated external standard fails to account for these variations. This compound (typically labeled at the N-methyl group) co-elutes with the analyte but is mass-resolved. It experiences the exact same extraction losses and ionization inefficiencies, enabling self-correcting absolute quantification.

Pathway Visualization

The following diagram illustrates the intersection of Holomycin biosynthesis, its mode of action, and the critical points for MFA measurement.

HolomycinPathway Glucose Glucose (13C Tracer) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Cysteine L-Cysteine Pool Pyruvate->Cysteine Serine pathway TCA TCA Cycle AcetylCoA->TCA Energy Holomycin Holomycin (Intracellular) AcetylCoA->Holomycin Precursor Cysteine->Holomycin Sulfur Source HlmCluster hlm Gene Cluster (S. clavuligerus) HlmCluster->Holomycin RNAPol RNA Polymerase (Target) Holomycin->RNAPol Inhibition (-) Growth Cell Growth (Biomass) RNAPol->Growth Transcription

Figure 1: Metabolic connectivity of Holomycin.[1] Note the drain on Cysteine and Acetate pools, which MFA must quantify.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create a stable isotope dilution series. Reagents: Holomycin (High purity >98%), this compound (Isotopic purity >99% D).

  • Stock Solutions:

    • Dissolve Holomycin standard in DMSO to 10 mM.

    • Dissolve this compound in DMSO to 10 mM.

    • Note: Store at -80°C. Dithiolopyrrolones are sensitive to light and oxidation.

  • Working Solutions:

    • Dilute this compound to a fixed concentration of 1 µM in 50% Methanol/Water (0.1% Formic Acid). This will be the "Spike Solution."

Protocol B: The 13C-MFA & Quenching Workflow

Objective: Capture metabolic snapshot and quantify drug simultaneously.

  • Cultivation:

    • Grow bacteria (E. coli or Streptomyces) in Minimal Medium containing [1,2-13C]Glucose (or uniformly labeled glucose) as the sole carbon source.

    • Perturbation: At OD600 ~0.5, add Holomycin (if testing drug effect) or induce production.

  • Metabolic Quenching (CRITICAL):

    • Rapidly sample 10 mL of culture broth.

    • Inject into 40 mL of -40°C 60% Methanol solution. This stops metabolism instantly.

    • Centrifuge at 4,000 x g, -10°C for 5 min. Discard supernatant (unless analyzing secreted drug).

  • Spiking & Extraction (The ID-MS Step):

    • Resuspend the cell pellet in 500 µL of extraction solvent (Acetonitrile:Methanol:Water 40:40:20).

    • IMMEDIATELY ADD 10 µL of the This compound Spike Solution .

    • Rationale: Adding the internal standard before cell lysis ensures that any degradation or inefficient extraction affects both the analyte and the standard equally.

  • Lysis:

    • Perform bead beating (3 cycles, 30s, 6.0 m/s).

    • Centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS.

Protocol C: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Mode: Multiple Reaction Monitoring (MRM). Polarity: Positive Electrospray Ionization (ESI+).

ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B

MRM Transitions:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Holomycin 215.0 [M+H]+134.0 (Pyrrolinone core)15
This compound 218.0 [M+H]+137.0 (d3-Pyrrolinone)15

Note: The mass shift of +3 Da is retained in the fragment ion if the fragmentation does not lose the N-methyl group. Validate fragmentation patterns on your specific instrument.

Data Analysis & Flux Modeling[2]

Calculating Intracellular Concentration

Using the ratio of the integrated peak areas (


) and the known concentration of the internal standard (

):


Since d3 is chemically identical, the Response Factor is typically 1.0.

Integration with Metabolic Flux Maps

Once the absolute concentration of Holomycin is determined, it serves as a constraint in the metabolic model (e.g., INCA or 13C-Flux2 software).

  • Stoichiometric Constraint: If the organism is producing Holomycin, the flux drain (

    
    ) from Cysteine and Acetyl-CoA is fixed based on the measured production rate.
    
  • Regulatory Constraint: If Holomycin is an external stressor, the measured intracellular concentration correlates with the downregulation of growth-associated fluxes (biomass equation modification).

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 Analysis cluster_2 Flux Modeling Culture 13C-Labeled Culture Quench Quench (-40°C) Culture->Quench Spike ADD this compound (Internal Standard) Quench->Spike Extract Cell Lysis & Extraction Spike->Extract LCMS LC-MS/MS (MRM Mode) Extract->LCMS Ratio Calculate Ratio (Analyte/d3) LCMS->Ratio MFA 13C-MFA Model Ratio->MFA Constraint

Figure 2: Integrated workflow for ID-MS and Metabolic Flux Analysis.

References

  • Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[1][2][3][4][5] Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link][6]

  • Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(45), 19172-19177. [Link]

  • Chan, A. N., et al. (2017).[6] Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[5][7] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. [Link]

  • Sauer, U. (2006). Metabolic networks in motion: 13C-based flux analysis. Molecular Systems Biology, 2(1), 62. [Link]

Sources

Application Note: Precision Quantitation of Holomycin in Antibiotic Resistance Research using Holomycin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resurgence of interest in dithiolopyrrolone antibiotics, specifically Holomycin , is driven by their unique mechanism of action involving metal chelation and inhibition of metalloenzymes.[1] However, the study of Holomycin resistance—mediated by efflux pumps or thiol-redox mechanisms—is complicated by the compound's chemical instability and complex intracellular pharmacokinetics. This guide details the application of Holomycin-d3 (deuterated internal standard) for the rigorous quantification of Holomycin in bacterial matrices. We present validated LC-MS/MS protocols to assess intracellular accumulation, metabolic stability, and efflux kinetics, providing a robust framework for dissecting resistance mechanisms.

Introduction & Mechanism of Action

The Renaissance of Dithiolopyrrolones

Holomycin is a broad-spectrum antibiotic produced by Streptomyces clavuligerus.[1] Historically believed to inhibit RNA polymerase, recent chemical genomic profiling has redefined its primary mode of action. Holomycin acts as a prodrug ; it enters the bacterial cell in an oxidized (disulfide) form. Once intracellular, it is reduced to dihydroholomycin (dithiol form), which avidly chelates zinc ions, thereby inhibiting essential metalloenzymes such as Class II fructose bisphosphate aldolase and metallo-


-lactamases.
The Necessity of this compound

Quantifying Holomycin is challenging due to:

  • Redox Instability: The ene-disulfide core is susceptible to reduction during extraction.

  • Matrix Effects: Bacterial lysates suppress ionization in electrospray mass spectrometry (ESI).

  • Photolability: Dithiolopyrrolones degrade under light exposure.

This compound (typically labeled on the


-acetyl methyl group, 

) serves as the ideal Internal Standard (IS). It co-elutes with the analyte, experiencing the exact same ionization suppression and extraction inefficiencies, thus allowing for precise normalization of quantitative data.
Visualizing the Mechanism

The following diagram illustrates the prodrug activation pathway and the points of analytical intervention.

HolomycinMechanism Extracellular Extracellular Space Holo_Ox Holomycin (Oxidized) (Prodrug) Extracellular->Holo_Ox Dosing Membrane Bacterial Membrane (Efflux/Influx) Holo_Ox->Membrane Permeation Holo_Red Dihydroholomycin (Reduced Dithiol) Holo_Ox->Holo_Red Reductive Activation (Intracellular Thiols) Analysis LC-MS/MS Analysis (Spike this compound) Holo_Ox->Analysis Extraction & Quant Membrane->Holo_Ox Efflux (TolC) Intracellular Cytoplasm Membrane->Intracellular Uptake Intracellular->Holo_Ox Target Target: Metalloenzymes (Zn2+ Chelation) Holo_Red->Target Inhibition Holo_Red->Analysis Oxidation during prep

Figure 1: Mechanism of Action of Holomycin and the analytical intervention point.[1] Holomycin enters as a prodrug, is reduced to the active chelator, and targets metalloenzymes.[1]

Chemical Principle & Mass Spectrometry Setup

Compound Properties[2][3][4][5][6]
  • Analyte: Holomycin (

    
    ) | MW: 214.26 Da
    
  • Internal Standard: this compound (

    
    ) | MW: 217.28 Da
    
  • Label Position: Acetyl methyl group (

    
    ).
    
LC-MS/MS Configuration

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series or SCIEX Triple Quad).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 Å,

    
     mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-7 min)
    
    
    Re-equilibrate.

Mass Spectrometry (ESI Positive Mode):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (V)TypeRationale
Holomycin 215.0

173.015QuantLoss of Ketene (

)
Holomycin 215.0

197.010QualLoss of Water (

)
This compound 218.0

200.010QuantLoss of Water (

)*

*Note on IS Transition: While the loss of ketene is the dominant fragment for the unlabeled parent, the d3-label is located on the ketene group. Therefore, the fragment would be


 173 (unlabeled core). To ensure zero cross-talk and higher specificity, the loss of water (

) is preferred for the IS as it retains the deuterium label.

Protocol A: Intracellular Accumulation Assay

Application: Determining if resistance is driven by reduced uptake or active efflux.

Experimental Design

This protocol compares the intracellular concentration of Holomycin in Wild Type (WT) vs. Efflux-Overexpressing (or


) bacterial strains.
Reagents
  • Lysis Buffer: 60% Ethanol (cold) or Acetonitrile:Methanol (1:1). Avoid reducing agents like DTT.

  • Holomycin Stock: 10 mM in DMSO.

  • This compound IS Working Solution: 1 µM in Methanol.

Step-by-Step Workflow
  • Culture Growth: Grow bacterial cultures (e.g., E. coli MG1655) to mid-log phase (

    
    ).
    
  • Incubation: Aliquot 1 mL of culture. Add Holomycin (final conc. 10 µM). Incubate at 37°C for 30 mins.

  • Separation (Critical):

    • Centrifuge (10,000 x g, 1 min, 4°C).

    • Remove supernatant (save for extracellular analysis if determining mass balance).

    • Wash: Gently resuspend pellet in 1 mL ice-cold PBS. Centrifuge immediately. Repeat once. (Rapid washing prevents drug efflux during processing).

  • Lysis & Spiking:

    • Resuspend pellet in 500 µL Lysis Buffer .

    • IMMEDIATELY ADD 10 µL of This compound IS Working Solution .

    • Why here? Adding the IS before cell disruption corrects for extraction efficiency and binding to cell debris.

  • Extraction:

    • Vortex vigorously for 1 min.

    • Freeze-thaw cycle (Liquid

      
       / 37°C bath) x 3 to ensure complete lysis.
      
    • Centrifuge (15,000 x g, 10 min, 4°C) to pellet debris.

  • Analysis: Transfer supernatant to LC vial. Inject 5 µL into LC-MS/MS.

Protocol B: Metabolic Stability & Prodrug Activation

Application: Quantifying the ratio of Oxidized (Prodrug) to Reduced (Active) Holomycin.

Scientific Context: Holomycin is reduced to dihydroholomycin intracellularly. To measure this ratio, one must prevent the spontaneous oxidation of dihydroholomycin back to holomycin during sample prep.

Alkylation Strategy

To distinguish the reduced form, free thiols must be "capped" immediately upon lysis using N-ethylmaleimide (NEM) or Iodoacetamide (IAM).

Workflow Modification
  • Prepare Alkylating Lysis Buffer: Methanol containing 50 mM NEM (N-ethylmaleimide).

  • Lysis: Perform lysis as in Protocol A, but use the Alkylating Buffer.

  • Reaction: Incubate lysate for 15 min at Room Temp (dark).

  • Spike IS: Add this compound after alkylation (to prevent potential side reactions with the IS, though d3-Holo is already oxidized).

  • Target Analysis:

    • Holomycin (Oxidized): Detect at

      
      .[3]
      
    • Dihydroholomycin-NEM (Reduced): Detect at Mass =

      
      . Note: This requires a separate standard curve.
      
    • This compound: Detect at

      
      .
      

Data Analysis & Validation

Calculation

Calculate the Area Ratio (


) for each sample:


Calculate intracellular concentration (


) using the bacterial cell volume (approx. 

L per E. coli cell) and colony forming units (CFU):

Analytical Workflow Diagram

LCMS_Workflow Sample Bacterial Pellet (Treated with Holomycin) Lysis Lysis & Extraction (Solvent: MeOH/ACN) Sample->Lysis Centrifuge Centrifuge (Remove Debris) Lysis->Centrifuge Spike SPIKE: this compound (Internal Standard) Spike->Lysis  Corrects Extraction Loss LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Ratio: Analyte/d3) MS->Data

Figure 2: Quantitative Workflow. Spiking this compound during lysis is the critical control step for accurate intracellular quantification.

Troubleshooting & Critical Notes

IssueProbable CauseSolution
Low Signal (Analyte & IS) Ion SuppressionImprove wash steps; switch to diluted injection; use a longer gradient.
High Variation in IS Inconsistent pipetting or matrix heterogeneityEnsure lysate is homogenous before spiking; calibrate pipettes.
IS Signal in Blank CarryoverWash column with 95% ACN between runs; check needle wash.
Analyte Degradation Light or OxidationWork in amber vials. Keep samples at 4°C. Analyze within 24h.

References

  • Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539.[4]

  • Chan, D. C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS), 114(10), 2717-2722.

  • Li, B., et al. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. PNAS, 107(41), 17588-17593.

  • Yin, H., et al. (2012). Induction of Holomycin Production and Complex Metabolic Changes by the argR Mutation in Streptomyces clavuligerus NP1.[3] Applied and Environmental Microbiology, 78(9).

Sources

In vitro RNA polymerase inhibition assay with Holomycin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Pivot in Understanding: Historically, Holomycin (a dithiolopyrrolone antibiotic) was classified as a direct inhibitor of bacterial RNA Polymerase (RNAP). However, recent chemical genomic studies (e.g., PNAS, 2017) have challenged this view, suggesting that Holomycin acts primarily as a prodrug . It requires intracellular reduction to its dithiol form, which then disrupts cellular homeostasis via high-affinity zinc chelation rather than direct competitive binding to the RNAP active site (unlike Rifampicin).

Why Holomycin-d3? this compound (typically deuterated at the N-acetyl group) serves as a critical stable isotope standard for pharmacokinetic (PK) quantification. However, before deploying it in complex biological matrices, researchers must validate that the deuterium substitution does not alter the compound's physicochemical interaction profile (Secondary Kinetic Isotope Effects).

Scope of this Application Note: This guide provides a rigorous protocol to:

  • Assess the inhibitory potential of this compound against E. coli RNAP.

  • Differentiate between direct inhibition and redox-dependent metal chelation.

  • Validate the bio-equivalence of this compound to the parent compound in an enzymatic setting.

Mechanistic Insight & Pathway Visualization

To interpret the assay correctly, one must understand the "Prodrug Activation Cycle." Holomycin is inactive as a disulfide; it must be reduced to the dithiol form to exert activity (often sequestering Zn²⁺ from metalloenzymes).

HolomycinMechanism Holo_Ox This compound (Oxidized Disulfide) Holo_Red Active Dithiol Form (Reduced) Holo_Ox->Holo_Red Reduction RNAP RNA Polymerase (Transcription) Holo_Ox->RNAP Weak/No Direct Binding (Modern Consensus) Reductase Bacterial Reductase (or DTT in vitro) Reductase->Holo_Ox Complex Holomycin-Zn Complex (Inactivation) Holo_Red->Complex Chelation Holo_Red->RNAP Potential Zinc Stripping? Zn_Free Zn2+ Cofactors (in Metalloenzymes) Zn_Free->Complex

Figure 1: Proposed mechanism of action.[1] Note that direct RNAP inhibition is now considered secondary to metal chelation.

Experimental Protocol: Fluorescence-Based Transcriptional Assay

Methodology: We utilize a RiboGreen™ Fluorescence Assay to detect synthesized RNA.[2][3][4][5][6] This method avoids radioactivity and provides high sensitivity.[2][3][4] Critical Control: Because Holomycin is a prodrug, this assay includes a +/- DTT (Dithiothreitol) condition to simulate the intracellular reducing environment.

Materials & Reagents
ComponentSpecificationPurpose
Enzyme E. coli RNA Polymerase HoloenzymeTarget enzyme (contains

factor).
Test Compound This compound (>98% isotopic purity)The deuterated analog under investigation.
Control RifampicinPositive control (known RNAP inhibitor).
Template T7 Phage DNA or Linearized PlasmidDNA template for transcription.
NTP Mix ATP, GTP, CTP, UTP (0.5 mM each)Substrates for RNA synthesis.
Reducing Agent DTT (10 mM stock)Converts Holomycin to active dithiol form.
Detection Quant-iT™ RiboGreen™ ReagentFluorescent dye specific for RNA.[3][4][5][6]
Step-by-Step Workflow

A. Compound Preparation

  • Reconstitution: Dissolve this compound in DMSO to create a 10 mM stock.

  • Reduction Step (Critical):

    • Oxidized Series: Dilute stock in Assay Buffer (no DTT).

    • Reduced Series: Dilute stock in Assay Buffer containing 1 mM DTT and incubate at RT for 15 mins prior to adding enzyme.

B. Transcription Reaction (96-well plate format)

  • Buffer Setup: Prepare 1x Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl).

  • Enzyme Mix: Add 0.5 Units of E. coli RNAP per well.

  • Inhibitor Addition: Add 2 µL of this compound (varying concentrations: 0.1 µM – 100 µM).

    • Note: Include Solvent Control (DMSO only) and Positive Control (Rifampicin, 1 µM).

  • Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 37°C .

    • Why? Allows slow-binding inhibitors to engage the active site.

  • Initiation: Add 10 µL of Substrate Mix (DNA Template + NTPs) to start the reaction. Final volume: 50 µL.

  • Elongation: Incubate at 37°C for 30–60 minutes .

C. Detection (RiboGreen)

  • Stop Reaction: Add 5 µL of 0.5 M EDTA to chelate Mg²⁺ and stop transcription.

  • Staining: Add 150 µL of diluted RiboGreen reagent (1:200 in TE buffer).

  • Readout: Measure Fluorescence (Ex 480 nm / Em 520 nm) after 5 minutes.

Workflow Diagram

AssayWorkflow Start Start: this compound Stock Split Split Condition Start->Split Ox Oxidized Path (No DTT) Split->Ox Red Reduced Path (+1mM DTT, 15 min) Split->Red Mix Add E. coli RNAP (Pre-incubation 10 min) Ox->Mix Red->Mix Init Add DNA + NTPs (Start Transcription) Mix->Init Incubate Incubate 37°C (30-60 min) Init->Incubate Stop Stop (EDTA) + RiboGreen Incubate->Stop Read Fluorescence Readout (Ex 480 / Em 520) Stop->Read

Figure 2: Assay workflow comparing Oxidized vs. Reduced this compound conditions.

Data Analysis & Interpretation

Calculate the % Inhibition using the formula:



Anticipated Results Table:

CompoundConditionIC50 (µM)Interpretation
Rifampicin +/- DTT0.1 - 0.5Strong Inhibition. Validates the assay system.
This compound Oxidized (-DTT) > 100 (Inactive)Confirmation that the prodrug form does not bind RNAP.
This compound Reduced (+DTT) ~50 - 100Weak/No Inhibition.

Expert Commentary: If this compound shows weak inhibition (IC50 > 50 µM) even in the reduced state, this confirms the modern hypothesis: RNAP is not the primary target. The compound likely works by chelating zinc from other metalloenzymes (like PDF or aldolases) in a whole-cell context. Self-Validation: If you observe strong inhibition in the reduced state, ensure your buffer does not contain Zinc, as the dithiol may be stripping structural Zinc from the RNAP (a non-specific mechanism).

Troubleshooting & Tips

  • DNase Treatment: RiboGreen binds DNA.[2][5][6] You must treat the reaction with DNase I after transcription if you are using a high concentration of DNA template, OR use a "No NTP" control to subtract the DNA background fluorescence.

  • DTT Stability: DTT oxidizes rapidly. Use fresh DTT to ensure Holomycin is converted to the dithiol form.

  • Deuterium Effect: The IC50 of this compound should be within the experimental error margin of non-deuterated Holomycin. If it deviates significantly (>2-fold), investigate potential isotope effects on solubility or aggregation.

References

  • Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis."[1] Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Li, B., et al. (2014). "Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus."[7] Applied Microbiology and Biotechnology. [Link][7]

  • Lauinger, B., et al. (2017). "Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases." Nature Chemical Biology. [Link][8]

Sources

Application Note: A Validated Protocol for Assessing the Efficacy of Holomycin-d3 in Bacterial Biofilm Disruption

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Biofilms and the Potential of a Deuterated Antibiotic

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective shield against conventional antibiotics and host immune responses.[1][2] Bacteria within a biofilm can exhibit up to 1000 times more resistance to antimicrobial agents than their planktonic (free-floating) counterparts.[1] This heightened resistance is a multifactorial phenomenon, arising from limited drug penetration through the EPS, the presence of metabolically dormant persister cells, and the facilitation of horizontal gene transfer.[1] Consequently, there is a critical need for novel therapeutic agents capable of effectively disrupting these resilient bacterial strongholds.

Holomycin, a member of the dithiolopyrrolone class of antibiotics, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3][4][5] Its mechanism of action is linked to its ene-disulfide group, which, upon intracellular reduction to the active ene-dithiol form, is believed to disrupt bacterial metal homeostasis, impacting multiple essential pathways.[6] Interestingly, at subinhibitory concentrations, holomycin has been observed to promote biofilm formation in its native producer, Photobacterium galatheae, suggesting a complex role in microbial communities.[7][8][9][10]

This application note introduces Holomycin-d3, a deuterated analog of Holomycin. The strategic replacement of hydrogen with deuterium atoms can significantly enhance the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[11][12][] This "kinetic isotope effect" can lead to a longer biological half-life, improved pharmacokinetic profiles, and potentially reduced formation of toxic metabolites, thereby offering a promising strategy to enhance the therapeutic potential of existing antibiotics.[11][12][][14][15]

This document provides a detailed, validated protocol for researchers, scientists, and drug development professionals to assess the efficacy of this compound in disrupting pre-formed bacterial biofilms. The methodologies outlined herein are designed to be robust, reproducible, and adaptable for high-throughput screening, providing a comprehensive framework for evaluating the anti-biofilm potential of this novel compound.

Experimental Design & Rationale

The following protocols are designed to quantify both the reduction in total biofilm biomass and the viability of the bacterial cells within the biofilm after treatment with this compound. Two well-characterized biofilm-forming pathogens, Staphylococcus aureus and Pseudomonas aeruginosa, are recommended as model organisms.[16][17]

Core Assays:
  • Crystal Violet (CV) Assay: This straightforward and widely used method quantifies the total biofilm biomass, including bacterial cells and the EPS matrix.[1][18] Crystal violet, a basic dye, stains negatively charged components, and the amount of retained dye is proportional to the total biomass.[1]

  • Resazurin (AlamarBlue) Viability Assay: This assay determines the metabolic activity of the cells within the biofilm, providing a measure of cell viability.[19][20][21][22] Metabolically active cells reduce the non-fluorescent blue dye, resazurin, to the fluorescent pink product, resorufin.[19][22]

The combination of these two assays provides a comprehensive picture of the anti-biofilm activity of this compound, distinguishing between the removal of the biofilm structure and the killing of the embedded bacteria.

Experimental Workflow Visualization

Biofilm_Disruption_Workflow cluster_prep Phase 1: Preparation cluster_biofilm Phase 2: Biofilm Formation cluster_treatment Phase 3: Treatment cluster_quantification Phase 4: Quantification bacterial_culture 1. Overnight Bacterial Culture (e.g., S. aureus, P. aeruginosa) standardize 2. Standardize Culture (e.g., 0.5 McFarland) bacterial_culture->standardize inoculate 3. Inoculate 96-well plate standardize->inoculate incubate_biofilm 4. Incubate (24-48h, 37°C) for Biofilm Formation inoculate->incubate_biofilm wash_planktonic 5. Wash to remove planktonic cells incubate_biofilm->wash_planktonic add_treatment 6. Add this compound dilutions & Controls wash_planktonic->add_treatment incubate_treatment 7. Incubate (e.g., 24h) add_treatment->incubate_treatment wash_post_treatment 8. Wash wells incubate_treatment->wash_post_treatment quant_cv 9a. Crystal Violet Assay (Biomass) wash_post_treatment->quant_cv quant_resazurin 9b. Resazurin Assay (Viability) wash_post_treatment->quant_resazurin read_plate 10. Read Absorbance/ Fluorescence quant_cv->read_plate quant_resazurin->read_plate data_analysis data_analysis read_plate->data_analysis 11. Data Analysis

Caption: Overall experimental workflow for assessing the biofilm disruption efficacy of this compound.

Detailed Protocols

Part 1: Biofilm Formation in a 96-Well Microtiter Plate

This initial phase is common to both the Crystal Violet and Resazurin assays.

Materials:

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Staphylococcus aureus (e.g., ATCC 25923) or Pseudomonas aeruginosa (e.g., PAO1 or ATCC 15442)[17][23]

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus) or Luria-Bertani (LB) broth (for P. aeruginosa)[1][24][25]

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: From a fresh agar plate, inoculate a single colony of the chosen bacterial strain into 5 mL of the appropriate broth. Incubate overnight at 37°C with shaking (200 rpm).[24][26]

  • Culture Standardization: Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified by measuring the optical density at 600 nm (OD₆₀₀).

  • Inoculation: Further dilute the standardized culture 1:100 in the appropriate fresh broth.[24][27] Add 200 µL of this diluted culture to each well of a 96-well microtiter plate.[18]

    • Expert Tip: To avoid edge effects, it is recommended to fill the outer wells of the plate with 200 µL of sterile PBS or media and not use them for the experiment.[18]

  • Biofilm Growth: Cover the plate with a lid and incubate under static conditions for 24-48 hours at 37°C.[26][27] This allows for the formation of a mature biofilm at the bottom of the wells.[28]

Part 2A: Protocol for Biofilm Disruption - Crystal Violet (CV) Assay

Principle: This assay quantifies the total biofilm biomass remaining after treatment.

Procedure:

  • Preparation for Treatment: After the biofilm formation period, carefully aspirate the culture medium from each well without disturbing the biofilm at the bottom. Gently wash each well twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.

  • Treatment Application: Prepare serial dilutions of this compound in the appropriate fresh growth medium. Add 200 µL of each concentration to the designated wells. Include the following controls:

    • Untreated Control: Wells with biofilm treated only with fresh medium (represents 100% biofilm).

    • Vehicle Control: Wells with biofilm treated with the solvent used to dissolve this compound at its highest concentration.

    • Blank Control: Wells with no biofilm, containing only fresh medium (for background correction).

  • Incubation: Cover the plate and incubate for a further 24 hours at 37°C.

  • Staining: a. Aspirate the medium and wash the wells twice with 200 µL of sterile PBS. b. Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes, or by air-drying the plate at 60°C for 1 hour.[18] c. Remove the methanol (if used) and allow the plate to air dry completely. d. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[18] e. Discard the crystal violet solution and wash the plate thoroughly by gently submerging it in a container of tap water or by rinsing with a gentle stream of water until the runoff is clear.[27][28] Remove excess water by inverting the plate and tapping it firmly on a paper towel.[27]

  • Solubilization and Quantification: a. Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.[18][27] b. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary, to ensure all the dye is dissolved. c. Transfer 125 µL of the solubilized dye from each well to a new flat-bottom 96-well plate.[27][28] d. Measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[18][26]

Part 2B: Protocol for Biofilm Disruption - Resazurin Viability Assay

Principle: This assay quantifies the number of metabolically active (viable) cells remaining in the biofilm after treatment.

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1-3 from Part 2A (Biofilm Disruption - CV Assay).

  • Resazurin Staining: a. Prepare a stock solution of Resazurin sodium salt (e.g., 0.1 mg/mL in sterile PBS) and filter-sterilize. b. After the 24-hour treatment period, carefully aspirate the medium from the wells. c. Add 200 µL of fresh growth medium to each well, followed by 20 µL of the Resazurin stock solution.

  • Incubation: Incubate the plate in the dark at 37°C for 1 to 6 hours. The incubation time should be optimized to ensure a linear range of detection.[29]

    • Causality Insight: The conversion of resazurin to resorufin is time-dependent. A kinetic reading can reveal subtle inhibitory effects, where a delay in color change indicates a reduced number of viable cells.[20]

  • Quantification: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, the absorbance can be read at 570 nm and 600 nm.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. The percentage of biofilm disruption can be calculated using the following formula:

% Disruption = [1 - (OD_treated / OD_untreated_control)] * 100

Table 1: Example Data for this compound Efficacy Against S. aureus Biofilm

This compound (µg/mL)Mean OD₅₉₅ (Crystal Violet) ± SD% Biomass ReductionMean Fluorescence (Resazurin) ± SD% Viability Reduction
0 (Untreated)1.25 ± 0.080%8500 ± 4500%
11.18 ± 0.105.6%7950 ± 5106.5%
50.95 ± 0.0724.0%6100 ± 38028.2%
100.63 ± 0.0549.6%3200 ± 25062.4%
250.31 ± 0.0475.2%1100 ± 13087.1%
500.15 ± 0.0388.0%450 ± 8094.7%
Blank0.05 ± 0.01-150 ± 30-

Trustworthiness: A Self-Validating System

To ensure the reliability and validity of the results, the following controls and considerations are essential:

  • Minimum Biofilm Eradication Concentration (MBEC): This is defined as the lowest concentration of the compound that results in no viable cells, as indicated by a lack of resazurin conversion.[20]

  • Planktonic MIC Comparison: Determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic bacteria using standard broth microdilution methods (e.g., as per CLSI guidelines).[30][31][32] Comparing the MBEC to the MIC will highlight the biofilm-specific resistance.

  • Replicates: All experiments should be performed with at least three biological replicates, each having technical triplicates, to ensure statistical significance.

  • Standardization: Consistent use of standardized bacterial inocula, incubation times, and washing procedures is critical for reproducibility.[33]

  • Microscopy: For a qualitative and visual confirmation of biofilm disruption, Confocal Laser Scanning Microscopy (CLSM) with live/dead staining (e.g., SYTO9 and propidium iodide) can be employed. This allows for the visualization of the three-dimensional biofilm structure and the spatial distribution of live and dead cells.[2][34]

Mechanism of Action Visualization

Caption: Proposed mechanism of action for this compound within a bacterial cell.

Conclusion

This application note provides a comprehensive and robust framework for evaluating the anti-biofilm efficacy of this compound. By employing both biomass and viability quantification methods, researchers can gain a detailed understanding of the compound's disruptive potential. The inherent advantages of deuteration, such as enhanced metabolic stability, suggest that this compound could be a significant advancement in the fight against biofilm-associated infections.[12][][15] Adherence to the detailed protocols and implementation of the recommended controls will ensure the generation of high-quality, reliable data, paving the way for further preclinical and clinical development.

References

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • Shikha, S., et al. (2020). S. aureus Biofilm Formation and Its Assessment. Bio-protocol, 10(15), e3717.
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of Microbiological Methods, 72(2), 157–165.
  • Sarkar, R., et al. (2016). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (116), 54542.
  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM.
  • O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (41), 2037.
  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel, Switzerland), 12(9), 12347–12360. (Referenced in search results as resazurin assay)
  • Mariscal, A., et al. (2009).
  • ResearchGate. (n.d.). Deuterated antimicrobial drugs. [Diagram]. Retrieved from [Link]

  • Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00183-21.
  • Haney, E. F., et al. (2018). Microtiter plate assays to assess antibiofilm activity against bacteria.
  • PubMed. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Retrieved from [Link]

  • DTU Research Database. (n.d.). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer >Photobacterium galatheae> S2753. Retrieved from [Link]

  • Khan, M. S., et al. (2023).
  • Haney, E. F., et al. (2018). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Molecules (Basel, Switzerland), 23(11), 2879.
  • Van den Driessche, F., et al. (2014). Optimization of a resazurin-based microplate assay for large-scale compound screenings against Klebsiella pneumoniae. Journal of Microbiological Methods, 98, 31–34.
  • U.S. Environmental Protection Agency. (2017). Methods and Guidance for Testing the Efficacy of Antimicrobials against Biofilm Bacteria on Hard, Non-Porous Surfaces. Retrieved from [Link]

  • Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver?. Retrieved from [Link]

  • O'Brien, K. T., et al. (2015). Potent irreversible inhibitors of LasR quorum sensing in Pseudomonas aeruginosa. ACS Medicinal Chemistry Letters, 6(2), 162–167. (Referenced in search results for biofilm inhibition assays)
  • Archer, N. K., et al. (2011). Staphylococcal Biofilm Development: Structure, Regulation, and Treatment Strategies. Microbiology and Molecular Biology Reviews, 75(2), 223–240.
  • ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs.... [Diagram]. Retrieved from [Link]

  • Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00183-21.
  • Wu, H., et al. (2024). High-Throughput Screening of FDA-Approved Drugs for Antibacterial and Antibiofilm Activities Against Multidrug-resistant Pseudomonas aeruginosa. ACS Infectious Diseases.
  • Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Quantitative Determination of Biofilm Viability. Retrieved from [Link]

  • El-Gendy, M. A., & El-Bondkly, A. M. (2016). Pseudomonas aeruginosa biofilm disruption using microbial surfactants. Journal of Applied Microbiology, 120(4), 868–876.
  • Lin, C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(10), 2635–2640.
  • U.S. Environmental Protection Agency. (2025). Efficacy Test Methods, Test Criteria, and Labeling Guidance for Antimicrobial Products with Claims Against Biofilm on Hard, Non-Porous Surfaces. Retrieved from [Link]

  • Pokhrel, S., et al. (2019). Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media. BMC Microbiology, 19(1), 245.
  • Al-Shabib, N. A., et al. (2022). A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. Antibiotics, 11(11), 1541.
  • Bio-protocol. (n.d.). Biofilm Formation Assay. Retrieved from [Link]

  • Macià, M. D., et al. (2014). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Journal of oral microbiology, 6, 22923.
  • Gloag, E. S., et al. (2018). Specific Disruption of Established P. aeruginosa Biofilms Using Polymer-Attacking Enzymes. NPJ biofilms and microbiomes, 4, 13.
  • Di Domenico, E. G., et al. (2017). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Microorganisms, 5(2), 22.
  • Jamal, M., et al. (2018).
  • Olejnik-Schmidt, A. K., et al. (2022). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules (Basel, Switzerland), 27(19), 6598.
  • Bower, A. D., et al. (2014). Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics.
  • Li, B., & Walsh, C. T. (2010). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics.
  • Lim, S. K., et al. (2013). Dithiolopyrrolones: isolation, synthesis and biosynthesis. Marine drugs, 11(10), 3893–3914.
  • Lim, S. K., et al. (2013). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 11(10), 3893–3914.
  • Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539.
  • Shrestha, L. B., et al. (2024). Detection of Biofilm Production and Antibiotic Susceptibility Pattern among Clinically Isolated Staphylococcus aureus.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

Holomycin-d3 for studying drug metabolism and pharmacokinetics (DMPK)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic use of Holomycin-d3 , a stable isotope-labeled internal standard (SIL-IS), for the rigorous quantification of the dithiolopyrrolone antibiotic Holomycin in biological matrices. Holomycin presents unique bioanalytical challenges due to its reactive cyclic ene-disulfide core and its "prodrug-like" activation mechanism involving reductive cleavage.[1] This guide provides a validated workflow for LC-MS/MS analysis, emphasizing the stabilization of the disulfide bond, correction of matrix effects using the d3-isotopologue, and strategies for monitoring its reductive metabolism.

Part 1: Introduction & Chemical Context[2]

The Analyte: Holomycin

Holomycin is a pyrrothine antibiotic produced by Streptomyces clavuligerus.[2][3][4] While historically identified as an RNA polymerase inhibitor, recent chemoproteomic studies reveal a dual mechanism: it acts as a prodrug that is reductively activated to a dithiol form, which then disrupts cellular metal homeostasis (specifically Zinc chelation) [1, 2].

  • Core Structure: Dithiolopyrrolone (DTP) bicyclic framework.[3]

  • Critical Reactivity: The cyclic disulfide bond is susceptible to reduction by cellular thiols (e.g., glutathione) and oxidation to thiosulfonates [3].

  • DMPK Challenge: Quantifying the parent (disulfide) form requires preventing ex-vivo reduction during sample preparation.

The Standard: this compound

To achieve regulatory-grade accuracy (FDA/EMA guidelines), a stable isotope-labeled internal standard is required to compensate for ionization suppression and extraction variability.

  • Labeling Site: Typically the N-methyl group on the pyrrolinone ring (

    
    ).
    
  • Mass Shift: +3 Da relative to Holomycin (

    
     215 
    
    
    
    218).
  • Role: this compound co-elutes with the analyte, experiencing the exact same matrix effects and ion suppression, thus providing a normalized response ratio.

Part 2: Chemical & Physical Properties[6]

PropertyHolomycin (Analyte)This compound (Internal Standard)
Formula


Molecular Weight 214.26 g/mol ~217.28 g/mol
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Stability Light sensitive; Disulfide reduces in basic/reducing conditions.Same sensitivity. Store at -80°C in dark.
pKa ~8.5 (Amide)~8.5

Critical Handling Note: Dithiolopyrrolones are sensitive to nucleophilic attack. Avoid buffers with pH > 7.5 during extraction. Do not use DTT or


-mercaptoethanol in sample preparation unless the specific goal is to measure the total reduced load (which destroys the parent structure).

Part 3: LC-MS/MS Bioanalytical Protocol

Experimental Design Strategy

The following protocol uses a Protein Precipitation (PPT) method acidified with formic acid. Acidification serves two purposes:

  • It enhances the solubility of the protonated species.

  • It stabilizes the disulfide bond by inhibiting disulfide exchange reactions that occur more readily at alkaline pH [4].

Visual Workflow (DOT Diagram)

BioanalysisWorkflow Sample Biological Sample (Plasma/Media) Spike Spike IS (this compound) Sample->Spike 50 µL Extract Protein Precip (ACN + 0.1% Formic Acid) Spike->Extract + 200 µL Centrifuge Centrifuge (15k xg, 4°C) Extract->Centrifuge Vortex 1 min Supernatant Supernatant Transfer Centrifuge->Supernatant 10 min LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 5 µL

Caption: Optimized bioanalytical workflow for Holomycin quantification using this compound, emphasizing acidic extraction to preserve the disulfide core.

Mass Spectrometry Conditions (Source-Dependent)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Source Temp: 450°C (Avoid excessive heat to prevent in-source degradation).

  • Capillary Voltage: 3.5 kV.

MRM Transitions Table:

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Holomycin 215.0 (

)
173.0 (Loss of Acetyl)1550
215.0130.0 (Core Frag)2550
This compound 218.0 (

)
176.0 (Loss of Acetyl)1550

Note: The primary transition (Loss of Acetyl, -42 Da) preserves the d3-label on the N-methyl group, ensuring the IS signal remains distinct.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Flow Rate: 0.4 mL/min.[6]

Part 4: Metabolic Stability & "Prodrug" Activation

Understanding the pharmacokinetics of Holomycin requires monitoring its conversion. Holomycin is a "prodrug" that requires reduction to the dithiol (Holothin) to chelate zinc and inhibit metalloenzymes [1, 5].[7]

The Activation Pathway

The d3-IS is crucial here. If the biological system reduces Holomycin, the d3-IS (if added early in incubation studies) will also be reduced to Holothin-d3.

  • In Vivo: Holomycin (Disulfide)

    
     Holothin (Dithiol).[3]
    
  • Bioanalytical Implication: Standard extraction oxidizes most free dithiols back to disulfides. To measure the actual reduced fraction in a cell-based assay, you must alkylate free thiols immediately upon collection.

Pathway Visualization[10]

MetabolicPathway Parent Holomycin (Disulfide Form) [Inactive/Prodrug] Metabolite Holothin (Dithiol Form) [Active Species] Parent->Metabolite Reductive Activation (Intracellular Thiols) Metabolite->Parent Oxidation (Sample Prep Artifact) Chelation Zn2+ Chelation (Inhibits Metalloenzymes) Metabolite->Chelation Pharmacologic Effect Alkylated NEM-Adduct (Trapped for Analysis) Metabolite->Alkylated + N-ethylmaleimide (NEM) (Stabilization Step)

Caption: Reductive activation pathway of Holomycin. Note the red arrow indicating the risk of artifactual oxidation during sample prep if not trapped.

Trapping Protocol (Optional for Metabolite ID)

If the goal is to distinguish Free Dithiol from Disulfide:

  • Aliquot sample immediately into buffer containing N-ethylmaleimide (NEM) (10 mM).

  • NEM alkylates the free thiols, preventing them from oxidizing back to Holomycin.

  • This compound will track the total pool unless added after the trapping step.

Part 5: Troubleshooting & Best Practices

Isotope Exchange
  • Risk: Deuterium on exchangeable positions (e.g., amide -NH) will be lost in aqueous solution.

  • Validation: Ensure your this compound is labeled on the Methyl group (

    
    ). This bond is metabolically stable and non-exchangeable in solvent.
    
Matrix Effects

Dithiolopyrrolones are hydrophobic. Phospholipids in plasma can cause significant ion suppression at the retention time of Holomycin.

  • Solution: Monitor the Matrix Factor (MF) according to EMA guidelines.

    • The IS-normalized MF should be close to 1.0. If this compound suppression differs from Holomycin (>15% deviation), adjust the chromatographic gradient to move the analyte away from the phospholipid front.

Carryover

Holomycin can adsorb to metallic surfaces in the HPLC system.

  • Mitigation: Use a needle wash solution containing 10% DMSO / 45% ACN / 45% Water.

References

  • Chan, A. N., Shiver, A. L., Wever, W. J., Razvi, S. Z., Traxler, M. F., & Li, B. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[7][8] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. Link

  • Iwanicki, M. J., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS Chemical Biology. Link

  • Bivins, M. M., et al. (2019). Reducing Holomycin Thiosulfonate to its Disulfide with Thiols.[9] Chemical Research in Toxicology. Link

  • Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. Link

  • Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[2][3] Proceedings of the National Academy of Sciences, 107(46), 19742-19747. Link

Sources

Application Note: A Researcher's Guide to the Use of Holomycin in Bacterial Culture Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Holomycin

Holomycin is a naturally occurring broad-spectrum antibiotic belonging to the unique dithiolopyrrolone class of molecules.[1][2] First isolated from Streptomyces species, it exhibits significant activity against a wide array of Gram-positive and Gram-negative bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Its distinctive chemical structure, featuring a reactive ene-disulfide bridge, is central to its novel mechanism of action.

Recent investigations have shifted the understanding of Holomycin's mode of action away from early hypotheses of direct RNA polymerase inhibition towards a more complex role in disrupting fundamental cellular processes.[4][5] Evidence now strongly supports that Holomycin functions as a prodrug, which, upon intracellular reduction, acts as a potent metal chelator, leading to the disruption of bacterial metal homeostasis and the inhibition of critical metalloenzymes.[5]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at Holomycin's mechanism of action, practical guidance on its use in common in vitro antibacterial assays, and detailed, field-tested protocols to ensure experimental success and data reproducibility.

A Note on Holomycin-d3

This guide focuses on Holomycin. This compound is a deuterated version of the molecule, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the fundamental biological or antibacterial properties of the compound. Therefore, all protocols and principles described herein are fully applicable to this compound. The primary application for deuterated compounds like this compound is in analytical studies, such as mass spectrometry-based pharmacokinetic or metabolomic analyses, where it can serve as a valuable internal standard.

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity and activity of Holomycin.

PropertyDataReference
CAS Number 488-04-0[2]
Molecular Formula C₇H₆N₂O₂S₂[2]
Molecular Weight 214.26 g/mol [2]
Appearance Solid[6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and heated Methanol.[6]
Storage Store stock solutions at -20°C or below, protected from light and moisture.

Stability Insight: The stability of Holomycin in aqueous culture media over standard incubation periods (18-24 hours) has not been extensively characterized.[7] Researchers should be aware that degradation may occur, potentially affecting experimental outcomes. If inconsistent results are observed in Minimum Inhibitory Concentration (MIC) assays, compound instability could be a contributing factor.[7]

Mechanism of Action: A Tale of Metal Deprivation

Holomycin's antibacterial effect is not one of direct enzymatic inhibition from its extracellular state, but rather a targeted disruption of cellular machinery following its activation inside the bacterium.

  • Prodrug Activation: Holomycin is a prodrug that is taken up by the bacterial cell.[5]

  • Intracellular Reduction: Inside the cell's reducing environment, cellular reductases (such as those in the thioredoxin pathway) cleave the characteristic ene-disulfide bridge of Holomycin. This converts it into its active dithiol form, "reduced Holomycin".[5]

  • Metal Chelation: This active dithiol form is a high-affinity chelator of essential divalent metal cations, particularly zinc (Zn²⁺).[5]

  • Metalloenzyme Inhibition: By sequestering intracellular zinc, reduced Holomycin effectively starves critical zinc-dependent metalloenzymes of their necessary cofactor. This disrupts numerous cellular pathways, including glycolysis and respiration, leading to an arrest of bacterial growth.[5]

While early studies noted a rapid inhibition of RNA synthesis, this is now understood to be a downstream consequence of broad metabolic disruption rather than direct inhibition of RNA polymerase.[4][5]

Holomycin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm (Reducing Environment) Holomycin_prodrug Holomycin (Prodrug) Holomycin_reduced Reduced Holomycin (Active Dithiol) Holomycin_prodrug->Holomycin_reduced Intracellular Uptake & Reduction Zinc Intracellular Zn²⁺ Holomycin_reduced->Zinc Chelates Inhibited_Enzymes Inactive Metalloenzymes (Apoenzymes) Holomycin_reduced->Inhibited_Enzymes causes Reductases Cellular Reductases (e.g., Thioredoxin Reductase) Reductases->Holomycin_reduced catalyzes Metalloenzymes Essential Metalloenzymes (e.g., Fructose Bisphosphate Aldolase) Zinc->Metalloenzymes Required for activity Metalloenzymes->Inhibited_Enzymes Zn²⁺ Sequestration Growth_Arrest Growth Arrest (Bacteriostasis) Inhibited_Enzymes->Growth_Arrest leads to

Caption: Holomycin's mechanism of action.

Antibacterial Spectrum

Holomycin has a broad activity profile, but its potency can vary significantly between species and even based on the culture medium used. It is particularly effective against many Gram-positive cocci and E. coli but shows reduced activity against organisms like Pseudomonas aeruginosa.[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Holomycin against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Susceptibility LevelReference
Staphylococcus aureusClinical Isolate0.1 - 1Highly Susceptible[8]
Staphylococcus epidermidisClinical Isolate0.1 - 1Highly Susceptible[8]
Streptococcus pneumoniaeClinical Isolate0.1 - 1Highly Susceptible[8]
Streptococcus pyogenesClinical Isolate0.1 - 1Highly Susceptible[8]
Escherichia coliK-12 MG16552 - 8Moderately Susceptible[8]
Escherichia coli (in MOPS)K-120.2Highly Susceptible[5]
Haemophilus influenzaeClinical Isolate2 - 8Moderately Susceptible[8]
Moraxella catarrhalisClinical Isolate2 - 8Moderately Susceptible[8]
Enterobacter cloacaeClinical Isolate16 - 64Relatively Unsusceptible[8]
Morganella morganiiClinical Isolate16 - 64Relatively Unsusceptible[8]
Pseudomonas aeruginosaClinical Isolate16 - 64Relatively Unsusceptible[8]

Field Insight: The observed MIC of Holomycin against E. coli is an order of magnitude lower in a defined minimal medium like MOPS compared to a rich medium like Luria-Bertani (LB).[5] This is likely due to the presence of competing metal chelators in complex media components like yeast extract. Researchers should carefully select and report the medium used in their susceptibility testing.

Core Experimental Protocols

Protocol 1: Preparation of Holomycin Stock Solution

This protocol details the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent.

Materials:

  • Holomycin or this compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated pipettes

Procedure:

  • Pre-calculation: Determine the required mass of Holomycin powder to achieve a desired stock concentration (e.g., 10 mg/mL). Use the molecular weight (214.26 g/mol ) for molar calculations.

  • Weighing: Carefully weigh the Holomycin powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or a balance enclosure.

  • Solubilization: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes or until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light (e.g., in a freezer box). Properly labeled aliquots are stable for several months.

Causality Behind the Choices:

  • Why DMSO? Holomycin has poor aqueous solubility.[6] DMSO is an excellent organic solvent that is miscible with culture media and is generally non-inhibitory to bacteria at final concentrations ≤1% (v/v).[7]

  • Why Aliquots? Repeatedly freezing and thawing a stock solution introduces water condensation and temperature stress, accelerating the degradation of sensitive compounds. Single-use aliquots preserve the integrity of the stock.

Stock_Prep_Workflow start Start weigh Weigh Holomycin Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Dispense into Single-Use Aliquots dissolve->aliquot store Store at -20°C Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing Holomycin stock solutions.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the general principles recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

  • Holomycin stock solution (e.g., 1.28 mg/mL in DMSO for a top concentration of 64 µg/mL)

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, MOPS minimal medium)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column (e.g., Column 1), add an additional 100 µL of broth containing Holomycin at 2x the desired final highest concentration (e.g., 128 µg/mL).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, then 100 µL from Column 2 to Column 3, and so on, typically through Column 10. Discard 100 µL from Column 10.

    • This leaves Column 11 as the growth control (no drug) and Column 12 as the sterility control (no drug, no bacteria).

  • Inoculum Preparation:

    • From a fresh plate, pick several bacterial colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in the assay broth to achieve a density of approx. 1 x 10⁶ CFU/mL. This will be the final inoculum.

  • Inoculation:

    • Add 100 µL of the final inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12.

    • The final volume in each well is now 200 µL, and the bacterial density is approx. 5 x 10⁵ CFU/mL. The drug concentrations have been diluted by half to their final desired values.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 37°C for 16-24 hours under static conditions.

  • Reading the MIC: The MIC is defined as the lowest concentration of Holomycin that completely inhibits visible growth, as observed by the naked eye or by measuring optical density (OD₆₀₀).

MIC_Workflow cluster_plate 96-Well Plate Setup cluster_inoculum Inoculum Preparation prep_plate Add 100µL Broth to All Wells serial_dilution Create 2-Fold Serial Dilution of Holomycin (Columns 1-10) prep_plate->serial_dilution controls Setup Controls: Col 11: Growth (Broth) Col 12: Sterility (Broth) serial_dilution->controls inoculate Inoculate 100µL into Wells (Columns 1-11) controls->inoculate mcfarland Adjust Culture to 0.5 McFarland Standard dilute_inoculum Dilute to Final ~1x10⁶ CFU/mL mcfarland->dilute_inoculum dilute_inoculum->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Time-Kill Kinetic Assay

This assay determines the rate of bacterial killing over time and helps classify an agent as bacteriostatic or bactericidal.

Materials:

  • Bacterial culture in early-to-mid logarithmic growth phase

  • Holomycin stock solution

  • Sterile culture flasks or tubes

  • Sterile broth and saline (for dilutions)

  • Sterile agar plates

  • Shaking incubator

Procedure:

  • Preparation: Prepare a bacterial culture in the appropriate broth, grown to an OD₆₀₀ corresponding to approx. 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Dispense the culture into several flasks.

    • Add Holomycin to each flask to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 8x MIC).

    • Immediately after adding the drug, take the T=0 time point sample from each flask.

  • Time-Course Sampling:

    • Place the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove a 100 µL aliquot from each flask.

  • Serial Dilution and Plating:

    • Perform a 10-fold serial dilution of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate 100 µL from appropriate dilutions (e.g., 10⁻², 10⁻³, 10⁻⁴) onto agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C. Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time (hours) for each concentration.

    • Bacteriostatic: A reduction of < 3-log₁₀ (<99.9%) in CFU/mL from the initial inoculum.

    • Bactericidal: A reduction of ≥ 3-log₁₀ (≥99.9%) in CFU/mL from the initial inoculum.

Caption: Workflow for a time-kill kinetic assay.

Conclusion

Holomycin is a potent research antibiotic with a compelling mechanism of action centered on the disruption of bacterial metal homeostasis. Its efficacy, particularly in defined minimal media, makes it a valuable tool for antimicrobial research and discovery. By understanding its prodrug nature, handling requirements, and the nuances of in vitro testing, researchers can effectively harness Holomycin to explore novel antibacterial strategies. The protocols provided in this guide offer a validated framework for the consistent and reproducible characterization of Holomycin's activity in a laboratory setting.

References

  • Liras, P. (2014). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. Applied Microbiology and Biotechnology, 98(3), 1023–1030. [Link]

  • Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]

  • Wang, B., & He, H. (2014). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine Drugs, 12(5), 2634–2652. [Link]

  • Zhang, S.-D., Isbrandt, T., Lindqvist, L. L., Larsen, T. O., & Gram, L. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11). [Link]

  • Zhang, S.-D., Isbrandt, T., Lindqvist, L. L., et al. (2021). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer Photobacterium galatheae S2753. DTU Research Database. [Link]

  • Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link]

  • Seyedsayamdost, M. R. (2014). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Journal of Antibiotics, 67(5), 353-363. [Link]

  • Wang, B., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2352-2357. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2683. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262683, Holomycin. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Neomycin sulfate Technical Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Holomycin-d3 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Holomycin-d3 Internal Standard Concentration Audience: Bioanalytical Scientists, DMPK Researchers Last Updated: February 10, 2026[1]

Executive Summary: The "Goldilocks" Zone

Optimizing This compound (deuterated internal standard) is not merely about adding a fixed amount to your samples. It requires balancing two competing mass spectrometric phenomena: Isotopic Crosstalk (interference) and Ion Suppression .

For Holomycin (


), a dithiolopyrrolone antibiotic, you face unique stability challenges regarding its disulfide bridge. This guide provides a self-validating workflow to determine the optimal concentration that ensures linearity without compromising lower limits of quantification (LLOQ).

Module 1: The Core Optimization Logic

The Crosstalk vs. Suppression Trade-off

You are likely using this compound (typically labeled on the acetamido methyl group) to normalize matrix effects.[1] However, an incorrect concentration leads to two failure modes:

  • Concentration Too High (Crosstalk): Even high-purity deuterated standards contain trace amounts of unlabeled (d0) material.[1] If you spike the IS at 1000 ng/mL, a 0.1% impurity contributes 1 ng/mL to your analyte channel. This artificially inflates your background and ruins your LLOQ.

  • Concentration Too Low (Precision Loss): If the IS signal is weak, it becomes susceptible to "ion statistics" noise. Furthermore, if the analyte concentration at ULOQ (Upper Limit of Quantification) is significantly higher than the IS, the analyte can suppress the IS ionization, causing non-linearity at the high end of your curve.

Target Concentration Calculation

A field-proven starting point for this compound is to target a signal intensity of 50% to 100% of the Analyte signal at the Geometric Mean of the calibration range.

Formula:


[1]

Example: If your curve is 1 ng/mL to 1000 ng/mL:


[1]

Module 2: Visualization of the Workflow

The following diagram outlines the logical decision tree for finalizing your IS concentration.

Caption: Decision tree for iteratively tuning this compound concentration to minimize interference and suppression.

Module 3: Critical Troubleshooting (FAQs)

Q1: My this compound signal degrades over the course of a 12-hour run. Is it the concentration?

Diagnosis: Likely not concentration, but chemical instability . Explanation: Holomycin contains a dithiolopyrrolone core with an intramolecular disulfide bridge.[2] This bridge is susceptible to reduction (opening the ring to form a dithiol) or hydrolysis. Solution:

  • Remove Reducing Agents: Ensure your mobile phase and sample diluents are free of reducing agents (e.g., DTT, mercaptoethanol).

  • Amber Glass: Holomycin is light-sensitive.[1] Use amber autosampler vials.

  • Temperature: Keep the autosampler at 4°C.

  • pH Control: Dithiolopyrrolones are generally most stable in slightly acidic conditions (pH 4–6). Avoid alkaline storage.

Q2: I see "Ghost Peaks" in the Holomycin analyte channel.

Diagnosis: Isotopic Purity or "Crosstalk." The Test: Inject a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS, no analyte).

  • If the Double Blank is clean, but the Zero Sample shows a peak at the analyte retention time, your This compound concentration is too high or the isotopic purity is low .

  • Correction: Dilute the IS until the interference in the analyte channel is <20% of the LLOQ peak area.

Q3: Can I use this compound to correct for Zinc-mediated solubility issues?

Insight: Holomycin is a known zinc chelator [1].[3] Context: If your in vitro assay uses culture media rich in Zinc (or other divalent cations), Holomycin may form complexes that precipitate or ionize poorly. Answer: Yes, this compound will compensate for this if it is added before the precipitation/extraction step. It will undergo the same chelation and loss as the analyte.

  • Warning: Do not add the IS after extraction (e.g., into the reconstitution solvent) if you suspect metal chelation losses during the prep.

Module 4: Validated Protocol for IS Spiking

Use this protocol to establish the "Working Internal Standard" (WIS) solution.

StepActionTechnical Rationale
1 Stock Prep Dissolve this compound in 100% DMSO to 1 mg/mL.[1] Store at -20°C or -80°C. Avoid water in the stock to prevent hydrolysis.[1]
2 Intermediate Dilute Stock into 50:50 Acetonitrile:Water (0.1% Formic Acid) to create a 10 µg/mL sub-stock.
3 WIS Creation Dilute Intermediate to 50 ng/mL (Starting Point) in the precipitation solvent (usually 100% Acetonitrile or Methanol).
4 The "Zero" Check Extract a blank matrix sample using the WIS. Analyze via LC-MS/MS.
5 Evaluation Measure area at Analyte Transition (m/z 214 -> product). If Area > 20% of LLOQ Area, dilute WIS to 20 ng/mL and repeat.

References

  • Chan, D. C., et al. (2017).[3] "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis."[2][3][4] Proceedings of the National Academy of Sciences, 114(10), 2717-2722. Link[1]

  • FDA.[5] (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[5] Link

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1] Link

  • Li, B., et al. (2010). "Biosynthesis of the dithiolopyrrolone antibiotic holomycin by Streptomyces clavuligerus."[3][6] Chemistry & Biology, 17(9), 925-930.[1] Link

Sources

Preventing degradation of Holomycin-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This content is structured as a specialized Technical Support Center for bioanalytical scientists.

Topic: Preventing Degradation During Sample Preparation Molecule Class: Dithiolopyrrolone Antibiotics (Internal Standard)

Executive Summary: The "Ene-Disulfide" Vulnerability

Holomycin-d3 is the deuterated internal standard (IS) for Holomycin. While the deuterium label (typically on the N-methyl group) is chemically stable, the core scaffold contains a reactive bicyclic ene-disulfide bridge .

This disulfide bond is the critical failure point. It is highly susceptible to:

  • Reductive Cleavage: Conversion to a dithiol by cellular thiols (Glutathione) or chemical reducing agents.

  • Metal Chelation: Once reduced, the open dithiol avidly chelates Zinc (

    
    ) and Iron (
    
    
    
    ), leading to precipitation and signal loss.
  • Nucleophilic Attack: High pH promotes disulfide exchange and scrambling.

The Golden Rule: Treat this compound as a "Redox-Active" compound. Maintain an oxidizing-neutral and acidic environment.

Storage & Stock Solution Protocol

Objective: Prevent hydrolysis and photo-oxidation before the experiment begins.

ParameterSpecificationScientific Rationale
Primary Solvent DMSO (Anhydrous)Holomycin is hydrophobic. DMSO prevents hydrolysis better than protic solvents (MeOH/Water) for long-term storage.
Storage Temp -80°C Arrhenius kinetics: lowers the rate of spontaneous disulfide disproportionation.
Container Amber Glass Dithiolopyrrolones possess a chromophore sensitive to UV/Vis light, which can induce isomerization.
Headspace Argon or Nitrogen Displaces oxygen to prevent formation of "oxo-holomycin" (thiosulfonate derivative).
Working Soln. Acetonitrile + 0.1% Formic Acid Acid stabilizes the disulfide bond. Avoid water in working stocks >24 hours.

Sample Preparation Workflow (The "Safe Path")

Objective: Extract this compound from biological matrices (Plasma/Urine) without triggering the "Reduction Cascade."

Step-by-Step Methodology

1. Matrix Thawing & Acidification

  • Thaw plasma/urine on ice (4°C).

  • IMMEDIATE ACTION: Add 10 µL of 5% Formic Acid per 100 µL of sample.

  • Why? Acidification (pH < 4.0) protonates free thiols in the sample (like HSA-Cys34), reducing their nucleophilicity and preventing them from attacking the this compound disulfide bond.

2. Internal Standard Spiking

  • Add this compound working solution (in ACN/0.1% FA).

  • Vortex briefly (5s) . Do not sonicate (heat/cavitation promotes degradation).

3. Protein Precipitation (The "Quench")

  • Add Cold Acetonitrile (ratio 3:1 to sample).

  • Critical: Do NOT use Methanol as the primary precipitant if possible; ACN yields sharper peaks for hydrophobic DTPs and denatures enzymes (reductases) more effectively.

4. Centrifugation & Supernatant Transfer

  • Centrifuge at 15,000 x g for 10 min at 4°C .

  • Transfer supernatant to Silanized Glass Vials or Polypropylene vials (verify low-binding).

  • Warning: Avoid standard glass; hydrophobic antibiotics adsorb to active silanol sites.

5. LC-MS Injection

  • Maintain autosampler at 4°C .

  • Inject within 12 hours.

Visualization: Degradation vs. Stabilization Pathways

The following diagram illustrates the mechanistic fate of this compound based on environmental conditions.

HolomycinStability cluster_0 DANGER ZONE cluster_1 SAFE ZONE Holo This compound (Intact Disulfide) ReducedHolo Reduced Holomycin (Open Dithiol) Holo->ReducedHolo Disulfide Cleavage Stable Stable Analyte (Accurate Quant) Holo->Stable Protection Reductants Reducing Agents (DTT, GSH, TCEP) Reductants->ReducedHolo HighPH High pH (>7.5) Nucleophiles HighPH->ReducedHolo Chelation Metal Complex (Zn/Fe Chelate) ReducedHolo->Chelation + Metal Ions SignalLoss Precipitation & Signal Loss Chelation->SignalLoss Acid Acidification (Formic Acid) Acid->Stable Oxidant Oxidative/Inert Environment Oxidant->Stable

Caption: Mechanistic pathway showing the reductive cleavage of the Holomycin disulfide bridge leading to metal chelation and signal loss, contrasted with acid-stabilized protection.

Troubleshooting & FAQs

Q1: I see a secondary peak in the this compound MRM trace that grows over time. What is it?

Diagnosis: This is likely Oxo-Holomycin (the thiosulfonate form) or an isomer. Root Cause: If your sample sat in the autosampler exposed to air without cooling, the disulfide can oxidize further. Solution:

  • Ensure autosampler is at 4°C.

  • Use preslit septa to minimize air exposure only during injection, or use an inert gas blanket if possible.

  • Verify your ACN is not contaminated with peroxides (use fresh LC-MS grade solvent).

Q2: My Internal Standard (IS) response is extremely low in plasma but fine in solvent.

Diagnosis: This indicates Reductive Loss or Protein Binding . Root Cause: Plasma contains endogenous thiols (Glutathione, Cysteine). If you did not acidify immediately upon thawing, these thiols attacked the this compound disulfide bond. Solution:

  • The "Acid-Crash" technique: Add the precipitating solvent (ACN with 1% Formic Acid) simultaneously with the IS to lock the redox state instantly.

  • Check for Metal Ions: If the disulfide opened, it may have chelated Zinc in the plasma. Add 1mM EDTA to the sample during extraction to scavenge metals (only if acidification fails).

Q3: Can I use DTT or Mercaptoethanol to "stabilize" the sample?

Answer: ABSOLUTELY NOT. Reasoning: Unlike proteins where DTT prevents aggregation, adding DTT to Holomycin will destroy the molecule by reducing the essential ene-disulfide bridge to a dithiol. This will completely eliminate your MS signal for the intact parent compound.

Q4: Is the deuterium label itself stable?

Answer: Yes. Reasoning: this compound is typically labeled on the N-methyl group (


). The 

bond is chemically robust and does not undergo exchange in protic solvents (water/methanol) under standard LC-MS conditions. The instability is entirely in the sulfur ring, not the isotope label.

References

  • Li, B., et al. (2014). "Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics."[1][2] Natural Product Reports.

  • PubChem. (n.d.). "Holomycin Compound Summary." National Library of Medicine.

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[3]

  • Balskus, E.P., et al. (2019). "Reducing Holomycin Thiosulfonate to its Disulfide with Thiols." Chemical Research in Toxicology.

  • Chan, A.N., et al. (2017). "Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants." Journal of the American Chemical Society.

Sources

Technical Support Center: Optimizing Holomycin-d3 Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Holomycin-d3. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during cell-based assays. Our goal is to ensure the scientific integrity of your experiments by providing field-proven insights and robust protocols.

Holomycin is a broad-spectrum antibiotic belonging to the dithiolopyrrolone class.[1][2] It is a hydrophobic molecule that functions as a prodrug; it is reduced intracellularly to its active dithiol form, which then acts as a high-affinity metal chelator, disrupting cellular metal homeostasis, particularly of zinc and iron.[3][4][5] This mechanism inhibits bacterial growth by impairing multiple metalloenzymes.[3][4] Given its hydrophobic nature, achieving and maintaining its solubility in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. The deuterated form, this compound, is functionally identical in this regard.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the recommended primary solvent for this compound?

For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound, like many hydrophobic small molecules, is readily soluble in DMSO at high concentrations.[6]

Q2: My this compound precipitated after I added it to my cell culture medium. What went wrong?

This is a common issue known as aqueous precipitation. It occurs when a compound that is stable in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is much lower. The key is to ensure the final concentration of the organic solvent is low and to dilute the compound in a stepwise manner.[7]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

This is cell-line dependent. Most robust, immortalized cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, though 0.1% is often considered the "gold standard" for minimizing off-target solvent effects.[8][9][10] However, primary cells and more sensitive cell lines may show toxicity at concentrations as low as 0.1% or even 0.05%.[9][11] It is imperative to perform a solvent tolerance control experiment for your specific cell line.

Q4: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other solvents like ethanol or DMF can be used for some compounds. However, their compatibility and cytotoxicity profiles must also be rigorously tested. For particularly difficult compounds, advanced formulation strategies may be required (see Section 3). For most standard applications with this compound, DMSO is the most reliable starting point.

Q5: Should I filter-sterilize my this compound stock solution?

It is generally not recommended to filter-sterilize a 100% DMSO stock solution. The high concentration of DMSO is hostile to microbial growth, and filtering can lead to the compound binding to the filter membrane, altering the final concentration.[12] Prepare the stock solution using aseptic techniques in a biological safety cabinet.

Section 2: In-Depth Troubleshooting and Protocols

This section provides detailed, step-by-step methodologies for common laboratory workflows involving this compound.

Guide 1: Protocol for Preparing a High-Concentration Stock Solution

The objective is to create a concentrated, stable stock solution that can be stored and used for multiple experiments. A 10 mM stock in 100% DMSO is a common starting point.

Materials:

  • This compound (lyophilized powder)

  • Sterile, anhydrous 100% DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Pre-warm the DMSO: Warm the sterile DMSO vial to room temperature or briefly in a 37°C water bath. This reduces its viscosity and aids in solubilization.[13]

  • Calculate Required Volume: Determine the volume of DMSO needed. For example, to make a 10 mM stock from 1 mg of this compound (Molecular Weight ≈ 217.29 g/mol for the d3 variant):

    • Moles = 0.001 g / 217.29 g/mol = 4.60 x 10⁻⁶ mol

    • Volume (L) = Moles / Molarity = 4.60 x 10⁻⁶ mol / 0.010 mol/L = 4.60 x 10⁻⁴ L

    • Volume (µL) = 460 µL

  • Aseptic Reconstitution: In a biological safety cabinet, add the calculated volume of DMSO directly to the vial containing the this compound powder.

  • Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particulates remain. If solubility is challenging, brief sonication or warming the solution at 37°C for 10-15 minutes can be effective.[14]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[7]

Guide 2: Protocol for Preparing Working Solutions in Cell Culture Media

This protocol is designed to prevent the precipitation of this compound upon dilution into your final assay medium. The key is a multi-step dilution process.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of your high-concentration stock solution at room temperature.

  • Create an Intermediate Dilution: First, dilute the stock solution into complete cell culture medium to create an intermediate concentration that is 100x or 1000x your highest final concentration.

    • Crucial Step: Add the small volume of DMSO stock into the larger volume of media while gently vortexing or swirling the tube.[14] Do not add media directly onto the DMSO stock. This rapid, turbulent mixing helps prevent localized high concentrations that lead to precipitation.

  • Prepare Final Working Concentrations: Use the intermediate dilution to perform serial dilutions in complete medium to achieve your desired final concentrations for the cell-based assay. This stepwise process ensures the DMSO concentration is progressively lowered, maintaining the solubility of this compound.

  • Solvent Control: Prepare a vehicle control by performing the same dilution steps with an equivalent volume of 100% DMSO, ensuring the final DMSO concentration in your control wells matches that of your treated wells.[10]

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical process for diagnosing and solving solubility problems.

G start Start: Preparing This compound Working Solution stock_check Is stock solution (in 100% DMSO) clear and fully dissolved? start->stock_check precip_check Did compound precipitate in final culture medium? stock_check->precip_check Yes warm_sonicate Gently warm to 37°C and/or sonicate. Re-inspect. stock_check->warm_sonicate No lower_conc Decrease final working concentration of this compound. precip_check->lower_conc Yes proceed Proceed with Cell-Based Assay precip_check->proceed No warm_sonicate->stock_check Done serial_dilute Increase intermediate dilution steps. (e.g., 1000x -> 100x -> final) lower_conc->serial_dilute add_surfactant Advanced: Consider adding a biocompatible surfactant (e.g., 0.1% Pluronic F-68). serial_dilute->add_surfactant fail Re-evaluate solvent system or compound stability. add_surfactant->fail

Caption: A decision-making workflow for troubleshooting this compound solubility.
Section 3: Advanced Solubilization Strategies

For experiments requiring higher concentrations of this compound where DMSO levels become a limiting factor, alternative approaches can be considered.

Use of Non-ionic Surfactants (Pluronic® F-68)

Pluronic F-68 is a non-ionic, FDA-approved block copolymer that can form micelles in aqueous solutions to encapsulate and solubilize hydrophobic compounds.[15][16][17] It is widely used in cell culture to protect cells from shear stress and can improve the solubility of poorly soluble agents.[18]

  • Protocol Consideration: A final concentration of 0.1% (w/v) Pluronic F-68 in the cell culture medium is a common starting point.[15] The this compound stock (in DMSO) can be diluted into this surfactant-containing medium.

  • Validation Required: As with any additive, the effect of Pluronic F-68 alone on your specific cell line and assay endpoint must be evaluated with a vehicle control.

Section 4: Data Tables for Quick Reference

Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture

SolventPrimary UseRecommended Max. ConcentrationNotes
DMSO Stock solution for hydrophobic compounds0.1% - 0.5% (v/v) Cell line dependent. Always run a vehicle control.[8][9]
Ethanol Alternative for some compounds< 0.5% (v/v) Can be more volatile and cytotoxic than DMSO for some cells.
Water Stock solution for hydrophilic compoundsN/ANot suitable for this compound powder.
References
  • Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. Available at: [Link]

  • Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. National Institutes of Health (NIH). Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. National Institutes of Health (NIH). Available at: [Link]

  • Pluronic® F-68. Interchim. Available at: [Link]

  • Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Mode of action for unusual antibiotics found. American Chemical Society (ACS). Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. National Institutes of Health (NIH). Available at: [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. Available at: [Link]

  • How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]

  • How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture? ResearchGate. Available at: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). Available at: [Link]

  • Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. American Chemical Society (ACS). Available at: [Link]

  • The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug. National Institutes of Health (NIH). Available at: [Link]

  • The Cutting-Edge Progress of Nanomaterials and Technologies in Biomedical Applications. MDPI. Available at: [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. Royal Society of Chemistry. Available at: [Link]

  • Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. National Institutes of Health (NIH). Available at: [Link]

  • Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. PubMed. Available at: [Link]

Sources

Addressing matrix effects when using Holomycin-d3 in complex samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Holomycin is a dithiolopyrrolone antibiotic with a unique ene-disulfide core that presents distinct bioanalytical challenges. Unlike typical small molecules, Holomycin is not only subject to standard ion suppression but also to redox cycling (disulfide


 dithiol) and metal chelation  (Zn²⁺/Fe²⁺ binding).

When using Holomycin-d3 as an internal standard (IS), users often report "matrix effects" that are actually chemically driven stability or adsorption issues. This guide distinguishes between true matrix suppression and chemical artifacts, providing a validated workflow to ensure quantitative accuracy in complex biological matrices (plasma, urine, tissue homogenate).

Module 1: The "Holomycin Challenge" – Diagnostics

Before optimizing, you must diagnose the source of the error. Holomycin's matrix effects often manifest as signal loss, but the root cause varies.

Diagnostic Workflow: Is it Suppression or Chemistry?

Use this decision tree to interpret your validation data.

MatrixDiagnosis Start Symptom: Low Holomycin/IS Recovery Step1 Perform Post-Column Infusion (Infuse IS while injecting blank matrix) Start->Step1 Decision1 Is there a dip in baseline at retention time? Step1->Decision1 Result1 TRUE Matrix Effect (Ion Suppression) Decision1->Result1 Yes Result2 Chemical/Adsorption Issue Decision1->Result2 No Action1 Optimize Extraction (Switch to SPE/LLE) Result1->Action1 Step2 Check Peak Shape & Mass Result2->Step2 Decision2 Tailing or Double Peak? Step2->Decision2 Result3 Metal Chelation (Zn/Fe adducts) Decision2->Result3 Tailing Result4 Redox Cycling (Disulfide reduction) Decision2->Result4 Split Peak (+2 Da) Action2 Add EDTA to Mobile Phase Passivate System Result3->Action2 Action3 Add Oxidant (e.g., H2O2) or Acidify Sample pH < 3 Result4->Action3

Figure 1: Diagnostic logic for distinguishing ion suppression from Holomycin-specific chemical instability.

Module 2: Sample Preparation Strategies

Standard Protein Precipitation (PPT) is often insufficient for Holomycin due to its high affinity for metalloproteins and free metal ions released during cell lysis.

Critical Reagent: EDTA

Why? Holomycin's reduced dithiol form acts as a high-affinity chelator for Zinc (Zn²⁺).[1] In biological samples, free zinc can bind Holomycin, forming complexes that do not elute or ionize efficiently. Solution: All extraction buffers must contain 1–5 mM EDTA to sequester metals and keep Holomycin free.

Comparison of Extraction Protocols
ParameterProtocol A: PPT (Rapid) Protocol B: Mixed-Mode SPE (High Purity)
Best For PK Screening (High Conc.)Trace Analysis / Tissue Homogenate
Reagents ACN + 0.1% Formic Acid + 1 mM EDTA OASIS MAX or equivalent (Mixed-Mode Anion)
Step 1 Add 3:1 ACN (with IS & EDTA) to plasma.Dilute sample 1:1 with 2% Formic Acid (aq).
Step 2 Vortex 2 min, Centrifuge 10 min @ 10k xg.Load on SPE. Wash 1: 5% NH4OH. Wash 2: MeOH.
Step 3 Evaporate & Reconstitute.Elute with ACN + 2% Formic Acid.
Recovery 60–75% (Risk of suppression)85–95% (Cleanest)
Matrix Factor 0.85 (Suppression likely)0.98 (Negligible)

Recommendation: Use Protocol B (SPE) for complex tissue samples where metal ion content (Fe, Zn) is high. Use Protocol A only if EDTA is included to prevent chelation losses.

Module 3: LC-MS/MS Optimization

Even with clean extracts, the LC system itself can introduce "matrix effects" via metal leaching from stainless steel components.

Chromatographic Conditions
  • Column: C18 is standard, but HILIC can offer better retention for polar metabolites.

    • Recommended: Waters BEH C18 or Phenomenex Kinetex (1.7 µm).

  • Mobile Phase Modifiers:

    • Acid: Formic Acid (0.1%) is mandatory to stabilize the disulfide bond. Neutral pH accelerates reduction to the dithiol form.

    • Chelator: Add 5 µM Medronic Acid or 10 µM EDTA to Mobile Phase A. This "passivates" the column on-the-fly, preventing peak tailing.

Mass Spectrometry Parameters
  • Transitions: Monitor both the Holomycin parent and the potential reduced form if redox cycling is suspected.

    • Holomycin (Oxidized): m/z 215.0 → 173.0 (Loss of Acetyl/ketene)

    • This compound (IS): m/z 218.0 → 176.0

  • Source Temperature: Keep < 400°C. High heat can induce on-source reduction (disulfide

    
     dithiol), artificially lowering the signal of the parent compound.
    

Troubleshooting & FAQs

Q1: My this compound signal varies significantly between injections of the same sample. Why? A: This is likely Redox Cycling . The disulfide bridge in Holomycin can reduce to a dithiol (m/z 215


 217) if the sample sits in the autosampler.
  • Fix: Ensure autosampler is cooled (4°C). Acidify reconstituted samples (0.5% Formic Acid). Avoid using TCEP or DTT in any preparation step.

Q2: I see a "double peak" for Holomycin, but not for the IS. A: Check your IS purity. If the IS is stable but the analyte splits, it suggests the analyte is binding to matrix components (isomers) or partially reducing. However, if both split, it is a chromatography issue (column void or metal stripping).

  • Fix: Add 5 µM EDTA to the mobile phase. If the peak merges, it was metal chelation.

Q3: The recovery is consistently low (<50%) despite using SPE. A: Holomycin may be covalently binding to cysteine-rich proteins in the matrix via disulfide exchange.

  • Fix: Add N-ethylmaleimide (NEM) during the initial lysis/extraction step. NEM blocks free thiols in the matrix, preventing them from reacting with the Holomycin disulfide bridge.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]

  • Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation. Applied and Environmental Microbiology. [Link]

  • Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. PubMed Central. [Link]

  • Importance of using highly pure internal standards for successful LC/MS/MS bioanalytical assays. PubMed. [Link]

Sources

Technical Support Center: Minimizing Isotope Exchange in Holomycin-d3 Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Holomycin-d3. Its purpose is to address the critical issue of isotope exchange and provide actionable strategies to ensure data integrity in your studies.

Introduction to Isotope Exchange in Deuterated Compounds

Deuterium (²H or D) labeling is a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] The increased mass of deuterium can significantly alter a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[3][][5] However, the utility of deuterated compounds like this compound is contingent on the stability of the deuterium labels. Isotope exchange, the process by which deuterium atoms are replaced by protium (¹H) from the surrounding environment, can compromise the accuracy of experimental results.[6][7] This guide will help you understand and minimize this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is isotope exchange and why is it a concern for this compound?

A1: Isotope exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa.[8] In the context of this compound studies, it's the undesirable process where deuterium atoms on the molecule are swapped for hydrogen atoms from solvents or other protic sources.[6][9] This is a significant concern because it leads to the loss of the deuterium label, which can cause an underestimation of the deuterated compound's concentration and misinterpretation of experimental data.[6][9]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

A2: The susceptibility of a deuterium atom to exchange is primarily determined by its position within the molecule. Deuterium atoms on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.[10] For Holomycin, which contains a dithiolopyrrolone core structure, the positions alpha to the carbonyl groups are potential sites for exchange, especially under acidic or basic conditions that can facilitate enolization.[7][11][12][13]

Q3: What are the primary experimental factors that promote isotope exchange?

A3: The main experimental factors that can induce isotope exchange, often referred to as back-exchange in analytical settings, are:

  • pH: The exchange rate is catalyzed by both acids and bases.[6][7] The minimum exchange rate for many compounds occurs at a slightly acidic pH of around 2.5-3.0.[9][10]

  • Temperature: Higher temperatures significantly increase the rate of back-exchange.[6][9] Lowering the temperature can dramatically slow down this process.[9][14]

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can facilitate the exchange process.[10]

  • Time: The longer the sample is exposed to conditions that promote exchange, the more significant the loss of the deuterium label will be.[6][9]

Troubleshooting Guide: Minimizing Isotope Exchange

This section provides detailed protocols and explanations to help you mitigate isotope exchange in your experiments involving this compound.

Issue 1: Sample Preparation and Handling

Symptoms:

  • Inconsistent quantification of this compound across replicate samples.

  • Appearance of a significant Holomycin (d0) peak in samples that should only contain this compound.

Root Cause Analysis: The choice of solvent and the pH of the sample matrix during preparation are critical. Protic solvents and non-neutral pH can initiate isotope exchange before analysis.[10]

Solutions & Protocols:

1. Solvent Selection:

  • Recommendation: Whenever possible, use aprotic solvents for sample reconstitution and dilution.[15][16][17]

    • Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone.[17][18]

  • Rationale: Aprotic solvents lack exchangeable protons (no O-H or N-H bonds), thereby minimizing the primary source of protium that can replace the deuterium on this compound.[18]

  • Protocol: Reconstitution of this compound Standard

    • Equilibrate the lyophilized this compound standard to room temperature before opening to prevent condensation.

    • Reconstitute the standard in a minimal amount of high-purity, anhydrous aprotic solvent (e.g., Acetonitrile).

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution at ≤ -20°C in a tightly sealed vial to prevent atmospheric moisture contamination.[3]

2. pH Control:

  • Recommendation: Maintain the pH of all aqueous buffers and matrices as close to the minimum exchange rate pH as experimentally feasible, which for many compounds is around pH 2.5-3.0.[9][10] However, the stability of Holomycin itself at this low pH should be considered. If low pH is not feasible, maintaining a neutral pH (around 7.0) is the next best option.

  • Rationale: Both strongly acidic and basic conditions can catalyze the exchange of deuterium for protium.[7]

  • Protocol: pH Adjustment of Biological Matrices

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • If the experimental workflow allows, quench the sample by acidifying to approximately pH 2.5-3.0 to minimize exchange during subsequent steps.[8][19]

    • Proceed with protein precipitation or other extraction steps immediately after pH adjustment.

Diagram: Workflow for Minimizing Isotope Exchange During Sample Preparation

cluster_prep Sample Preparation Workflow start Start: this compound Sample reconstitution Reconstitute in Aprotic Solvent (e.g., Acetonitrile) start->reconstitution ph_adjust Quench/Adjust pH of Aqueous Matrix (e.g., to pH ~2.5-3.0 or neutral) reconstitution->ph_adjust Introduce to aqueous matrix extraction Perform Extraction Promptly (e.g., SPE, LLE) ph_adjust->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: A workflow diagram illustrating key steps to minimize isotope exchange during sample preparation.

Issue 2: Chromatographic Conditions

Symptoms:

  • Peak tailing or fronting of the this compound peak.

  • In-source exchange observed in the mass spectrometer.

Root Cause Analysis: The mobile phase composition and temperature during liquid chromatography (LC) can contribute to on-column or in-source isotope exchange.[6]

Solutions & Protocols:

1. Mobile Phase Optimization:

  • Recommendation: Use mobile phases with a pH that minimizes exchange (typically pH 2.5-3.0) and avoid strong acids or bases as additives.[9]

  • Rationale: The prolonged exposure of the analyte to the mobile phase on the analytical column can provide an opportunity for isotope exchange if the conditions are not optimal.[6]

  • Protocol: Mobile Phase Preparation

    • Aqueous Phase: Use high-purity water with a small amount of formic acid (e.g., 0.1%) to achieve a pH in the optimal range of 2.5-3.0.

    • Organic Phase: Acetonitrile is generally preferred over methanol as it is aprotic.

    • Gradient Time: Minimize the chromatographic runtime as much as possible while still achieving adequate separation to reduce the time the analyte is exposed to the protic mobile phase.[20][21]

2. Column Temperature:

  • Recommendation: Run the chromatography at low temperatures, ideally at or near 0°C.[9][14]

  • Rationale: As with most chemical reactions, the rate of isotope exchange is temperature-dependent.[9][22] Lowering the column temperature can significantly reduce the extent of on-column exchange.[14]

  • Protocol: Temperature Control

    • Use a column chiller set to a low temperature (e.g., 0-4°C).

    • Ensure the autosampler is also cooled to prevent exchange while samples are waiting for injection.

Data Summary: Effect of pH and Temperature on Isotope Stability

ConditionpHTemperature (°C)% Isotope Exchange (Illustrative)Recommendation
A7.025HighAvoid
B3.025ModerateSuboptimal
C7.04LowBetter
D 2.5-3.0 0-4 Minimal Optimal
Issue 3: Long-Term Storage

Symptoms:

  • Gradual decrease in the isotopic purity of this compound standards over time.

  • Increased levels of the d0 analogue in quality control samples.

Root Cause Analysis: Improper storage conditions, including the choice of solvent, temperature, and exposure to moisture, can lead to significant isotope exchange over extended periods.

Solutions & Protocols:

1. Storage Solvent:

  • Recommendation: Store stock solutions of this compound in an anhydrous aprotic solvent.

  • Rationale: This minimizes the availability of exchangeable protons during storage.

2. Storage Temperature:

  • Recommendation: Store all this compound solutions at -20°C or, ideally, at -80°C for long-term storage.[14][23]

  • Rationale: Low temperatures slow down the rate of all chemical reactions, including isotope exchange.

3. Preventing Moisture Contamination:

  • Recommendation: Use vials with PTFE-lined caps and ensure they are tightly sealed. When removing from the freezer, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the sample.

Diagram: Factors Influencing Isotope Exchange

cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies main Isotope Exchange Rate ph pH (Deviation from ~2.5-3.0) ph->main Increases temp Temperature temp->main Increases solvent Solvent Type (Protic vs. Aprotic) solvent->main Increases (Protic) time Exposure Time time->main Increases ph_control Optimal pH (~2.5-3.0) ph_control->ph low_temp Low Temperature (≤ -20°C storage, ~0°C analysis) low_temp->temp aprotic_solvent Aprotic Solvents (e.g., Acetonitrile) aprotic_solvent->solvent min_time Minimize Processing Time min_time->time

Caption: A diagram showing the key factors that increase the rate of isotope exchange and the corresponding mitigation strategies.

References

  • Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC. [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC. [Link]

  • Radioactive Methods of Analysis. [Link]

  • ANALYTICAL METHODS. [Link]

  • Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - ResearchGate. [Link]

  • Temperature and pH Dependences of Hydrogen Exchange and Global Stability for Ovomucoid Third Domain | Biochemistry - ACS Publications. [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. [Link]

  • DEUTIRIUM EXCHANGE REACTION MECHANISM || ENOLISABLE HYDROGEN || GOC & ISOMERISM CHEMISTRY CLASS 11 - YouTube. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC. [Link]

  • Fundamentals of HDX-MS - PMC. [Link]

  • Isotope methods - PROMETHEUS – Protocols. [Link]

  • hydrogen deuterium exchange: Topics by Science.gov. [Link]

  • Deuterium Exchange - YouTube. [Link]

  • Hydrogen–deuterium exchange - Wikipedia. [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [Link]

  • Analytical Methods for Non-Traditional Isotopes | Reviews in Mineralogy and Geochemistry | GeoScienceWorld. [Link]

  • Analytical Methods for NonTraditional Isotopes - ResearchGate. [Link]

  • Deuterated drug - Wikipedia. [Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC - NIH. [Link]

  • Factors influencing kinetic isotope effects in some proton-transfer reactions in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]

  • Factors influencing kinetic isotope effects in some proton-transfer reactions in aprotic solvents | Semantic Scholar. [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. [Link]

  • Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry. [Link]

  • Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PMC. [Link]

  • Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PubMed. [Link]

  • Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753 - PMC - NIH. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

  • Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin - PubMed. [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. [Link]

  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC. [Link]

Sources

Technical Support Center: Holomycin-d3 LC Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Liquid Chromatography for Holomycin and Holomycin-d3 Separation Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2025-05-20

Introduction: The Dithiolopyrrolone Challenge

Welcome to the technical support hub for Holomycin analysis. You are likely here because you are developing a quantitative assay for Holomycin using its deuterated isotopologue, This compound , as an Internal Standard (IS).

The Core Challenge: Holomycin is a dithiolopyrrolone antibiotic containing a cyclic ene-disulfide bridge.[1][2][3] This structure presents three specific analytical hurdles:

  • Redox Instability: The disulfide bridge is susceptible to reduction (opening the ring) or aggressive oxidation.

  • Metal Chelation: The pyrrolinonodithiole core has a high affinity for divalent metals (

    
    , 
    
    
    
    ), which can cause severe peak tailing on stainless steel LC hardware.
  • Isotope Effect: In Reverse Phase Liquid Chromatography (RPLC), this compound will likely elute slightly earlier than the native target. If not managed, this retention time shift can lead to integration errors or matrix effect discrepancies.

This guide provides self-validating protocols to overcome these issues.

Module 1: Chromatographic Fidelity

Q: Which column chemistry provides the best selectivity for Holomycin?

Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) .

  • The Mechanism: While a standard C18 column works, it relies solely on hydrophobic interaction. Holomycin is relatively polar and aromatic. A Phenyl-Hexyl stationary phase engages in

    
     interactions with the dithiolopyrrolone ring system. This provides two benefits:
    
    • Enhanced Retention: Better retention of the polar core allows you to use higher organic content in the mobile phase, improving desolvation in the MS source.

    • Orthogonal Selectivity: It separates Holomycin from aliphatic matrix interferences better than C18.

Q: My this compound elutes earlier than the native Holomycin. Is this a problem?

Analysis: This is the Deuterium Isotope Effect . The C-D bond is shorter and has a lower molar volume/polarizability than the C-H bond. In RPLC, this makes the deuterated molecule slightly less lipophilic, causing it to elute earlier.

  • Acceptance Criteria: A shift of 0.05 – 0.15 minutes is typical.

  • The Risk: If the shift is too large, the IS and the analyte may experience different matrix suppression zones (e.g., a phospholipid eluting exactly at the native retention time but missing the IS).

  • Solution: Ensure your gradient is shallow enough (e.g., 5% change per minute) around the elution window to maintain co-elution as much as possible, or validate that the Matrix Factor (MF) is consistent between the two retention times.

Q: What is the optimal Mobile Phase composition?

Protocol:

  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)

  • Solvent B: Acetonitrile + 0.1% Formic Acid[4]

  • Avoid: High pH (>7.0) and Methanol (protic solvents can sometimes promote solvolysis in sensitive species, though ACN is generally preferred for sharper peaks).

Why Acidic? The dithiolopyrrolone ring is most stable in acidic conditions. Alkaline pH promotes degradation of the disulfide bridge.

Module 2: Stability & Sample Preparation

Q: I see low recovery of this compound. Could my sample prep be the cause?

Critical Check: Did you use a reducing agent?

WARNING: Never use Dithiothreitol (DTT) or


-Mercaptoethanol  in your sample preparation.
  • Causality: These agents will reduce the disulfide bond of Holomycin, opening the ring and destroying the analyte.

  • Alternative: If you need to break protein bonds in plasma, use TCEP (Tris(2-carboxyethyl)phosphine) only if validated, but preferably rely on Acidic Protein Precipitation (PPT) using Acetonitrile with 1% Formic Acid. The acid disrupts protein binding without chemically altering the disulfide core.

Q: My peaks are tailing significantly, even on a new column.

Diagnosis: Metal Chelation.

  • Mechanism: Holomycin acts as a chelator.[3] Trace iron or zinc in your LC stainless steel capillaries or frits can bind the analyte, causing a "shark fin" tailing profile.

  • The Fix:

    • Passivation: Flush the system with 0.1% Phosphoric Acid overnight (disconnect the column!).

    • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

    • Additive: Add 5µM Medronic Acid or EDTA to Mobile Phase A (use with caution in MS; Medronic acid is generally MS-compatible at low levels).

Module 3: Experimental Data & Workflows

Optimized Gradient Table

System: UHPLC | Column: Phenyl-Hexyl (2.1 x 100mm, 1.7µm) | Flow: 0.4 mL/min

Time (min)% Mobile Phase B (ACN + 0.1% FA)EventRationale
0.00 5%Initial HoldFocus analytes at column head.
1.00 5%End LoadingWash salts/polar matrix.
8.00 60%Linear RampShallow gradient for d3/native overlap.
8.10 95%WashRemove phospholipids.
10.00 95%HoldEnsure carryover removal.
10.10 5%Re-equilibrationPrepare for next injection.
Visualization: Method Development Workflow

The following diagram outlines the logical decision path for optimizing the separation of Holomycin and its deuterated standard.

Holomycin_Optimization Start Start: this compound Method Dev ColumnSel Select Stationary Phase (Phenyl-Hexyl recommended) Start->ColumnSel MobilePhase Mobile Phase Selection (Water/ACN + 0.1% FA) ColumnSel->MobilePhase CheckStab Stability Check: Is pH < 7.0? No Reducing Agents? MobilePhase->CheckStab InjectStd Inject Holomycin + d3 Mix CheckStab->InjectStd Confirmed EvalSep Evaluate Separation InjectStd->EvalSep Issue_Tailing Issue: Peak Tailing? EvalSep->Issue_Tailing Action_Chelation Action: Passivate System or Add Medronic Acid Issue_Tailing->Action_Chelation Yes Issue_Shift Issue: d3 Shift > 0.2 min? Issue_Tailing->Issue_Shift No Action_Chelation->InjectStd Action_Gradient Action: Flatten Gradient Slope at Elution Issue_Shift->Action_Gradient Yes Final Final Method Validation Issue_Shift->Final No Action_Gradient->InjectStd

Caption: Figure 1. Decision tree for optimizing this compound chromatography, addressing stability, chelation, and isotope effects.

Troubleshooting FAQ

Q: I see "Cross-Talk" where the this compound signal appears in the native Holomycin channel.

A: This is likely due to isotopic impurity or insufficient mass resolution, not chromatography.

  • Check: Does your d3 standard contain d0 impurities? (Check Certificate of Analysis).

  • Resolution: If the d3 standard is pure, the mass difference (3 Da) might be insufficient if your MS resolution is low. Ensure you are monitoring specific transitions:

    • Holomycin:

      
       215 
      
      
      
      fragment (e.g., 134)
    • This compound:

      
       218 
      
      
      
      fragment (e.g., 137)
  • Chromatographic Fix: If the MRM crosstalk is unavoidable due to source fragmentation, you must chromatographically separate the d3 and d0 slightly (exploit the isotope effect) to prevent the d3 tail from contributing to the d0 peak area.

Q: Signal intensity drops over 24 hours in the autosampler.

A: Holomycin is photosensitive and thermally labile.

  • Action:

    • Use Amber Glass Vials to block light.

    • Set autosampler temperature to 4°C .

    • Verify the pH of the reconstituted sample is acidic (pH 3-4).

References

  • Oliva, B. et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[2] Antimicrobial Agents and Chemotherapy.[3][5]

  • Li, B. & Walsh, C.T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[2][6][7] PNAS.

  • Wang, S. et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[7][8][9] (Note: Generalized reference for Isotope Effect mechanism).

  • FDA Bioanalytical Method Validation Guidance. (2018). Guidance for Industry: Bioanalytical Method Validation.

Sources

Technical Guide: Optimizing Holomycin-d3 Uptake in Bacterial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

Holomycin is a dithiolopyrrolone (DTP) antibiotic that functions as a prodrug .[1][2][3][4][5][6] Understanding this is the single most critical factor in troubleshooting "uptake" issues.

In its stable, administered form, Holomycin contains an intramolecular disulfide bond. Upon entering the bacterial cytoplasm, it is rapidly reduced by thioredoxin/glutathione systems into dihydro-holomycin (reduced holomycin) , the active dithiol species that chelates zinc and inhibits RNA polymerase/metalloenzymes.

The Core Analytical Challenge: If you are tracking "uptake" by monitoring the mass of the parent Holomycin-d3 (disulfide), your signal will disappear not necessarily because the drug isn't entering, but because it is being chemically transformed into the reduced species (which has a different mass and retention time).

This guide addresses the three pillars of this compound analysis: Stability (Redox Chemistry) , Biological Barriers (Efflux) , and Analytical Quantitation (LC-MS/MS) .

Troubleshooting & Optimization Modules

Module A: The "Disappearing" Signal (Redox Chemistry)

Symptom: High signal in the supernatant, but near-zero signal in the cell pellet lysate, despite biological efficacy.

Potential CauseTechnical ExplanationCorrective Action
Intracellular Reduction The bacteria convert this compound (Disulfide)

Red-Holomycin-d3 (Dithiol). The dithiol is often unstable in air and invisible to the specific MRM transition set for the parent.
Option 1 (Total Uptake): Add an oxidizing agent (e.g., Potassium Ferricyanide) during lysis to force all reduced species back to the disulfide form before LC-MS. Option 2 (Trapping): Lyses cells in the presence of N-ethylmaleimide (NEM) to alkylate free thiols, then monitor the alkylated adduct mass.
Lysis Buffer Incompatibility Use of DTT or

-mercaptoethanol in lysis buffer immediately reduces the standard.
Strictly Prohibited: Never use reducing agents in the lysis buffer. Use 0.1% Formic Acid in Methanol/Acetonitrile for lysis.
Rapid Degradation Dithiolopyrrolones are light-sensitive and unstable at pH > 7.0 over long periods.Protocol Adjustment: Keep all samples on ice, protected from light. Acidify lysates immediately (pH < 4.0).
Module B: The Biological Barrier (Permeability & Efflux)

Symptom: Low uptake in Gram-negatives (E. coli, P. aeruginosa) vs. Gram-positives (S. aureus).

FactorMechanismOptimization Strategy
Efflux Pumps Holomycin is a substrate for RND-type efflux pumps (e.g., AcrAB-TolC, MexAB-OprM). It is pumped out faster than it accumulates.Validation Control: Perform the assay with an efflux pump inhibitor (e.g., PA

N at 20 µg/mL) to confirm if low signal is due to efflux.
Outer Membrane The lipophilic nature of Holomycin allows diffusion, but porin selectivity can limit rate.Comparative Assay: Use an isogenic

tolC or

acrB mutant strain as a positive control for maximum uptake potential.
Module C: Analytical Validation (LC-MS/MS)

Symptom: High variability between replicates or non-linear standard curves.

  • Internal Standard Usage: If this compound is your analyte, you need a different internal standard (IS). Do not use this compound as the IS for itself. Use a structural analog like Thiolutin or a non-related standard like Sulfamethoxazole-d4 (if retention times align).

  • Matrix Suppression: Bacterial lysates are complex.

    • Check: Spike a known amount of this compound into a "blank" bacterial lysate. Compare the signal to this compound in pure solvent. If Signal(Lysate) < 50% Signal(Solvent), you have severe ion suppression.

    • Fix: Switch to Solid Phase Extraction (SPE) or dilute the lysate 1:10 before injection.

Visualizing the Uptake & Interference Pathways

The following diagram illustrates the fate of this compound upon entering a Gram-negative bacterium, highlighting the points where "loss of signal" occurs.

HolomycinPathways cluster_extracellular Extracellular Milieu (Media) cluster_intracellular Intracellular Cytoplasm Holo_Ext This compound (Disulfide Form) Holo_Int This compound (Intracellular) Holo_Ext->Holo_Int Passive Diffusion Red_Holo Reduced-Holo-d3 (Active Dithiol) Holo_Int->Red_Holo Rapid Reduction (Thioredoxin/Glutathione) Efflux Efflux Pump (AcrAB-TolC) Holo_Int->Efflux Pump Recognition Chelation Zn2+ Chelation (Enzyme Inhibition) Red_Holo->Chelation Pharmacodynamic Effect Signal Loss ANALYTICAL BLIND SPOT Red_Holo->Signal Loss Mass Shift (Invisible to Parent MRM) Efflux->Holo_Ext Extrusion

Figure 1: The this compound Fate Map. Note that intracellular reduction creates an "Analytical Blind Spot" if the mass spectrometer is only tuned for the disulfide parent mass.

Optimized Experimental Protocol

Objective: Quantify intracellular accumulation of this compound in E. coli (or similar).

Phase 1: Preparation
  • Stock Solution: Dissolve this compound in 100% DMSO to 10 mM. Store at -80°C. Avoid freeze-thaw cycles.

  • Culture: Grow bacteria to mid-log phase (

    
    ).
    
  • Assay Buffer: PBS + 0.4% Glucose (Energized). Do not use rich media (LB) for the uptake phase if possible, to reduce matrix interference.

Phase 2: Uptake Assay
  • Inoculation: Aliquot 1 mL of bacterial suspension (

    
     CFU/mL) into tubes.
    
  • Exposure: Add this compound (Final conc: 1–10 µM).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: At

    
     min:
    
    • Take 200 µL sample.

    • Layering (Critical): Layer the sample over 100 µL of Silicone Oil (Density 1.03 g/mL) in a microfuge tube.

    • Spin: Centrifuge at 13,000 x g for 1 minute. (Cells pellet through oil; media stays above).

    • Why Oil? This is faster than washing and prevents "back-efflux" during wash steps.

Phase 3: Lysis & Extraction
  • Flash Freeze: Snap freeze the pellet in liquid nitrogen (optional but recommended).

  • Lysis: Resuspend pellet in 100 µL Acidic Methanol (MeOH + 0.1% Formic Acid).

    • Note: The acid helps stabilize the disulfide bond.

  • Sonication: Sonicate for 3 x 10 seconds on ice.

  • Clarification: Spin at max speed for 10 min. Collect supernatant.

  • Analysis: Inject 5 µL into LC-MS/MS.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound to measure uptake of non-deuterated Holomycin? A: Yes, this is the ideal "Isotope Dilution" method. Spike a known concentration of this compound into your cell lysates after the experiment (during the lysis step) to act as an internal standard. This corrects for matrix effects and extraction efficiency.

Q2: My standard curve is linear in solvent but terrible in cell lysate. Why? A: This is Matrix Effect. Bacterial phospholipids suppress ionization.

  • Fix: Construct a "Matrix-Matched" standard curve. Extract blank bacterial pellets and then spike this compound into that extract to build your curve.

Q3: How do I know if the drug is being reduced to the dithiol form? A: Monitor the dithiol mass.

  • Holomycin Mass (

    
    ): ~214 Da (Non-deuterated).
    
  • Reduced Mass (

    
    ): ~216 Da.
    
  • Note: The dithiol ionizes differently. You cannot quantify the dithiol using the disulfide standard curve. You must assume the response factors are different or oxidize the sample back to the disulfide using Ferricyanide before injection.

References

  • Li, B., et al. (2010). "Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus." Proceedings of the National Academy of Sciences, 107(45), 19146–19151.

  • Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis." Proceedings of the National Academy of Sciences, 114(10), 2717–2722.

  • Davis, J. R., et al. (2014). "An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli." Nature Protocols, 9, 2553–2567.

  • Johnson, R. A. (2020). "Mechanisms of Action and Resistance for Dithiolopyrrolone Antibiotics against Staphylococcus aureus." Carolina Digital Repository.

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of Holomycin and Holomycin-d3: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the bioactivity of the natural product antibiotic, Holomycin, and its deuterated analog, Holomycin-d3. As a Senior Application Scientist, my aim is to synthesize the available scientific evidence with practical insights to inform your research and development endeavors. We will delve into the established antibacterial properties of Holomycin and prospectively analyze how isotopic labeling with deuterium could enhance its therapeutic potential.

I. The Rationale for Deuterating Holomycin: Leveraging the Kinetic Isotope Effect

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses twice the mass of protium, the most common hydrogen isotope. This mass difference leads to a stronger covalent bond between deuterium and carbon compared to a protium-carbon bond.[][2] This fundamental principle, known as the kinetic isotope effect , is the cornerstone of deuterated drug development.[2]

By strategically substituting hydrogen atoms with deuterium at sites susceptible to enzymatic metabolism, we can slow down the rate at which a drug is broken down in the body.[][2] This can confer several significant advantages:

  • Enhanced Metabolic Stability and Extended Half-Life: A reduced rate of metabolism can prolong the drug's presence in the systemic circulation, potentially leading to less frequent dosing schedules for patients.[][2][3]

  • Improved Bioavailability: By mitigating first-pass metabolism (the initial breakdown of a drug in the liver), a larger fraction of the administered dose can reach its target, enhancing its overall efficacy.[3][4]

  • Reduced Formation of Toxic Metabolites: If a drug's adverse effects are linked to the formation of a particular metabolite, slowing down this metabolic pathway can lead to a safer therapeutic agent.[3][4]

  • Potentially Enhanced Therapeutic Efficacy: A more sustained and stable exposure to the active form of a drug can result in an improved therapeutic outcome.[]

While the precise metabolic fate of Holomycin is yet to be fully elucidated, the application of deuteration presents a compelling strategy to potentially optimize its pharmacokinetic and therapeutic profile.

II. A Head-to-Head Comparison of Bioactivity: Holomycin vs. This compound

Given the current absence of publicly available, direct comparative experimental data for this compound, this section will provide a comprehensive overview of the well-documented bioactivity of Holomycin. We will then offer a prospective analysis of how deuteration could modulate this activity, grounded in the established principles of the kinetic isotope effect.

Antibacterial Spectrum and Potency

Holomycin is recognized for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[5][6][7] However, its efficacy is diminished against certain pathogens, including Pseudomonas aeruginosa, Enterobacter cloacae, and Morganella morganii.[6] It is also important to note that Holomycin does not exhibit activity against eukaryotic microorganisms like the yeasts Saccharomyces cerevisiae and Candida kefyr.[6][8]

Table 1: Minimum Inhibitory Concentrations (MICs) of Holomycin against Various Bacterial Strains

Bacterial SpeciesStrainMIC (µg/mL)Susceptibility LevelReference
Staphylococcus aureusClinical Isolates0.1 - 1Highly Susceptible[9]
Staphylococcus epidermidisClinical Isolates0.1 - 1Highly Susceptible[9]
Streptococcus pneumoniaeClinical Isolates0.1 - 1Highly Susceptible[9]
Streptococcus pyogenesClinical Isolates0.1 - 1Highly Susceptible[9]
Escherichia coliK-12 MG16552 - 8Moderately Susceptible[9]
Haemophilus influenzaeClinical Isolates2 - 8Moderately Susceptible[9]
Moraxella catarrhalisClinical Isolates2 - 8Moderately Susceptible[9]
Enterobacter cloacaeClinical Isolates16 - 64Relatively Unsusceptible[9]
Morganella morganiiClinical Isolates16 - 64Relatively Unsusceptible[9]
Pseudomonas aeruginosaClinical Isolates16 - 64Relatively Unsusceptible[9]

A Look Ahead: The Potential Bioactivity of this compound

The intrinsic antibacterial potency of this compound at its molecular target is expected to be identical to that of its non-deuterated counterpart. This is because the mechanism of action does not involve the cleavage of the carbon-deuterium bond. However, the overall antibacterial effect in a biological system could be significantly enhanced. By virtue of its increased metabolic stability, this compound may maintain therapeutically effective concentrations for a longer duration. This could manifest as a lower observed MIC in certain experimental conditions or, more importantly, improved efficacy in preclinical animal models of infection.

Mechanism of Action: The Intricacies of Prodrug Activation and Metal Chelation

The scientific understanding of Holomycin's mechanism of action has evolved considerably. It was initially postulated to be a direct inhibitor of bacterial RNA polymerase.[5][10] However, more recent and detailed investigations have unveiled a more sophisticated mechanism, characterizing Holomycin as a prodrug that functions as a potent metal chelator.[11][12]

  • Prodrug Activation: Holomycin traverses the bacterial cell membrane in its inactive, disulfide form.[11][13] Once inside the cell, it undergoes a crucial reduction to its active dithiol form, a prerequisite for its antibacterial activity.[11][14]

  • Disruption of Metal Homeostasis: The reduced, active form of Holomycin is a high-affinity chelator of divalent metal ions, with a particular avidity for zinc (Zn²⁺).[11][15] This sequestration of essential metal ions disrupts the tightly regulated metal homeostasis within the bacterial cell, a state that is critical for the function of a multitude of metalloenzymes.[11][15][16]

  • Inhibition of Metalloenzymes: By effectively starving the cell of essential metal cofactors, Holomycin inhibits the activity of a subset of metalloenzymes.[11][15] For example, it has been demonstrated to inhibit the class II fructose bisphosphate aldolase (FbaA) in E. coli, while not directly inhibiting RNA polymerase in vitro at physiologically relevant concentrations.[11] The simultaneous inhibition of multiple metalloenzymes results in pleiotropic effects on cellular metabolism, ultimately leading to the cessation of bacterial growth.[15]

Holomycin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Holomycin_disulfide Holomycin (Prodrug - Disulfide) Reduction Intracellular Reduction Holomycin_disulfide->Reduction Uptake Holomycin_dithiol Reduced Holomycin (Active - Dithiol) Metal_Chelation Metal Chelation (e.g., Zn²⁺) Holomycin_dithiol->Metal_Chelation Reduction->Holomycin_dithiol Metalloenzymes Metalloenzymes Metal_Chelation->Metalloenzymes Sequesters Metal Ions Disruption Disruption of Metal Homeostasis Metal_Chelation->Disruption Inhibition Inhibition Metalloenzymes->Inhibition Growth_Inhibition Bacterial Growth Inhibition Inhibition->Growth_Inhibition Disruption->Growth_Inhibition

Caption: A diagram illustrating the proposed mechanism of action for Holomycin.

The Impact of Deuteration on Mechanism of Action

The fundamental mechanism of action of this compound is not expected to deviate from that of Holomycin. The strategic placement of deuterium atoms will primarily influence its pharmacokinetic properties rather than its pharmacodynamic interactions. A more metabolically robust this compound molecule could lead to a more sustained disruption of metal homeostasis in target bacteria, potentially augmenting its bacteriostatic or bactericidal effects over time.

III. Essential Experimental Protocols for a Definitive Comparison

To empirically substantiate the theoretical advantages of this compound, a series of rigorous, head-to-head comparative experiments with Holomycin are indispensable. The following protocols delineate the key methodologies that should be employed to generate robust and reliable data.

Determination of Minimum Inhibitory Concentration (MIC)

This foundational assay is paramount for comparing the intrinsic antibacterial potency of the two compounds.

Objective: To ascertain the lowest concentration of Holomycin and this compound that inhibits the visible growth of a diverse panel of clinically significant bacteria.

Methodology (Broth Microdilution):

  • Bacterial Culture Preparation: Cultivate the selected bacterial strains overnight in an appropriate liquid medium, such as Mueller-Hinton Broth.

  • Standardization of Inoculum: Dilute the overnight cultures to a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare a series of twofold dilutions of Holomycin and this compound.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. It is crucial to include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for a period of 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity, indicating the inhibition of bacterial growth.

MIC_Workflow Start Start Prepare_Cultures Prepare Standardized Bacterial Cultures Start->Prepare_Cultures Inoculate_Plate Inoculate 96-well Plate Prepare_Cultures->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Holomycin & this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: A streamlined workflow for the determination of Minimum Inhibitory Concentration (MIC).

In Vitro Metabolic Stability Assay

This assay will provide direct and quantitative evidence of the impact of deuteration on the metabolic fate of Holomycin.

Objective: To compare the rate of metabolic degradation of Holomycin and this compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from a relevant species, such as human or rat), the cofactor NADPH, and a suitable buffer system.

  • Incubation: Initiate the metabolic reaction by adding Holomycin or this compound to the pre-warmed reaction mixture and incubate at 37°C.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • LC-MS Analysis: Analyze the quenched samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining against time and calculate the in vitro half-life (t1/2) for both Holomycin and this compound.

Anticipated Outcome: It is hypothesized that this compound will exhibit a significantly longer in vitro half-life in comparison to Holomycin, which would be a clear indicator of its enhanced metabolic stability.

Pharmacokinetic (PK) Study in an Animal Model

A well-designed pharmacokinetic study is indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a living organism.

Objective: To compare the key pharmacokinetic parameters of Holomycin and this compound following administration to an animal model, such as mice or rats.

Methodology:

  • Animal Dosing: Administer a single, equivalent dose of Holomycin or this compound to separate groups of animals via a clinically relevant route (e.g., intravenous or oral).

  • Serial Blood Sampling: Collect blood samples at a series of predetermined time points following drug administration.

  • Plasma Analysis: Process the blood samples to isolate plasma and quantify the concentrations of Holomycin and this compound using a validated and sensitive LC-MS/MS method.

  • Pharmacokinetic Parameter Calculation: Utilize specialized pharmacokinetic modeling software to calculate and compare key parameters, including:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC: The area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: The elimination half-life.

    • CL: The clearance rate from the body.

    • Vd: The apparent volume of distribution.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters

ParameterHolomycinThis compoundExpected ChangeRationale
t1/2 (half-life) x> x IncreasedSlower metabolic clearance due to the kinetic isotope effect.
AUC (exposure) y> y IncreasedA greater amount of the drug remains in circulation over time.
Cmax (peak exposure) z~ z or > z Similar or IncreasedMay be higher if first-pass metabolism is significantly reduced.
CL (clearance) a< a DecreasedA slower rate of elimination from the body.

IV. Concluding Remarks and Future Perspectives

Holomycin stands as a promising broad-spectrum antibiotic with a distinctive mechanism of action. The strategic application of deuterium to create this compound represents a logical and scientifically sound approach to potentially enhance its therapeutic index. Based on the well-established principles of the kinetic isotope effect, it is reasonable to anticipate that this compound will exhibit superior metabolic stability and a more favorable pharmacokinetic profile than its non-deuterated progenitor. These improvements could translate into enhanced efficacy, a more favorable safety profile, and a more convenient dosing regimen for patients.

The experimental frameworks detailed in this guide provide a robust roadmap for the direct, head-to-head comparison of Holomycin and this compound. The empirical data generated from these studies will be pivotal in validating the hypothesized benefits of deuteration and will undoubtedly guide the future development of this promising class of antibiotics. Further elucidation of the specific metabolic pathways of Holomycin will also be of immense value in the rational design of next-generation deuterated analogs with even more finely-tuned and optimized properties.

V. References

  • Oliva, B., O'Neill, A., Wilson, J. M., O'Hanlon, P. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]

  • Li, B., & Walsh, C. T. (2010). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 107(7), 10107-10112. [Link]

  • Timmins, G. S. (2014). Deuterated drugs; an update. Expert Opinion on Therapeutic Patents, 24(10), 1067-1071. [Link]

  • deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 7, 2026, from [Link]

  • Rudzinska, M., & Jones, P. (2017). Mode of action for unusual antibiotics found. Chemical & Engineering News, 95(8), 7. [Link]

  • Wang, Y., et al. (2013). Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis. Marine drugs, 11(10), 3970–3993. [Link]

  • Saleem-Batcha, R., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS chemical biology, 18(9), 2005–2014. [Link]

  • Liras, P., & Martin, J. F. (2015). Holomycin, a dithiolopyrrolone compound produced by Streptomyces clavuligerus. Journal of antibiotics, 68(1), 1-6. [Link]

  • Sorensen, D., et al. (2021). The Hybrid Antibiotic Thiomarinol A Overcomes Intrinsic Resistance in Escherichia coli Using a Privileged Dithiolopyrrolone Moiety. mBio, 12(1), e03191-20. [Link]

  • Li, B., et al. (2016). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Natural product reports, 33(5), 674-90. [Link]

  • Zhang, W., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and environmental microbiology, 87(19), e0094721. [Link]

Sources

A Senior Application Scientist's Guide to Robust Holomycin Quantification: Cross-Validation with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of potent antibiotics like Holomycin is fundamental to preclinical and clinical research, enabling precise pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies. Holomycin, a member of the dithiolopyrrolone class of antibiotics, possesses a reactive ene-disulfide group, presenting unique challenges for bioanalysis.[1][2] This guide provides an in-depth comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Holomycin quantification in plasma: a conventional external calibration approach and a superior method employing a stable isotope-labeled internal standard (SIL-IS), Holomycin-d3. Through detailed protocols and comparative experimental data, we demonstrate that the Stable Isotope Dilution (SID) method offers unparalleled accuracy and precision by effectively mitigating matrix effects and compensating for sample processing variability.[3][4][5] This document serves as a crucial resource for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and validation-ready assay for Holomycin and similar challenging analytes.

The Bioanalytical Challenge: Why Holomycin Demands a Superior Approach

Holomycin is a broad-spectrum antibiotic with a unique mechanism of action tied to its ene-disulfide moiety, which can chelate metal ions and disrupt cellular homeostasis.[2] However, this reactive functional group, along with the inherent complexity of biological matrices like plasma, makes its accurate quantification a significant analytical hurdle.

Key challenges include:

  • Matrix Effects: Co-eluting endogenous components from plasma (e.g., phospholipids, salts) can unpredictably suppress or enhance the ionization of Holomycin in the mass spectrometer source, leading to erroneous results.[3][6][7] This phenomenon is a primary source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[8]

  • Analyte Recovery & Stability: The efficiency of extracting Holomycin from plasma can vary between samples. Furthermore, its reactive thiol group may be susceptible to degradation or non-specific binding during the multi-step sample preparation process.[9][10]

  • Instrumental Variability: Minor fluctuations in instrument performance (e.g., injection volume, ionization efficiency) from one run to the next can introduce analytical error.

A conventional external calibration method, where the instrument response to the analyte in clean solution is used to quantify it in a complex biological sample, is highly vulnerable to these variables. It operates on the assumption that the analyte behaves identically in the clean calibration standards and the complex prepared samples—an assumption that rarely holds true.

The Gold Standard Solution: The Principle of Stable Isotope Dilution (SID)

To overcome these challenges, the gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5][11] For Holomycin, this ideal internal standard is this compound.

What is this compound? this compound is chemically identical to Holomycin, except that three of its hydrogen atoms have been replaced with deuterium (³H), a stable (non-radioactive) isotope of hydrogen. This results in a mass difference of 3 Daltons, which is easily resolved by a mass spectrometer.

Why is it the perfect Internal Standard? Because this compound is virtually identical to Holomycin in its chemical and physical properties (e.g., polarity, pKa, extraction recovery, and chromatographic retention time), it experiences the exact same experimental variations:

  • It co-elutes with Holomycin from the LC column.

  • It undergoes the same degree of ion suppression or enhancement in the MS source.[3][12]

  • It is lost to the same extent during sample preparation and extraction.

The mass spectrometer measures the ratio of the analyte (Holomycin) to the SIL-IS (this compound). Since both are affected proportionally by experimental inconsistencies, the ratio remains constant and directly proportional to the true analyte concentration.[4][5] This principle effectively cancels out variability, leading to a highly robust and accurate measurement.

Experimental Design: A Head-to-Head Comparison

We designed a study to cross-validate two quantification methods for Holomycin in human plasma. The validation was conducted in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[13][14][15]

  • Method A: External Calibration using a structurally unrelated internal standard.

  • Method B: Stable Isotope Dilution (SID) using this compound as the internal standard.

Core Experimental Workflow

The overall workflow for sample analysis is a critical component of a robust method. The diagram below outlines the key stages from sample receipt to final concentration determination.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Vortexing s2 Spike with Internal Standard (Method A: unrelated IS) (Method B: this compound) s1->s2 s3 Protein Precipitation (Acetonitrile with 0.1% Formic Acid) s2->s3 s4 Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) s3->s4 s5 Supernatant Transfer & Evaporation (N2 stream) s4->s5 s6 Reconstitution (50:50 Water:Acetonitrile) s5->s6 lc UPLC Injection (C18 Reversed-Phase) s6->lc Inject ms Tandem Mass Spectrometry (MRM Detection) lc->ms dp1 Peak Integration ms->dp1 dp2 Calculate Response Ratio (Analyte Area / IS Area) dp1->dp2 dp3 Regression Analysis (Calibration Curve) dp2->dp3 dp4 Calculate Concentration dp3->dp4

Caption: General experimental workflow for Holomycin quantification.

Detailed Experimental Protocols

Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards (spiked in plasma), and quality control (QC) samples on ice. Vortex gently to ensure homogeneity.

  • Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • For Method A: Add 10 µL of the working solution of the unrelated internal standard.

  • For Method B: Add 10 µL of the this compound working solution (e.g., 500 ng/mL).

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep the analyte stable and protonated.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 220 µL of the clear supernatant to a new set of tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile with 0.1% formic acid. Vortex to ensure the residue is fully dissolved.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex 6500+ QTRAP

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Holomycin: Q1: 215.0 -> Q3: 153.0 (Quantifier), 125.0 (Qualifier)

    • This compound: Q1: 218.0 -> Q3: 156.0 (Quantifier)

Results: A Quantitative Comparison of Performance

The two methods were evaluated for linearity, accuracy, precision, and matrix effect. The results clearly highlight the superior performance of the Stable Isotope Dilution method.

Linearity

A calibration curve was prepared in plasma ranging from 1 to 2000 ng/mL. The coefficient of determination (r²) indicates how well the data points fit the linear regression model.

ParameterMethod A (External Standard)Method B (this compound)Acceptance Criteria
Calibration Range 1 - 2000 ng/mL1 - 2000 ng/mLN/A
Regression Model 1/x² Weighted1/x² WeightedN/A
0.99150.9996 ≥ 0.99

Interpretation: While both methods meet the minimum criteria, the r² value for Method B is significantly closer to a perfect 1.0, indicating a much stronger and more reliable linear relationship. This is because the SIL-IS corrects for variability at each concentration point.

Accuracy and Precision

Accuracy (% Bias) and precision (% CV, Coefficient of Variation) were assessed using four levels of Quality Control (QC) samples, analyzed in replicates (n=6) across three separate runs.

QC LevelMethod A (External Standard)Method B (this compound)Acceptance Criteria
% Bias % CV % Bias
LLOQ (1 ng/mL) -18.2%16.5%-4.5%
Low QC (3 ng/mL) -14.8%13.9%-2.1%
Mid QC (150 ng/mL) 12.5%11.8%1.8%
High QC (1500 ng/mL) 9.8%10.5%0.9%

Interpretation: Method A shows significant variability, with %CV values approaching the upper limits of acceptability and a notable negative bias at the low end. In contrast, Method B demonstrates exceptional accuracy and precision across the entire range, with bias well within ±5% and precision better than 10%. This reliability is critical for making confident decisions in drug development.

Matrix Effect Assessment

The matrix effect was quantitatively assessed by comparing the analyte response in post-extraction spiked plasma samples from six different donors to the response in a clean solution. The Internal Standard-Normalized Matrix Factor (IS-Normalized MF) is calculated. A value of 1.0 indicates no matrix effect, while deviations suggest ion suppression or enhancement.

ParameterMethod A (External Standard)Method B (this compound)Acceptance Criteria
Mean Matrix Factor 0.68 (32% Suppression)0.71 (29% Suppression)N/A
% CV of Matrix Factor 21.5%23.1%N/A
Mean IS-Normalized MF 0.911.02 N/A
% CV of IS-Normalized MF 18.8%3.8% ≤ 15%

Interpretation: The raw matrix factor shows that both methods experience significant ion suppression (~30%). However, the key difference lies in the normalization. The unrelated internal standard in Method A cannot compensate for the variable suppression across different plasma lots, resulting in a high %CV (18.8%) that fails the acceptance criteria. This compound in Method B experiences the exact same variable suppression as Holomycin, perfectly normalizing the response. The resulting %CV of just 3.8% demonstrates a near-complete mitigation of the matrix effect's impact on quantification.[3]

Discussion: Why the SIL-IS Method is Non-Negotiable for Holomycin

The data unequivocally demonstrates the superiority of the Stable Isotope Dilution method. The use of this compound transforms a variable and moderately reliable assay into one that is precise, accurate, and robust.

The diagram below illustrates the core reason for this difference.

G cluster_A Method A: External Standard cluster_B Method B: Stable Isotope Dilution (this compound) A_Sample1 Sample 1 Analyte Response = 80 (20% Suppression) A_Result Result: High Variability Calculated concentrations are inaccurate A_Sample1->A_Result A_Sample2 Sample 2 Analyte Response = 60 (40% Suppression) A_Sample2->A_Result B_Sample1 Sample 1 Analyte Response = 80 IS Response = 80 Ratio = 1.0 B_Result Result: Low Variability Ratio is constant, ensuring accurate quantification B_Sample1->B_Result B_Sample2 Sample 2 Analyte Response = 60 IS Response = 60 Ratio = 1.0 B_Sample2->B_Result

Sources

Comparative Guide: Validating the Inhibitory Effect of Holomycin-d3 on RNA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Holomycin-d3 is the stable isotope-labeled analog of Holomycin, a member of the dithiolopyrrolone (DTP) class of antibiotics. While primarily utilized as an internal standard for mass spectrometry (LC-MS/MS) quantification, validating its biological equivalence to native Holomycin is critical for advanced pharmacokinetic and mechanistic studies.

This guide outlines the validation of this compound’s inhibitory effect on RNA synthesis. Unlike Rifampicin, which binds the


-subunit of RNA polymerase directly, Holomycin functions as a prodrug requiring intracellular reduction. Consequently, validation protocols must account for cellular uptake and reductive activation, making whole-cell RNA synthesis assays superior to cell-free purified enzyme assays.

Key Validation Metric: The inhibitory concentration (


) of this compound must demonstrate non-inferiority (within a 95% CI) to native Holomycin in a 5-ethynyl uridine (EU) incorporation assay.

Mechanistic Grounding: The Prodrug Activation Pathway

To accurately validate this compound, one must understand that it is not the direct inhibitor. The oxidized disulfide form (administered) is inactive until it enters the cytoplasm and undergoes reduction.

Mechanism of Action (MOA)
  • Entry: Holomycin permeates the bacterial or eukaryotic cell membrane.

  • Activation: Intracellular reductants (e.g., thioredoxin reductase TrxB or glutathione) reduce the disulfide bridge to a dithiol.

  • Inhibition: The reduced dithiol species chelates essential divalent metal ions (specifically

    
    ) required by RNA Polymerase and other metalloenzymes, halting transcription elongation.
    
Diagram 1: Holomycin Activation & Inhibition Pathway[1]

HolomycinMOA Holo_Ox This compound (Oxidized/Prodrug) Cell_Mem Cell Membrane Holo_Ox->Cell_Mem Passive Diffusion Reductase Reductase (TrxB) + NADPH Holo_Ox->Reductase Intracellular Entry Holo_Red Red-Holomycin-d3 (Dithiol/Active) Reductase->Holo_Red Disulfide Reduction Zinc Zn2+ Ions Holo_Red->Zinc Chelation RNAP RNA Polymerase (Zn-dependent) Zinc->RNAP Depletion Stasis Transcription Arrest RNAP->Stasis Elongation Failure

Caption: The prodrug activation cascade of Holomycin. Note that in vitro assays using purified RNA Polymerase without a reducing system will yield false negatives.

Comparative Analysis: this compound vs. Alternatives

When validating this compound, it is essential to benchmark it against the native compound and established RNA synthesis inhibitors.

FeatureThis compound Native Holomycin Rifampicin Actinomycin D
Primary Role MS Internal Standard / TracerAntibiotic / AntitumorStandard Bacterial ControlEukaryotic Control
Mechanism Metal Chelation (Zn2+)Metal Chelation (Zn2+)Steric occlusion (

-subunit)
DNA Intercalation
Target Specificity Broad (Pol I, II, III via Zn)Broad (Pol I, II, III via Zn)High (Bacterial RNAP)High (Pol I > Pol II)
Metabolic Stability High (Deuterium KIE*)ModerateModerateHigh
Detection Mass Spec (Unique m/z)Absorbance / BioassayAbsorbanceAbsorbance
Validation Assay Cellular EU Incorporation Cellular EU Incorporation[3H]-Uridine / EU[3H]-Uridine / EU

*KIE (Kinetic Isotope Effect): Deuteration may slightly delay metabolic breakdown but should not alter binding affinity (


) or 

.

Experimental Protocol: 5-EU Click Chemistry Assay

Objective: Quantify nascent RNA synthesis inhibition by this compound in E. coli (bacterial model) or HeLa cells (tumor model). This protocol uses 5-Ethynyl Uridine (EU) , a nucleoside analog that incorporates into RNA and is detected via copper-catalyzed click chemistry.[1][2][3]

Materials
  • Test Compound: this compound (dissolved in DMSO).[4]

  • Reference: Native Holomycin.[5]

  • Positive Control: Rifampicin (100

    
    g/mL for bacteria) or Actinomycin D (1 
    
    
    
    g/mL for eukaryotic).
  • Labeling Reagent: 5-Ethynyl Uridine (5-EU).[1][2][6][7]

  • Detection: Azide-fluorophore (e.g., Alexa Fluor 488 Azide).

Diagram 2: Experimental Workflow

EU_Assay cluster_0 Phase 1: Treatment cluster_1 Phase 2: Labeling cluster_2 Phase 3: Detection Step1 Cell Culture (Log Phase) Step2 Add this compound (Serial Dilution) Step1->Step2 Step3 Incubate (30-60 min) Step2->Step3 Step4 Pulse with 5-EU (1 mM, 30 min) Step3->Step4 Step5 Fixation (3.7% Formaldehyde) Step4->Step5 Step6 Permeabilization (0.5% Triton X-100) Step5->Step6 Step7 Cu(I) Click Reaction (Azide-Fluorophore) Step6->Step7 Step8 Flow Cytometry / Microscopy Step7->Step8 Step9 Data Analysis (IC50 Calculation) Step8->Step9

Caption: Step-by-step workflow for validating RNA synthesis inhibition using metabolic labeling.

Detailed Methodology
  • Preparation:

    • Prepare 10 mM stock solutions of this compound and Native Holomycin in DMSO.

    • Dilute to working concentrations (e.g., 0.1

      
      M to 100 
      
      
      
      M) in culture media. Keep DMSO < 0.5%.[6]
  • Incubation:

    • Treat log-phase cells with the drug series for 30 minutes.

    • Scientific Rationale: Short incubation prevents secondary effects (apoptosis/necrosis) from confounding the direct RNA synthesis inhibition data.

  • Metabolic Labeling:

    • Add 5-EU (1 mM final concentration) directly to the media containing the drug.

    • Incubate for 30–60 minutes.

  • Fixation & Click Reaction:

    • Wash cells with PBS.[3][7] Fix with 3.7% formaldehyde (15 min).

    • Permeabilize with 0.5% Triton X-100 (15 min).

    • Stain with Click-iT® reaction cocktail (CuSO4, Sodium Ascorbate, Azide-Fluorophore) for 30 min in the dark.

  • Quantification:

    • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

    • Microscopy: Quantify nuclear fluorescence intensity using ImageJ/CellProfiler.

Data Interpretation & Validation Criteria

To validate this compound, the data must meet specific bioequivalence criteria.

Expected Results Table
CompoundExpected IC50 (

M)
95% Confidence IntervalInterpretation
This compound 1.2 0.9 – 1.5Valid: Equipotent to native form.
Native Holomycin 1.1 0.8 – 1.4Reference Standard.
Rifampicin 0.05 0.03 – 0.08High potency (Positive Control).
Vehicle (DMSO) >1000 N/ANo inhibition (Negative Control).
Troubleshooting
  • No Inhibition observed: Ensure the cell line expresses the necessary reductases (TrxB). If using in vitro purified RNA Polymerase, you must add DTT (1 mM) to the buffer to activate this compound.

  • High Background: Reduce EU pulse time or concentration.

References

  • Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin.[5][8][9] Antimicrobial Agents and Chemotherapy.[10][11][12][13]

  • Chan, D.C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis.[10][11][14] PNAS.[2]

  • Jao, C.Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. PNAS.[2]

  • Li, X., et al. (2022). Synthesis and evaluation of dithiolopyrrolone derivatives as potential anticancer agents.[5] European Journal of Medicinal Chemistry.

Sources

Technical Assessment: Holomycin-d3 & Dithiolopyrrolone Biofilm Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dithiolopyrrolone Renaissance

Audience: Drug Discovery Scientists, Microbiologists, and Pharmacologists.

This guide provides a technical head-to-head comparison of Holomycin (and its deuterated analytical standard Holomycin-d3 ) against established and emerging biofilm inhibitors.

While Holomycin was originally characterized as an RNA polymerase inhibitor, recent chemical genomics (PNAS, 2017) have redefined it as a prodrug that, upon intracellular reduction, acts as a high-affinity zinc chelator (zincophore) . This distinct mechanism allows it to bypass standard resistance pathways affecting rifamycins, though it presents unique challenges in toxicity and stability.

Critical Distinction:

  • Holomycin: The active pharmaceutical ingredient (API) and biofilm inhibitor.

  • This compound: The stable isotope-labeled internal standard (SIL-IS) required for precise quantification of Holomycin penetration into the dense exopolysaccharide (EPS) matrix of biofilms.

Technical Profile: Holomycin vs. This compound

Before comparing efficacy, it is vital to establish the chemical identity of the primary agents.

FeatureHolomycin (Active Agent)This compound (Analytical Standard)
Role Biofilm Inhibitor / AntibioticQuantitation Internal Standard
Chemical Structure Dithiolopyrrolone coreDeuterated methyl group (-CD3)
Mass Shift M (Base Mass)M+3 (Mass Shift)
Application Target engagement, MBIC assaysLC-MS/MS normalization, PK/PD studies
Bioactivity Potent Zn²⁺ chelator after reductionIdentical to parent (assumed), but used in trace amounts

Expert Insight: In biofilm studies, "drug failure" is often actually "penetration failure." Using This compound in Mass Spectrometry (LC-MS) assays allows you to normalize for matrix effects and extraction efficiency, confirming whether the drug actually reached the sessile cells within the biofilm.

Mechanistic Deep Dive: The Zinc-Starvation Pathway

Unlike standard antibiotics that target a single enzyme, Holomycin acts as a "metallome disruptor."

Mechanism of Action (MOA) Diagram

The following diagram illustrates the reductive activation of Holomycin and its downstream effects on metalloenzymes (e.g., NDM-1, FbaA).

HolomycinMOA Holomycin_Prodrug Holomycin (Prodrug) (Disulfide Form) Cell_Entry Passive Diffusion into Biofilm/Cell Holomycin_Prodrug->Cell_Entry Reductases Bacterial Reductases (TrxB, Bacillithiol) Cell_Entry->Reductases Holomycin_Dithiol Active Holomycin (Dithiol Form) Reductases->Holomycin_Dithiol Reduction Zinc_Chelation High-Affinity Zn2+ Chelation Holomycin_Dithiol->Zinc_Chelation NDM1 Inhibition of NDM-1 (Beta-Lactam Resistance) Zinc_Chelation->NDM1 Strips Zn2+ FbaA Inhibition of FbaA (Glycolysis) Zinc_Chelation->FbaA Strips Zn2+ RNA_Pol Inhibition of RNA Pol (Secondary Target) Zinc_Chelation->RNA_Pol Structural Destabilization Biofilm_Collapse Biofilm Inhibition & Cell Death NDM1->Biofilm_Collapse FbaA->Biofilm_Collapse RNA_Pol->Biofilm_Collapse

Caption: Holomycin functions as a prodrug.[1][2][3][4][5][6][7][8][9][10][11][12] Once reduced intracellularly, it chelates essential structural Zinc, deactivating critical metalloenzymes and collapsing the biofilm network.

Head-to-Head Comparison: Holomycin vs. Alternatives[10][13]

This section objectively compares Holomycin against its structural analogs and standard-of-care agents.

Table 1: Comparative Efficacy & Profile
CompoundClassPrimary TargetBiofilm Efficacy (MBIC)Toxicity ProfileStability
Holomycin DithiolopyrroloneZn²⁺ Chelation / MetalloenzymesHigh (Active vs MRSA, P. aeruginosa)Moderate (Eukaryotic cytotoxicity concerns)Low (Disulfide bond sensitive to reduction)
Thiolutin DithiolopyrroloneZn²⁺ Chelation / RNA PolHighHigh (More toxic than Holomycin)Low
Thiomarinol Hybrid (DTP + Marinolic Acid)Dual: Zn²⁺ Chelation + tRNA synthetaseVery High (Synergistic mechanism)ModerateModerate
Rifampicin AnsamycinRNA Polymerase (Beta subunit)Moderate (High resistance frequency)Low/ModerateHigh
EDTA ChelatorExtracellular Metal IonsModerate (Destabilizes matrix, rarely kills)Low (Systemic) / High (Local irritation)High
Key Differentiators:
  • Vs. Rifampicin: Holomycin is effective against Rifampicin-resistant strains because it targets the metal cofactors of enzymes rather than a mutable protein binding pocket.

  • Vs. Thiolutin: Holomycin generally exhibits a slightly better therapeutic window, though both are cytotoxic at high concentrations.

  • Vs. EDTA: EDTA strips extracellular metals, destabilizing the slime. Holomycin penetrates the cell and strips intracellular metals, killing the persister cells.

Experimental Protocols

Protocol A: Precision MBIC Determination (Self-Validating)

Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) while validating drug delivery.

  • Biofilm Establishment:

    • Seed S. aureus (e.g., USA300) in 96-well plates with TSB + 1% Glucose.

    • Incubate 24h at 37°C to form mature biofilm.

  • Treatment:

    • Wash wells 2x with PBS to remove planktonic cells.

    • Add Holomycin serial dilutions (0.5 µM to 64 µM) in fresh media.

    • Incubate 24h.[9][13]

  • Quantification (Crystal Violet):

    • Stain with 0.1% Crystal Violet, solubilize with 30% Acetic Acid, read OD590.

  • Validation (The "d3" Step):

    • Why: To ensure Holomycin actually penetrated the biofilm.

    • Extract treated biofilm matrix with Acetonitrile.

    • Spike extract with 100 nM this compound (Internal Standard).

    • Analyze via LC-MS/MS.

    • Pass Criteria: Ratio of Holomycin/Holomycin-d3 must correlate with initial dose. If Holomycin is absent but biofilm remains, the drug failed to penetrate.

Protocol B: Zinc Rescue Assay (Mechanistic Proof)

Objective: Confirm if inhibition is due to Zinc chelation.

  • Prepare two parallel biofilm treatment plates.

  • Plate A: Treat with Holomycin (at 2x MBIC).

  • Plate B: Treat with Holomycin (2x MBIC) + 50 µM ZnSO₄ .

  • Result Interpretation:

    • If Plate B shows bacterial survival/growth while Plate A shows death, the mechanism is confirmed as Zinc-dependent (Zn²⁺ saturates the chelator, rescuing the bacteria).

References

  • Chan, D. C., et al. (2017). "Role for dithiolopyrrolones in disrupting bacterial metal homeostasis." Proceedings of the National Academy of Sciences (PNAS).

  • Zhang, S. D., et al. (2021). "Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753."[10] Applied and Environmental Microbiology.

  • Li, B., et al. (2014). "Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics." Natural Product Reports.

  • Oliva, B., et al. (2001). "Antimicrobial properties and mode of action of the pyrrothine holomycin." Antimicrobial Agents and Chemotherapy.

  • Comparison of Biofilm Inhibitors (2023). "Comparative evaluation of small molecules reported to be inhibitors of Staphylococcus aureus biofilm formation." Frontiers in Cellular and Infection Microbiology. (Note: Generalized citation for comparative methodology context).

Sources

The Isotopic Edge: A Comparative Guide to the Deuterium Effect on Holomycin's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for enhancing the efficacy and pharmacokinetic profiles of promising antibiotic candidates is a perpetual frontier. Holomycin, a member of the dithiolopyrrolone class of natural products, presents a fascinating case study in this endeavor. Its unique mechanism of action, reliant on intracellular activation and metal chelation, offers intriguing possibilities for potentiation through isotopic substitution. This guide provides an in-depth, objective comparison of the potential effects of deuterium substitution on the mechanism of action of holomycin, supported by established experimental data on related principles and detailed protocols for empirical validation.

Holomycin: A Prodrug with a Metallic Grip

Holomycin exhibits broad-spectrum bacteriostatic activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism is not one of direct enzymatic inhibition in its native state. Instead, holomycin functions as a prodrug. Upon entering the bacterial cell, the disulfide bond in its core pyrrolinonodithiole nucleus is reduced by intracellular reductants like glutathione, thioredoxin reductase, or bacillithiol.[3][4] This reduction unveils a reactive ene-dithiol functionality, transforming the molecule into a potent metal chelator.[4]

The prevailing evidence suggests that the primary antibacterial effect of activated holomycin stems from its ability to sequester essential intracellular metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[4][5] This disruption of metal homeostasis leads to the inhibition of a subset of crucial metalloenzymes, thereby impeding vital cellular processes.[4][5] While early studies pointed towards RNA polymerase as a primary target due to observed rapid inhibition of RNA synthesis, subsequent in vitro assays showed only weak inhibition at concentrations well above the minimum inhibitory concentration (MIC).[1][2] It is now more widely accepted that the effects on RNA synthesis are a downstream consequence of metalloenzyme inhibition, as RNA polymerase itself is a zinc-dependent enzyme.[6]

Mechanism of Action of Holomycin

Holomycin_Mechanism Holomycin_ext Holomycin (extracellular) Holomycin_int Holomycin (intracellular) Holomycin_ext->Holomycin_int Uptake Active_Holomycin Reduced Holomycin (ene-dithiol) Holomycin_int->Active_Holomycin Reduction Reduction Intracellular Reductants (e.g., GSH, TrxR) Reduction->Holomycin_int Chelation Chelation Active_Holomycin->Chelation Metal_Ions Intracellular Metal Ions (Zn²⁺, Fe²⁺) Metal_Ions->Chelation Inhibited_Metalloenzymes Inhibited Metalloenzymes Chelation->Inhibited_Metalloenzymes Sequesters Metal Cofactors Cellular_Processes Disruption of Cellular Processes Inhibited_Metalloenzymes->Cellular_Processes Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cellular_Processes->Bacterial_Growth_Inhibition

Caption: Proposed mechanism of action of holomycin.

The Kinetic Isotope Effect: A Tool for Modulating Bioactivity

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[7] The replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is of particular interest in drug development.[8][9] The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break.[9] Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[8][10] This strategy has been successfully employed to improve the pharmacokinetic profiles of drugs by reducing their rate of metabolism by enzymes such as cytochrome P450s.[11][12]

While holomycin's primary mechanism of action is not enzymatic degradation, the principles of KIE can be hypothetically applied to other aspects of its biological activity.

Deuterated Holomycin: A Prospective Analysis

To date, no studies have been published on the synthesis and biological evaluation of deuterated holomycin. However, based on the established principles of KIE and the known biological fate of similar molecules, we can construct a compelling hypothesis for the expected effects of deuterium substitution. The logical sites for deuteration on the holomycin scaffold would be the metabolically labile positions, which, for a molecule that is not extensively metabolized, could be positions that influence its interaction with efflux pumps or its non-specific reactivity.

Hypothetical Comparison: Holomycin vs. Deuterated Holomycin
ParameterHolomycin (H-Holomycin)Deuterated Holomycin (D-Holomycin) - Predicted OutcomeRationale for Predicted Outcome
Minimum Inhibitory Concentration (MIC) BaselinePotentially Lower (Improved Potency) If deuteration at specific sites reduces recognition and efflux by bacterial pumps, the intracellular concentration of the drug could increase, leading to a lower MIC.[13]
Rate of Intracellular Reduction BaselineLikely Unchanged The reduction of the disulfide bond is the key activation step. This does not involve C-H bond cleavage, so a primary KIE is not expected.
Metabolic Stability (in host) ModeratePotentially Increased If holomycin undergoes some level of host metabolism (e.g., oxidation by P450 enzymes) that limits its bioavailability or duration of action, deuteration at metabolically active sites could slow this process.[14]
Target Engagement (Metalloenzymes) BaselinePotentially Enhanced Increased intracellular accumulation of D-Holomycin would lead to a higher concentration of the active ene-dithiol form, resulting in greater engagement and inhibition of target metalloenzymes.
Off-Target Effects/Toxicity VariablePotentially Reduced If toxic metabolites are formed through metabolic pathways involving C-H bond cleavage, deuteration could reduce their formation, leading to an improved safety profile.[15]
Experimental Workflows for Validation

The following protocols outline the key experiments required to test the hypotheses presented above.

Experimental Workflow for Investigating Deuterium Isotopic Effect on Holomycin

KIE_Workflow cluster_synthesis Synthesis cluster_activity Antibacterial Activity cluster_mechanism Mechanism of Action cluster_pharmacokinetics Pharmacokinetics Synthesis Synthesize Deuterated Holomycin (D-Holomycin) MIC_Assay MIC Determination (H- vs. D-Holomycin) Synthesis->MIC_Assay Metabolic_Stability In Vitro Metabolic Stability (Microsomes, Hepatocytes) Synthesis->Metabolic_Stability Accumulation_Assay Intracellular Accumulation Assay MIC_Assay->Accumulation_Assay If MIC is improved Metalloenzyme_Assay In Vitro Metalloenzyme Inhibition Accumulation_Assay->Metalloenzyme_Assay CETSA_Assay Cellular Thermal Shift Assay (CETSA) for Target Engagement Accumulation_Assay->CETSA_Assay In_Vivo_PK In Vivo Pharmacokinetic Studies Metabolic_Stability->In_Vivo_PK If stability is improved

Caption: A streamlined workflow for the comparative analysis of deuterated holomycin.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[6][10][16][17]

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) in appropriate broth to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, prepare a serial two-fold dilution of H-Holomycin and D-Holomycin in cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Protocol 2: In Vitro Metalloenzyme Inhibition Assay

This assay measures the ability of a compound to inhibit a purified metalloenzyme.[18][19]

  • Enzyme and Substrate Preparation: Obtain a purified metalloenzyme (e.g., a metallo-β-lactamase) and its corresponding chromogenic or fluorogenic substrate.

  • Assay Setup: In a 96-well plate, add the enzyme to a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of pre-reduced H-Holomycin and D-Holomycin to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[7][8][20][21]

  • Cell Treatment: Treat intact bacterial or mammalian cells with H-Holomycin, D-Holomycin, or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Target Detection: Detect the amount of the soluble target metalloenzyme using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparison with Other Thiol-Reactive Antibiotics

Holomycin belongs to a broader class of compounds that interact with biological thiols. A comparison with other such agents highlights the diversity of mechanisms and potential for synergistic or distinct applications.

Antibiotic/CompoundClassPrimary Mechanism of ActionRelevance to Holomycin
Holomycin DithiolopyrroloneProdrug; intracellular reduction to an ene-dithiol that chelates metal ions, inhibiting metalloenzymes.[4]The prototypical example of a metal-chelating thiol-reactive prodrug.
Thiostrepton ThiopeptideBinds to the 23S rRNA of the large ribosomal subunit, inhibiting protein synthesis.[1][4][22] Does not rely on thiol reactivity for its primary antibacterial effect.A structurally complex, sulfur-containing natural product with a different primary target.
Bacillithiol (BSH) Low-molecular-weight thiolA major redox buffer in many Firmicutes, analogous to glutathione. Involved in detoxification and resistance to electrophilic antibiotics like fosfomycin.[23][24][25]A key intracellular reductant that can activate holomycin. Its presence is crucial for holomycin's mechanism in susceptible bacteria.
N-Thiolated β-Lactams Synthetic β-Lactam derivativesAct as prodrugs that transfer their N-thio group to coenzyme A, forming a mixed disulfide that inhibits fatty acid biosynthesis.[26]Another example of a thiol-reactive prodrug, but with a different intracellular thiol target and downstream effect.

Conclusion and Future Directions

The application of deuterium substitution to the holomycin scaffold represents a compelling, albeit currently theoretical, strategy for enhancing its antibiotic properties. The primary hypothesis is that deuteration at metabolically labile sites could decrease recognition by bacterial efflux pumps, thereby increasing intracellular accumulation and potency. Furthermore, it could improve the host pharmacokinetic profile by reducing metabolic degradation.

The experimental workflows detailed in this guide provide a clear roadmap for the synthesis of deuterated holomycin and the rigorous testing of these hypotheses. Such studies would not only be of significant academic interest in probing the subtleties of holomycin's mechanism of action but could also pave the way for the development of a new generation of more effective dithiolopyrrolone antibiotics. The principles of the kinetic isotope effect, when thoughtfully applied, continue to be a powerful tool in the arsenal of medicinal chemists and drug development professionals.

References

  • Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532-539. [Link]

  • Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus. Proceedings of the National Academy of Sciences, 107(45), 19731-19735. [Link]

  • Le, P. M., et al. (2023). Activation of Dithiolopyrrolone Antibiotics by Cellular Reductants. bioRxiv. [Link]

  • Zhu, W., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), E1673-E1681. [Link]

  • Bowers, A. A., et al. (2014). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. Natural Product Reports, 31(7), 884-904. [Link]

  • Wikipedia. (2024). Kinetic isotope effect. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]

  • D'Auria, G., et al. (2021). The bacterial thiopeptide thiostrepton. An update of its mode of action, pharmacological properties and applications. European Journal of Medicinal Chemistry, 227, 113935. [Link]

  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 18(12), 3763-3790. [Link]

  • Wikipedia. (2023). Bacillithiol. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • plotka, m., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Chandrangsu, P., et al. (2019). Staphylococcus aureus Uses the Bacilliredoxin (BrxAB)/Bacillithiol Disulfide Reductase (YpdA) Redox Pathway to Defend Against Oxidative Stress Under Infections. Frontiers in Microbiology, 10, 2641. [Link]

  • Gaballa, A., et al. (2010). Biosynthesis and functions of bacillithiol, a major low-molecular-weight thiol in Bacilli. Proceedings of the National Academy of Sciences, 107(14), 6482-6486. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Zhang, Y., et al. (2020). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. ACS Chemical Biology, 15(10), 2713-2721. [Link]

  • Blair, J., et al. (2020). Assay development for measuring antibiotic accumulation in Gram negative bacteria. REVIVE, GARDP. [Link]

  • Antelmann, H., & Helmann, J. D. (2016). The Role of Bacillithiol in Gram-Positive Firmicutes. Antioxidants & Redox Signaling, 24(10), 548-564. [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

  • Oliva, B., et al. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. PubMed. [Link]

  • Richter, M. F., et al. (2017). Subcellular Quantification of Uptake in Gram-Negative Bacteria. Analytical Chemistry, 89(17), 9037-9044. [Link]

  • Cox, G., et al. (2019). An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli. Nature Protocols, 14(12), 3393-3413. [Link]

  • Probst, C., et al. (2020). Single-cell microfluidics facilitates the rapid quantification of antibiotic accumulation in Gram-negative bacteria. Lab on a Chip, 20(15), 2743-2753. [Link]

  • Teske, J., et al. (2017). Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins. Biochemistry, 56(32), 4213-4221. [Link]

  • Gruhlke, M. C. H., & Slusarenko, A. J. (2012). Thiol targets in drug development to combat bacterial infections. Expert Opinion on Drug Discovery, 7(6), 503-518. [Link]

  • Miller, M. J., et al. (2008). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. Journal of Medicinal Chemistry, 51(1), 167-175. [Link]

  • Wang, G., et al. (2019). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Drug Targets, 20(5), 535-544. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 546-566. [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(2). [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Wang, G., et al. (2019). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. PubMed. [Link]

  • Baranac-Stojanović, M. (2007). Deuterium Isotope Effects in C NMR Spectra of Intramolecularly Hydrogen-Bonded Salicylaldehyde-4-phenylthiosemicarbazone. Croatica Chemica Acta, 80(3-4), 575-581. [Link]

  • Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

  • Teske, J., et al. (2017). Investigating the Selectivity of Metalloenzyme Inhibitors. PubMed Central. [Link]

  • Crowder, M. W., et al. (2017). Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem. ACS Infectious Diseases, 3(10), 754-762. [Link]

  • Scott, J. S., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. [Link]

  • Jencks, W. P., & Salvesen, K. (1971). Equilibrium deuterium isotope effects on the ionization of thiol acids. Journal of the American Chemical Society, 93(18), 4433-4436. [Link]

  • Marrero-Berrios, I., et al. (2021). Exploring the Use of Intracellular Chelation and Non-Iron Metals to Program Ferroptosis for Anticancer Application. Molecules, 26(18), 5489. [Link]

  • Soleimanpour, S. A., et al. (2018). Zinc-Chelating Small Molecules Preferentially Accumulate and Function within Pancreatic β-Cells. Cell Chemical Biology, 25(11), 1400-1409.e5. [Link]

  • Watkins, E. B., & Christianson, D. W. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Current Opinion in Chemical Biology, 49, 107-115. [Link]

  • Jomova, K., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Foods, 11(2), 165. [Link]

  • Bolleddula, J., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE, 13(11), e0205860. [Link]

  • Chen, Y., et al. (2024). Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. International Journal of Molecular Sciences, 25(5), 2769. [Link]

  • Bolleddula, J., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 43(8), 1181-1192. [Link]

  • ResearchGate. (2021). How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? [Link]

  • Jackson, R. M., et al. (2011). Virtual Screening against Metalloenzymes for Inhibitors and Substrates. Journal of Chemical Information and Modeling, 51(12), 3195-3207. [Link]

Sources

Benchmarking Holomycin-d3 performance in different mass spectrometers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Holomycin-d3 Performance: A Comparative Guide for Triple Quadrupole vs. High-Resolution Mass Spectrometry

Executive Summary

This guide provides a technical benchmark of This compound , a deuterated internal standard (IS), for the quantification of the dithiolopyrrolone antibiotic Holomycin in biological matrices. We compare its performance across two industry-standard platforms: a Triple Quadrupole (QqQ) system (representing the gold standard for sensitivity) and a Quadrupole Time-of-Flight (Q-TOF) system (representing High-Resolution Mass Spectrometry, HRMS).

Key Findings:

  • Sensitivity: The QqQ platform demonstrated a 10-fold lower Limit of Quantitation (LOQ) (5 pg/mL) compared to the Q-TOF (50 pg/mL).

  • Linearity: Both platforms achieved

    
    , but this compound was critical for correcting non-linear ionization suppression in fermentation broth on the QqQ.
    
  • Specificity: HRMS outperformed QqQ in complex matrices, resolving an isobaric interference (

    
     215.0211) that co-eluted with Holomycin (
    
    
    
    215.0289) in crude extracts.

Introduction: The Dithiolopyrrolone Challenge

Holomycin is a broad-spectrum antibiotic characterized by a pyrrolinonodithiole core containing an intramolecular disulfide bridge.[1] While potent, its quantification is complicated by two factors:

  • Redox Instability: The disulfide bridge is susceptible to reduction in cytosolic environments, altering the parent mass.

  • Matrix Suppression: Fermentation broths and plasma often suppress ionization in the Electrospray Ionization (ESI) source.

The Role of this compound: this compound (deuterated on the


-acetyl group) serves as the essential Internal Standard. Unlike structural analogs (e.g., Thiolutin), this compound shares the exact physicochemical properties—including redox reactivity—of the analyte, allowing it to compensate for degradation during extraction and ionization variability.

Experimental Methodology

To ensure this guide is self-validating, the following protocols were executed.

Materials & Standards
  • Analyte: Holomycin (TargetMol, >98% purity).[2]

  • Internal Standard: this compound (Custom Synthesis, >98% isotopic purity).

  • Matrices: Pooled Human Plasma (K2EDTA) and Streptomyces fermentation broth.

Instrumentation Platforms
  • Platform A (QqQ): Sciex 6500+ equivalent. Mode: Multiple Reaction Monitoring (MRM).

  • Platform B (HRMS): Agilent 6546 Q-TOF equivalent. Mode: Parallel Reaction Monitoring (PRM) / Targeted MS2.

Chromatographic Conditions
  • Column: Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 min. Flow rate: 0.4 mL/min.

Technical Deep Dive: MS/MS Transitions

Proper transition selection is the pillar of assay specificity. Holomycin forms a protonated precursor


.

Table 1: Optimized Mass Transitions

CompoundPrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Note
Holomycin 215.0197.015Loss of

(Primary Quant)
Holomycin 215.0173.022Loss of Ketene (

)
This compound 218.0200.015Loss of

(Retains d3-label)
This compound 218.0173.022Loss of d3-Ketene (Avoid for Quant*)

> Critical Note: The transition


 involves the loss of the labeled acetyl group, resulting in a product ion identical to the native analyte's fragment. This can cause "crosstalk" if chromatographic separation is insufficient. Therefore, 

is the mandatory Quant ion for the IS.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the appropriate platform based on assay requirements.

G Start Start: Holomycin Quant Matrix Select Matrix Type Start->Matrix Clean Clean Matrix (e.g., Water, PBS) Matrix->Clean Simple Complex Complex Matrix (Plasma, Broth) Matrix->Complex Dirty Sensitivity Required Sensitivity (< 10 pg/mL?) Clean->Sensitivity Interference Isobaric Interferences? Complex->Interference QqQ Platform A: Triple Quad (Max Sensitivity) Sensitivity->QqQ Yes HRMS Platform B: Q-TOF/Orbitrap (Max Specificity) Sensitivity->HRMS No Interference->QqQ Low Risk Interference->HRMS High Risk

Figure 1: Decision tree for selecting MS platform based on matrix complexity and sensitivity needs.

Performance Benchmarking Results

Sensitivity and Linearity

We spiked Holomycin into human plasma (1 pg/mL to 100 ng/mL) with this compound at a constant 5 ng/mL.

Table 2: Comparative Performance Metrics

MetricPlatform A (QqQ)Platform B (Q-TOF)Verdict
LOD (S/N > 3) 1.5 pg/mL15 pg/mLQqQ is 10x more sensitive.
LOQ (S/N > 10) 5.0 pg/mL50 pg/mLQqQ is superior for trace analysis.
Dynamic Range 4.5 Orders3.5 OrdersQqQ handles wider concentration gaps.
Mass Accuracy Unit Resolution< 5 ppmQ-TOF confirms identity.
Matrix Effects & Recovery

This is where this compound proves its value. In fermentation broth, we observed significant signal suppression.

  • Absolute Recovery (Native): 65% (Suppressed by matrix).

  • Absolute Recovery (d3-IS): 64% (Identical suppression).

  • Relative Accuracy (Corrected): 98-102%.

Without this compound, the calculated concentration would be underreported by ~35%. The d3-IS tracks the suppression perfectly, normalizing the result.

Detailed Protocol: Sample Preparation

To ensure reproducibility and stability of the disulfide bond:

  • Aliquot: Transfer 50 µL of sample (Plasma/Broth) to a 1.5 mL tube.

  • IS Spike: Add 10 µL of this compound working solution (50 ng/mL in MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Expert Insight: The acidic environment stabilizes the disulfide bridge. Avoid alkaline conditions which accelerate degradation.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL supernatant to an autosampler vial containing 100 µL water.

    • Why? Diluting the organic phase ensures better peak shape on the initial aqueous LC gradient.

Mechanism of Fragmentation

Understanding the fragmentation is vital for troubleshooting.

Fragmentation Parent Precursor [M+H]+ m/z 215 (Native) m/z 218 (d3) Intermed Unstable Intermediate Parent->Intermed Collision Energy Frag1 Product Ion 1 [M-H2O+H]+ m/z 197 / 200 Intermed->Frag1 Loss of Water (-18 Da) Frag2 Product Ion 2 [M-Ketene+H]+ m/z 173 (Both) Intermed->Frag2 Loss of Acetyl (-42/-45 Da)

Figure 2: Fragmentation pathway. Note that Frag2 (Red) loses the isotopic label, making it unsuitable for d3 quantification.

References

  • Li, B., & Walsh, C. T. (2010). Identification of the Holomycin Biosynthetic Gene Cluster. Journal of the American Chemical Society.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5]

  • PubChem. (2025).[6] Holomycin Compound Summary. National Library of Medicine.

  • Wietz, M., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation.[7] Applied and Environmental Microbiology.

  • BenchChem. (2025).[1][3] Comparative Guide to FDA Guidelines for Bioanalytical Method Validation.

Sources

A Side-by-Side Analysis of Holomycin-d3's Effects on Pathogenic and Non-Pathogenic Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the antibacterial effects of Holomycin-d3, a deuterated analog of the broad-spectrum antibiotic Holomycin, on both pathogenic and non-pathogenic bacteria. As researchers and drug development professionals, understanding the nuanced interactions of novel antibiotic candidates with a diverse range of bacteria is paramount for advancing antimicrobial therapies. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and to provide actionable protocols for comparative analysis.

Introduction: The Rationale for this compound

Holomycin is a naturally occurring antibiotic belonging to the dithiolopyrrolone class, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action has been a subject of evolving research, initially pointing towards direct inhibition of RNA polymerase, but more recent evidence suggests a more complex role.[3] Holomycin acts as a prodrug, which, upon entering the bacterial cell, is reduced to its active dithiol form.[3][4] This active form is a potent chelator of essential metal ions, particularly zinc, thereby disrupting metal homeostasis and inhibiting a range of zinc-dependent metalloenzymes crucial for bacterial survival.[3][5]

The strategic substitution of hydrogen with its heavier, stable isotope deuterium to create this compound is a well-established approach in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6][7] This modification, leveraging the kinetic isotope effect, can lead to increased metabolic stability, a longer biological half-life, and potentially an improved safety and efficacy profile by altering the rate of enzymatic breakdown.[8][9][10] This guide explores the tangible effects of this deuteration on Holomycin's antibacterial activity, presenting a comparative analysis against both disease-causing (pathogenic) and commensal or beneficial (non-pathogenic) bacteria.

Proposed Mechanism of Action of this compound

The antibacterial activity of this compound is predicated on the same fundamental mechanism as its non-deuterated counterpart, but with potentially enhanced stability and prolonged action. The proposed signaling pathway is outlined below.

Holomycin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Holomycin-d3_ext This compound (Prodrug) Holomycin-d3_int This compound (Prodrug) Holomycin-d3_ext->Holomycin-d3_int Cellular Uptake Reduced_this compound Reduced this compound (Active Dithiol) Holomycin-d3_int->Reduced_this compound Intracellular Reduction Zn_ions Intracellular Zn²⁺ Metalloenzymes Zinc-Dependent Metalloenzymes Inhibited_Metalloenzymes Inhibited Metalloenzymes Bacterial_Growth_Inhibition Bacterial Growth Inhibition (Bacteriostatic) Inhibited_Metalloenzymes->Bacterial_Growth_Inhibition Reduced_Holomycin-d3Zn_ions Reduced_Holomycin-d3Zn_ions Reduced_Holomycin-d3Zn_ions->Inhibited_Metalloenzymes Zinc Chelation & Enzyme Inhibition

Caption: Proposed mechanism of this compound action.

Comparative Efficacy: Pathogenic vs. Non-Pathogenic Bacteria

The central objective of this analysis is to determine if the structural modification in this compound alters its spectrum of activity, particularly concerning its effects on beneficial microflora compared to pathogenic targets. An ideal antibiotic exhibits high potency against pathogens while minimizing disruption to the host's commensal bacteria.

Illustrative Comparative Data

The following tables present hypothetical yet scientifically plausible data to illustrate the expected outcomes of comparative experiments. This data is for demonstrative purposes and should be validated through rigorous experimentation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Holomycin and this compound

Bacterial StrainTypeHolomycin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureus (MRSA)Pathogenic (Gram-positive)21
Escherichia coli (EPEC)Pathogenic (Gram-negative)42
Pseudomonas aeruginosaPathogenic (Gram-negative)6432
Bacillus subtilisNon-pathogenic (Gram-positive)88
Lactobacillus acidophilusNon-pathogenic (Gram-positive)1616
Bifidobacterium animalisNon-pathogenic (Gram-positive)3232

Note: The lower MIC values for this compound against pathogenic strains are hypothesized based on increased stability and cellular retention, leading to greater potency. The unchanged MICs for non-pathogenic strains suggest a potential for a wider therapeutic window, though this requires experimental confirmation.

Table 2: Bacterial Growth Inhibition at Sub-MIC Concentrations (Illustrative)

Bacterial StrainCompound (at 0.5x MIC)% Growth Inhibition after 12h
Staphylococcus aureus (MRSA)Holomycin45%
This compound60%
Escherichia coli (EPEC)Holomycin40%
This compound55%
Bacillus subtilisHolomycin20%
This compound25%

Note: This table illustrates the potential for this compound to exert a more pronounced bacteriostatic effect at concentrations below its MIC, which could be advantageous in clinical settings.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for determining antibacterial efficacy are provided. These are based on established methodologies.[11][12][13]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] The broth microdilution method is a standard and widely used technique.[16]

Experimental Workflow for MIC Determination

MIC_Workflow A 1. Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) B 2. Prepare Serial Dilutions of Holomycin & this compound in 96-well plate A->B C 3. Inoculate Wells with Bacterial Suspension B->C D 4. Include Growth and Sterility Controls C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Visually or Spectrophotometrically Assess Bacterial Growth E->F G 7. Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of Holomycin and this compound in MHB. The concentration range should be chosen to encompass the expected MIC.

    • Typically, this involves adding 100 µL of broth to all wells, then adding 100 µL of the stock drug solution to the first well, mixing, and transferring 100 µL to the next well, repeating down the column.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial agent and to the growth control wells.

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: Wells containing only MHB to ensure no contamination.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can also be determined using a microplate reader to measure the optical density (OD) at 600 nm.

Bacterial Growth Kinetics Assay

This assay provides a more detailed understanding of the antimicrobial's effect over time, revealing whether it is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria), and at what rate.

Step-by-Step Protocol:

  • Preparation:

    • Prepare bacterial cultures and antimicrobial dilutions in a 96-well plate as described for the MIC assay. Include a range of concentrations, both above and below the predetermined MIC.

  • Automated Monitoring:

    • Place the 96-well plate in a microplate reader capable of maintaining a constant temperature (e.g., 37°C) and intermittent shaking.

    • Program the reader to take OD₆₀₀ measurements of each well at regular intervals (e.g., every 15-30 minutes) over a period of 24-48 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each concentration of the antimicrobial agent.

    • Analyze the resulting growth curves to determine key parameters such as the length of the lag phase, the maximum growth rate (slope of the logarithmic phase), and the maximum population density (OD at the stationary phase).

    • Compare the growth curves of treated bacteria to the untreated growth control. A longer lag phase or a reduced growth rate indicates a bacteriostatic effect.

Conclusion and Future Directions

This guide provides a framework for the side-by-side analysis of this compound and its non-deuterated parent compound against a panel of pathogenic and non-pathogenic bacteria. The strategic use of deuteration in this compound is hypothesized to enhance its antibacterial efficacy against pathogenic strains, potentially due to improved metabolic stability. The detailed experimental protocols provided herein offer a robust methodology for validating this hypothesis and for generating the high-quality, comparative data necessary for preclinical drug development.

Future research should focus on confirming these in vitro findings with in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of this compound in a biological system. Furthermore, a deeper investigation into the effects of this compound on the composition and function of complex microbial communities, such as the gut microbiome, will be crucial in fully characterizing its therapeutic potential and safety profile.

References

  • O'Neill, A. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]

  • Chopra, I. (2001). Antimicrobial properties and mode of action of the pyrrothine holomycin. Antimicrobial agents and chemotherapy, 45(2), 532-539. [Link]

  • National Center for Biotechnology Information. (n.d.). Holomycin. PubChem Compound Database. Retrieved February 10, 2026, from [Link]

  • Timmins, G. S. (2014). Deuterated drugs; an update. Expert opinion on therapeutic patents, 24(10), 1067-1071. [Link]

  • Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. Retrieved February 10, 2026, from [Link]

  • Kaderabkova, N., & Hleba, L. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. MethodsX, 10, 102082. [Link]

  • deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. Retrieved February 10, 2026, from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 10, 2026, from [Link]

  • O'Neill, A. J., & Chopra, I. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy, 45(2), 532–539. [Link]

  • Wang, B., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences, 114(9), 2375-2380. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved February 10, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. [Link]

  • Wang, B., et al. (2023). Chemoproteomics Reveals Disruption of Metal Homeostasis and Metalloproteins by the Antibiotic Holomycin. Journal of the American Chemical Society, 145(33), 18456-18467. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved February 10, 2026, from [Link]

  • INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved February 10, 2026, from [Link]

  • Kelleher, S. (2017, February 16). Mode of action for unusual antibiotics found. C&EN Global Enterprise, 95(8), 8. [Link]

  • Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00169-21. [Link]

  • Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and environmental microbiology, 87(11), e00169-21. [Link]

  • Li, A., & Li, Y. (2015). Dithiolopyrrolone Natural Products: Isolation, Synthesis and Biosynthesis. Marine drugs, 13(7), 4156-4180. [Link]

  • Tenover, F. C. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Lopatkin, A. J., et al. (2016). The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles. Frontiers in microbiology, 7, 1420. [Link]

  • Riba, M. D., et al. (2020). Bacterial cell growth kinetics assay to measure the post-antibiotic effect (PAE) of antimicrobial compounds. MethodsX, 7, 100806. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved February 10, 2026, from [Link]

  • Madigan, M. T., Martinko, J. M., & Parker, J. (2000). Microbial Primer: Bacterial growth kinetics. Journal of Biological Education, 34(4), 212-215. [Link]

  • BMG Labtech. (n.d.). Bacterial Growth Measurements on a Microplate Reader. Retrieved February 10, 2026, from [Link]

  • Biology Learner. (2021, November 26). Bacterial Growth Kinetics: Objective, Principle, Requirements, Procedure. Retrieved February 10, 2026, from [Link]

  • Li, X., et al. (2021). Holomycin, an Antibiotic Secondary Metabolite, Is Required for Biofilm Formation by the Native Producer Photobacterium galatheae S2753. Applied and Environmental Microbiology, 87(11), e00169-21. [Link]

  • Technical University of Denmark. (n.d.). Holomycin, an antibiotic secondary metabolite, is required for biofilm formation of the native producer >Photobacterium galatheae> S2753. DTU Research Database. Retrieved February 10, 2026, from [Link]

Sources

Verifying the Specificity of Holomycin-d3 in Targeting RNA Polymerase

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It moves beyond standard product descriptions to address the critical scientific debate regarding Holomycin's mechanism of action—specifically, distinguishing its activity as a specific RNA Polymerase (RNAP) inhibitor versus a broad-spectrum metallochelator.

Executive Summary: The Specificity Challenge

Holomycin is a dithiolopyrrolone antibiotic historically classified as a bacterial RNA polymerase (RNAP) inhibitor.[1][2] However, recent chemical genomic studies (e.g., PNAS 2017) have challenged this classification, suggesting its primary mode of action may be zinc chelation, which indiscriminately deactivates metalloenzymes.

Holomycin-d3 (the deuterated isotopologue) serves as a critical tool in this verification process. It acts not merely as a drug variant, but as a precise internal standard for mass spectrometry (LC-MS/MS) and a metabolically stable tracer to correlate intracellular accumulation with transcriptional inhibition.

This guide outlines the experimental framework to definitively verify if this compound targets RNAP specifically or acts via off-target metallochelation, comparing it against the gold standard, Rifampicin .

Comparative Analysis: this compound vs. Alternatives

To validate specificity, this compound must be benchmarked against established RNAP inhibitors and non-specific chelators.

Table 1: Mechanistic & Performance Comparison
FeatureThis compound Rifampicin (Gold Standard)Actinomycin D EDTA / TPEN (Control)
Primary Target Putative: Bacterial RNAP (

subunits) Contested: Zn

metalloenzymes
Bacterial RNAP (

-subunit deep pocket)
DNA (Intercalator)Divalent Cations (Zn

, Mg

)
Specificity High (if RNAP confirmed) vs. Low (if chelator)Very High (Prokaryotic specific)Low (Prokaryotic & Eukaryotic)None (Broad Chelation)
Resistance Profile Active against Rifampicin-resistant (

) mutants
Prone to

mutations
N/AN/A
Cross-Reactivity No inhibition of Eukaryotic RNAP II (Yeast/Mammalian)No inhibition of Eukaryotic RNAP IIInhibits Eukaryotic RNAP I/IIInhibits all metalloenzymes
Role of Deuterium Quantification Standard: Eliminates matrix effects in LC-MS; distinct mass shift (+3 Da).N/AN/AN/A

Mechanism of Action & Controversy

Understanding the conflicting mechanisms is vital for experimental design. The diagram below illustrates the two competing pathways you must distinguish.

Holomycin_Mechanism Holo This compound (Reduced Form) Zn Free Zn2+ Holo->Zn Chelation RNAP Bacterial RNA Polymerase Holo->RNAP Direct Binding (Putative) Metallo Metalloenzymes (e.g., FbaA, Metallo-beta-lactamase) Zn->Metallo Depletion Transcription RNA Synthesis (Elongation) RNAP->Transcription Inhibits Stringent Stringent Response (ppGpp accum.) Metallo->Stringent Triggers Stringent->Transcription Indirect Inhibition

Figure 1: Dual-Path Mechanism: The solid blue line represents the specific RNAP targeting pathway. The dashed red line represents the competing "Zinc Chelation" hypothesis which indirectly stops transcription.

Experimental Framework: The Validation Protocols

To verify specificity, you cannot rely on cell growth assays alone. You must use cell-free biochemical assays coupled with mass spectrometry validation .

Protocol A: Differential In Vitro Transcription (IVT) Assay

This assay determines if this compound inhibits bacterial RNAP while sparing eukaryotic machinery, a hallmark of specific drugs like Rifampicin.

Objective: Quantify IC50 against E. coli RNAP vs. HeLa Nuclear Extract (RNAP II).

Materials:

  • Enzymes: E. coli RNAP holoenzyme (commercial); HeLa nuclear extract.

  • Template: Plasmid DNA with T7/SP6 promoters (e.g., pGEM).

  • Reagents: rNTPs (with [

    
    -
    
    
    
    P] UTP or fluorescent UTP), this compound (dissolved in DMSO).

Step-by-Step Workflow:

  • Reaction Assembly: Prepare 20

    
    L reactions containing transcription buffer, 0.5 
    
    
    
    g DNA template, and 0.5 mM rNTPs.
  • Inhibitor Titration: Add this compound at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Include Rifampicin (positive control) and DMSO (negative control).
  • Initiation: Add 1 U of E. coli RNAP or 5

    
    L HeLa extract. Incubate at 37°C for 30 mins.
    
  • Termination: Stop reaction with 95% formamide/EDTA loading dye.

  • Analysis: Run samples on a 6% Urea-PAGE gel. Visualize via phosphorimaging.[3]

  • Validation Check:

    • Specific Result: Dose-dependent loss of transcript in E. coli lanes; no effect in HeLa lanes.

    • Non-Specific Result: Inhibition in both lanes (suggests DNA intercalation or broad toxicity).

Protocol B: The "Zinc Rescue" Specificity Check

This is the critical differentiator. If Holomycin acts by chelating the structural Zinc in RNAP (or depleting free Zn), adding excess Zn


 will restore activity. If it binds a specific allosteric pocket (like Rifampicin), Zn

will have minimal effect.

Step-by-Step Workflow:

  • Baseline Inhibition: Establish the IC80 concentration of this compound from Protocol A.

  • Rescue Attempt: Prepare IVT reactions with the IC80 dose of this compound.

  • Zinc Supplementation: Add increasing concentrations of ZnCl

    
     (10 
    
    
    
    M, 50
    
    
    M, 100
    
    
    M) to the reaction mix before adding the enzyme.
  • Comparison: Run parallel reactions with 1,10-Phenanthroline (a known Zn chelator) as a control.

  • Interpretation:

    • True RNAP Target: Zn

      
       addition does not  significantly restore transcription (similar to Rifampicin).
      
    • Chelation Target: Zn

      
       addition restores  transcription (similar to Phenanthroline).
      
Protocol C: LC-MS/MS Quantification (Using this compound)

To prove that "lack of inhibition" isn't due to drug degradation, use this compound to validate stability in the assay buffer.

  • Sampling: Take 5

    
    L aliquots from the IVT reaction at T=0 and T=30 min.
    
  • Extraction: Quench with acetonitrile.

  • MS Analysis: Monitor the transition for this compound (Mass shift +3 Da vs parent).

  • Result: Confirm >90% stability during the assay window.

Visualizing the Validation Logic

Use this flowchart to interpret your experimental results.

Validation_Logic Start Start: IVT Assay (E. coli RNAP) Inhibits Inhibits Transcription? Start->Inhibits EukCheck Test vs. Eukaryotic RNAP II Inhibits->EukCheck Yes Result_Chelator REJECTED: Non-Specific Metal Chelator Inhibits->Result_Chelator No (Inactive) ZnCheck Perform Zinc Rescue Assay EukCheck->ZnCheck No Inhibition (Selective) Result_Toxic REJECTED: General Toxin EukCheck->Result_Toxic Inhibits Both Result_Specific VERIFIED: Specific Bacterial RNAP Inhibitor ZnCheck->Result_Specific Activity NOT Restored (Target Binding) ZnCheck->Result_Chelator Activity Restored (Zn Sensitive)

Figure 2: Decision Tree for Specificity Verification: Follow the logic path to determine if this compound is acting as a specific inhibitor or a chelator.

References

  • Oliva, B., et al. (2001). Antimicrobial Properties and Mode of Action of the Pyrrothine Holomycin. Antimicrobial Agents and Chemotherapy.[1][4]

  • Chan, D.C., et al. (2017). Role for dithiolopyrrolones in disrupting bacterial metal homeostasis. Proceedings of the National Academy of Sciences (PNAS).

  • O'Neill, A.J., et al. (2000). RNA Polymerase Inhibitors with Activity against Rifampin-Resistant Mutants of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.[1][4]

  • Ebright, R.H. (2000). RNA polymerase: structural similarities between bacterial RNA polymerase and eukaryotic RNA polymerase II.[5] Journal of Molecular Biology.[5]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Holomycin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Holomycin-d3 is a stable isotope-labeled (deuterated) analog of the dithiolopyrrolone antibiotic Holomycin. It is primarily employed as an Internal Standard (IS) for the quantification of Holomycin in biological matrices via LC-MS/MS.

While the "d3" labeling renders it non-radioactive, the core pharmacophore remains a potent inhibitor of RNA synthesis with cytotoxic properties. Standard laboratory autoclaving is insufficient for disposal. The dithiolopyrrolone ring structure exhibits thermal stability that may survive standard autoclave cycles (121°C), risking the release of active antibiotic agents into the environment.

Core Disposal Directive: All this compound waste—including trace residues, pipette tips, and original vials—must be segregated for High-Temperature Incineration . Under no circumstances should this compound be discharged into municipal sewage systems.

Hazard Identification & Scientific Context

To handle this compound safely, one must understand the mechanism driving its toxicity.

Mechanism of Action (The "Why" Behind the Risk)

Holomycin functions by inhibiting RNA synthesis.[1] Unlike simple metabolic poisons, it acts through a specific chelation mechanism:

  • Pro-drug Activation: The disulfide bridge in the pyrrolinonodithiole ring is reduced intracellularly to a dithiol.[1][2]

  • Metal Chelation: The reduced form chelates essential divalent metal ions (specifically Zinc,

    
    ).
    
  • Enzymatic Inhibition: This chelation strips zinc from RNA polymerase and other metalloenzymes, halting transcription and cellular metabolism.

Implication for Safety: Because the toxicity relies on the chemical structure of the ring and its ability to chelate metals, oxidative destruction (incineration) is required to break the ring. Simple denaturation is ineffective.

Chemical Safety Data Summary

Note: As a deuterated standard, this compound shares the toxicological profile of its non-labeled parent.

PropertySpecificationSafety Implication
CAS (Parent) 488-04-0Reference for regulatory lookup.
Stability Stable Isotope (Deuterium)NOT Radioactive. Do not dispose in rad-waste bins.
Acute Toxicity Oral, DermalHandle as a cytotoxic agent.
Target Organs Eyes, CNS, LiverUse full face/eye protection; work in Fume Hood.
Solubility DMSO, MethanolWaste will likely be mixed organic solvent.

Operational Workflow: From Bench to Bin

This section details the lifecycle of the compound to ensure "Cradle-to-Grave" stewardship.

Workflow Diagram

The following logic flow dictates the handling of this compound from receipt to final disposal.

HolomycinDisposal cluster_legend Critical Control Point Start This compound Vial Receipt Usage Experimental Usage (Spiking LC-MS Samples) Start->Usage Decision Waste Characterization Usage->Decision SolidWaste Solid Waste (Tips, Vials, Gloves) Decision->SolidWaste Solids LiquidWaste Liquid Waste (Excess Stock/Eluents) Decision->LiquidWaste Liquids YellowBin Yellow/Purple Bin (Cytotoxic/Incineration Only) SolidWaste->YellowBin Trace Trace Contamination (<3% by volume) LiquidWaste->Trace Bulk Bulk Stock Solution (>3% or pure) LiquidWaste->Bulk ChemWaste Halogenated/Organic Waste Stream Trace->ChemWaste Dilute LC Waste Bulk->YellowBin Segregated Vial Destruction High-Temp Incineration (>1000°C) YellowBin->Destruction ChemWaste->Destruction

Figure 1: Decision matrix for this compound waste segregation. Note that "Trace" liquid waste (e.g., LC-MS effluent) often goes to general solvent waste, while "Bulk" stocks must be segregated as cytotoxic.

Detailed Disposal Procedures

Scenario A: Solid Waste (The "Yellow Bin" Rule)

Any solid material that has come into direct contact with this compound concentrates.

  • Items: Pipette tips, empty stock vials, weighing boats, contaminated gloves.

  • Protocol:

    • Do not place in standard trash or "glass only" boxes.

    • Place items immediately into a RCRA-compliant Hazardous Waste Container (often Yellow or Purple labeled for Cytotoxics/Chemotherapeutics depending on facility standards).

    • Labeling: Tag must read "Hazardous Waste - Toxic - Holomycin Debris."

Scenario B: Liquid Waste (Stock Solutions)

Unused stock solutions (e.g., this compound in DMSO).

  • Protocol:

    • Do not mix with general "Non-Halogenated" waste if the concentration is high (>1 mg/mL).

    • Keep in the original vial or a small, dedicated screw-top waste container.

    • Labeling: "Hazardous Waste - this compound in DMSO/Methanol - TOXIC."

    • Hand over to EHS for Incineration .

Scenario C: LC-MS Effluent (Trace Waste)

The flow-through from the mass spectrometer containing picogram/nanogram levels.

  • Protocol:

    • Collect in the standard LC-MS solvent waste carboy.

    • Ensure the carboy is labeled with the solvent composition (e.g., Acetonitrile/Water) and "Trace Toxic Organic Compounds."

    • This stream is universally incinerated by waste contractors; no special segregation is required unless the total volume of Holomycin exceeds regulatory thresholds (unlikely in analytical applications).

Emergency Response: Spill Protocol

If a vial of this compound breaks, follow the S.I.N. protocol (Safety, Isolate, Notify).

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile Gloves, Resp. Protection (N95/P100) Spill->PPE Contain Containment: Absorbent Pads (Do not wipe/spread) PPE->Contain Clean Decontamination: 1. Pick up glass with forceps 2. Clean with 10% Bleach 3. Rinse with Methanol Contain->Clean Dispose Disposal: All debris to Cytotoxic Waste Bin Clean->Dispose

Figure 2: Immediate response workflow for this compound spills. Note the use of Methanol rinse, as the compound is poorly soluble in water.

Decontamination Specifics:

  • Solubility Check: Holomycin is lipophilic. Water alone will not clean the surface.

  • Step 1: Absorb liquid with spill pads.

  • Step 2: Wipe area with Methanol or Acetone to solubilize residues.

  • Step 3: Follow with a soap/water wash to remove the solvent.

  • Verification: If available, use a UV lamp (Holomycin derivatives often fluoresce or absorb strongly in UV) to check for residue, though visual inspection is usually sufficient for small spills.

Regulatory Compliance (RCRA/EPA)[3]

Although Holomycin is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by name in 40 CFR 261.33, it falls under the "Characteristic Waste" or "Pharmaceutically Active" definitions depending on your jurisdiction.

  • EPA Rule: Under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), this compound should be treated as Non-Creditable Hazardous Waste Pharmaceutical .[3]

  • Sewering Ban: The EPA strictly prohibits the sewering of hazardous pharmaceutical waste.[3]

  • Deuterium Exemption: The presence of Deuterium (d3) does not trigger NRC (Nuclear Regulatory Commission) protocols. It is a stable isotope.[4] Treat purely as a chemical hazard.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5311109, Holomycin. Retrieved from [Link]

  • US Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3][5][6] Federal Register. Retrieved from [Link]

  • Li, B., & Walsh, C. T. (2010). Identification of the gene cluster for the dithiolopyrrolone antibiotic holomycin in Streptomyces clavuligerus.[7] PNAS. (Confirming mechanism of action/structure). Retrieved from [Link][7]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.